Product packaging for Methyl 4-(bromomethyl)-3-nitrobenzoate(Cat. No.:CAS No. 88089-94-5)

Methyl 4-(bromomethyl)-3-nitrobenzoate

Cat. No.: B1356613
CAS No.: 88089-94-5
M. Wt: 274.07 g/mol
InChI Key: HYGYRBBZOHUETE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 4-(bromomethyl)-3-nitrobenzoate (CAS 88089-94-5) is a high-purity chemical intermediate of significant value in modern organic synthesis and drug discovery research. Its structure features two highly versatile functional groups: a bromomethyl group and an aromatic nitro group. The bromine atom is an excellent handle for further elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the construction of more complex biaryl and other molecular architectures . Concurrently, the electron-withdrawing nitro group can be selectively reduced to a corresponding amine, facilitating the synthesis of various heterocyclic systems and serving as a key intermediate in the development of active pharmaceutical ingredients . This compound has demonstrated direct application in medicinal chemistry research. It serves as a key synthetic precursor in the exploration of novel therapeutic agents, having been used in the synthesis of nitroaromatic compounds evaluated for their antiparasitic activity against diseases like leishmaniasis . Furthermore, its utility is highlighted in complex synthetic pathways, including the preparation of advanced intermediates for targeted therapies . Researchers can leverage the dual reactivity of this compound to access a diverse array of derivatives, making it an indispensable tool for constructing compounds with specific biological activities or material properties. This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care; refer to the Safety Data Sheet for comprehensive hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrNO4 B1356613 Methyl 4-(bromomethyl)-3-nitrobenzoate CAS No. 88089-94-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(bromomethyl)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-15-9(12)6-2-3-7(5-10)8(4-6)11(13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGYRBBZOHUETE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80539429
Record name Methyl 4-(bromomethyl)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88089-94-5
Record name Methyl 4-(bromomethyl)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(bromomethyl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of Methyl 4-(bromomethyl)-3-nitrobenzoate, a key organic intermediate. The document details its physicochemical properties, a robust synthesis protocol, and an analysis of its chemical reactivity. Emphasis is placed on the mechanistic principles governing its utility as a versatile building block in medicinal chemistry and materials science. This guide is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this compound's synthesis and application.

Introduction

This compound is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its structure, featuring a reactive benzylic bromide, an electron-withdrawing nitro group, and a methyl ester, makes it a highly versatile precursor for the synthesis of more complex molecular architectures. The strategic placement of these functional groups allows for selective and sequential chemical transformations, positioning it as a valuable starting material in the development of pharmaceuticals and functional materials.

The core utility of this molecule stems from the high reactivity of the bromomethyl group, which serves as a potent electrophile for nucleophilic substitution reactions. This reactivity is further modulated by the electronic effects of the nitro and ester substituents on the benzene ring. This guide will explore the synthesis, properties, and chemical behavior of this important intermediate, providing the causal insights necessary for its effective application in a research and development setting.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 116748-03-3Inferred from structure
Molecular Formula C₉H₈BrNO₄[1]
Molecular Weight 274.07 g/mol [2]
Appearance White to off-white or pale yellow solid[3][4]
Melting Point 70-74 °C (Isomer dependent)[4]
Boiling Point ~370.9 °C (Predicted)[4]
Solubility Soluble in methanol and other organic solvents; insoluble in water.[3][4]
Monoisotopic Mass 272.96368 Da[1]

Note: Some physical data, like melting and boiling points, can show slight variations and are often reported for closely related isomers due to the prevalence of data on those compounds.

Spectroscopic Profile

Spectroscopic analysis is critical for the unambiguous identification and quality control of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, a singlet for the benzylic methylene protons (-CH₂Br) typically in the range of 4.5-5.0 ppm, and a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm. The aromatic region will display a complex splitting pattern due to the trisubstituted ring.

  • ¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the ester, the benzylic carbon, the methyl carbon, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretch of the ester (around 1720 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (NO₂) (around 1530 cm⁻¹ and 1350 cm⁻¹), and C-Br stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Synthesis and Purification Protocol

The most common and efficient method for the synthesis of this compound is through the radical bromination of its precursor, Methyl 4-methyl-3-nitrobenzoate. This reaction selectively targets the benzylic position, which is activated by the aromatic ring.[5]

Rationale for Experimental Design

The chosen methodology employs N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as a radical initiator.

  • N-Bromosuccinimide (NBS): NBS is the preferred reagent for benzylic bromination because it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which minimizes side reactions such as aromatic bromination.[5]

  • Azobisisobutyronitrile (AIBN): AIBN is a superior radical initiator compared to peroxides for this transformation. It decomposes upon heating to produce nitrogen gas and two cyanoisopropyl radicals, reliably initiating the radical chain reaction without the risks associated with peroxides.[6]

  • Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or cyclohexane is used to prevent reaction with the solvent and to facilitate the radical mechanism.

Detailed Synthesis Workflow

Workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-methyl-3-nitrobenzoate (1.0 eq.) in carbon tetrachloride (CCl₄).

  • Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1-1.2 eq.) and a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.05 eq.) to the solution.[4]

  • Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for several hours, monitoring the reaction progress by TLC or GC-MS. The reaction is typically complete when the denser NBS has been consumed and replaced by the less dense succinimide byproduct floating at the surface.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the solid succinimide and wash the filter cake with a small amount of cold CCl₄.

  • Purification: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine to remove any remaining impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Final Product: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield this compound as a solid. The purity should be confirmed by NMR and melting point analysis.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dictated by the reactivity of its functional groups. The benzylic bromide is the primary site of reaction, acting as a potent electrophile.

Electrophilicity of the Benzylic Carbon

The carbon of the -CH₂Br group is highly susceptible to nucleophilic attack. This is due to two main factors:

  • Benzylic Stabilization: The benzene ring stabilizes the transition state of both Sₙ1 and Sₙ2 reactions. In an Sₙ1 pathway, the resulting benzylic carbocation is resonance-stabilized. In an Sₙ2 pathway, the p-orbitals of the ring overlap with the p-orbital of the reacting carbon, lowering the energy of the transition state.[5][7]

  • Inductive and Resonance Effects: The strongly electron-withdrawing nitro group (-NO₂) and, to a lesser extent, the methyl ester group, destabilize any carbocation formation at the benzylic position via their inductive effects. This strongly favors an Sₙ2 mechanism for nucleophilic substitution. The nitro group's electron-withdrawing nature increases the partial positive charge on the benzylic carbon, making it a harder electrophile and more reactive towards nucleophiles.[3][7]

Key Transformations

The compound's dual functionality allows for a range of strategic chemical modifications.

Key reaction pathways for this compound.
  • Path A: Nucleophilic Substitution: This is the most common reaction. A wide variety of nucleophiles (amines, alcohols, thiols, cyanides) can displace the bromide to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, or carbon-carbon bonds.[8] This reaction is fundamental to its use as a building block for larger molecules.

  • Path B: Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd-C).[9] This transformation introduces a new nucleophilic site on the aromatic ring, enabling further derivatization, such as amide bond formation or diazotization reactions.

Applications in Drug Discovery and Synthesis

While many online sources conflate this compound with its isomers, particularly the 2-(bromomethyl) isomer which is a key intermediate for the anticancer drug Lenalidomide, the unique substitution pattern of this compound makes it a valuable precursor for other complex targets.[3][4][10] Its ability to serve as a bifunctional linker—introducing a side chain via the bromomethyl group and allowing for further modification after nitro reduction—is highly valuable in constructing compound libraries for drug screening. It is also used in the synthesis of photoactive materials and other fine chemicals.[11]

Safety, Handling, and Storage

As a reactive benzylic bromide, this compound requires careful handling.

  • Hazard Identification: The compound is classified as a skin and eye irritant. Like many benzylic halides, it is a lachrymator and should be handled with appropriate caution to avoid inhalation.[2] Isomers are noted to cause severe skin burns and eye damage.[2]

  • Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear standard PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Handling: Avoid creating dust. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.

Conclusion

This compound is a strategically functionalized aromatic compound with significant potential in organic synthesis. Its value is derived from the predictable and high-yield reactivity of the benzylic bromide moiety, which is activated for Sₙ2 reactions, and the latent functionality of the nitro group. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, enables chemists to effectively leverage this molecule as a powerful building block for the creation of novel pharmaceuticals, agrochemicals, and advanced materials.

References

Methyl 4-(bromomethyl)-3-nitrobenzoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 98475-07-1

Introduction

Methyl 4-(bromomethyl)-3-nitrobenzoate is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a methyl ester, a nitro group, and a reactive bromomethyl group, makes it a versatile building block for the synthesis of complex molecules. This guide provides an in-depth technical overview of its synthesis, properties, analysis, and applications, with a particular focus on its role as a key intermediate in the production of the immunomodulatory drug, Lenalidomide.

Synthesis of this compound

The synthesis of this compound is typically achieved through a free-radical bromination of its precursor, Methyl 2-methyl-3-nitrobenzoate. This reaction, a variation of the Wohl-Ziegler bromination, selectively targets the benzylic position due to the stability of the resulting radical intermediate.

Reaction Workflow

Synthesis_Workflow Precursor Methyl 2-methyl-3-nitrobenzoate Reaction Reflux Precursor->Reaction Reagents N-Bromosuccinimide (NBS) 2,2'-Azobisisobutyronitrile (AIBN) Reagents->Reaction Solvent Carbon Tetrachloride (CCl4) Solvent->Reaction Workup Filtration & Washing Reaction->Workup Product This compound Workup->Product

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-methyl-3-nitrobenzoate (1.0 equivalent) in carbon tetrachloride.

  • Addition of Reagents: To the stirred solution, add N-Bromosuccinimide (NBS) (1.2 equivalents) and a catalytic amount of 2,2'-Azobisisobutyronitrile (AIBN) (0.1 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution. Filter the mixture and wash the filtrate with water to remove any remaining succinimide and other water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Mechanistic Insights

The Wohl-Ziegler bromination proceeds via a free-radical chain mechanism. AIBN acts as a radical initiator, which upon heating, decomposes to form nitrogen gas and two isobutyronitrile radicals. These radicals then abstract a bromine atom from NBS to generate a bromine radical. The bromine radical, in turn, abstracts a hydrogen atom from the benzylic methyl group of the starting material, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of NBS to yield the desired product and a succinimidyl radical, which continues the chain reaction. The use of NBS is crucial as it provides a low, constant concentration of bromine radicals, which favors benzylic bromination over addition to the aromatic ring.[1][2][3]

Physicochemical Properties

PropertyValue
Molecular Formula C₉H₈BrNO₄
Molecular Weight 274.07 g/mol
Appearance White to light yellow solid
Melting Point 78-82 °C
Boiling Point 358.8±25.0 °C at 760 mmHg
Density 1.6±0.1 g/cm³
Solubility Insoluble in water, soluble in organic solvents like alcohols.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for assessing the purity of this compound and for monitoring reaction progress. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at an appropriate wavelength. The retention time for the product is approximately 4.33 minutes under specific conditions.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities in the final product. Potential impurities that may arise from the synthesis include unreacted starting material and isomers such as Methyl-2-bromomethyl-6-nitrobenzoate and Methyl-2-bromomethyl-4-nitrobenzoate.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a key tool for structural confirmation. The expected signals for this compound are: a singlet for the methyl ester protons, a singlet for the benzylic protons of the bromomethyl group, and signals in the aromatic region corresponding to the three protons on the benzene ring. For instance, in DMSO-d6, the following peaks are observed: δ= 8.16 (d, 1H), 8.11 (d, 1H), 7.74 (t, 1H), 5.03 (s, 2H), and 3.92 (s, 3H).[4]

Application in Drug Synthesis: The Case of Lenalidomide

This compound is a critical starting material for the synthesis of Lenalidomide, an immunomodulatory agent used in the treatment of multiple myeloma.

Synthetic Pathway from Intermediate to API

Lenalidomide_Synthesis Intermediate This compound Coupling Nucleophilic Substitution Intermediate->Coupling Reagent1 3-aminopiperidine-2,6-dione Reagent1->Coupling Nitro_Intermediate 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione Coupling->Nitro_Intermediate Reduction Catalytic Hydrogenation (e.g., Pd/C, H2) Nitro_Intermediate->Reduction API Lenalidomide Reduction->API

Caption: Synthesis of Lenalidomide from this compound.

In this synthesis, the bromomethyl group of the starting material undergoes a nucleophilic substitution reaction with 3-aminopiperidine-2,6-dione to form the nitro-intermediate. Subsequent reduction of the nitro group to an amino group, typically via catalytic hydrogenation, yields the final active pharmaceutical ingredient, Lenalidomide.[6]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

  • Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area. In case of contact with eyes, rinse cautiously with water for several minutes.

It is imperative to consult the Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.

References

A Technical Guide to the Spectral Analysis of Methyl 4-(bromomethyl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Methyl 4-(bromomethyl)-3-nitrobenzoate (CAS No. 116752-93-1) is a key bifunctional building block in organic synthesis, particularly valued in the construction of complex pharmaceutical intermediates. Its utility stems from the orthogonal reactivity of its functional groups: a methyl ester, a nitro group, and a benzylic bromide. The precise structural elucidation of this compound is paramount for its effective use in multi-step syntheses. This guide provides a detailed analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific compound, this guide leverages established spectroscopic principles and comparative data from structurally related molecules to provide a robust predictive analysis.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is the foundation for interpreting its spectral data. The key structural features that will dominate the spectra are:

  • A trisubstituted aromatic ring: The substitution pattern (1,3,4-) will dictate the coupling patterns observed in the ¹H NMR spectrum.

  • A methyl ester group (-COOCH₃): This will give rise to characteristic signals in both NMR and IR spectra.

  • A nitro group (-NO₂): A strong electron-withdrawing group that will significantly influence the chemical shifts of adjacent protons and carbons, and produce strong, characteristic IR absorptions.

  • A bromomethyl group (-CH₂Br): This benzylic bromide provides a reactive handle for nucleophilic substitution and will have distinct signals in the NMR spectra.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the three aromatic protons, the benzylic protons, and the methyl ester protons. The electron-withdrawing nature of the nitro and methyl ester groups will cause the aromatic protons to be significantly deshielded, appearing at high chemical shifts (downfield).

Table 1: Predicted ¹H NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.5 - 8.7d1HH-2This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding. It will appear as a doublet due to coupling with H-6.
~ 8.2 - 8.4dd1HH-6This proton is ortho to the methyl ester group and meta to the nitro group. It will be a doublet of doublets due to coupling with H-2 and H-5.
~ 7.8 - 8.0d1HH-5This proton is ortho to the bromomethyl group. It will appear as a doublet due to coupling with H-6.
~ 4.8 - 5.0s2H-CH₂BrThe benzylic protons are deshielded by the adjacent bromine atom and the aromatic ring. They are expected to appear as a singlet as there are no adjacent protons.
~ 3.9 - 4.1s3H-OCH₃The methyl ester protons will appear as a sharp singlet in a typical region for such functional groups.

Predicted in CDCl₃ solvent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the lack of symmetry, all nine carbon atoms are expected to be unique and therefore produce nine distinct signals.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 164 - 166C=OThe carbonyl carbon of the methyl ester will be significantly downfield.
~ 148 - 150C-NO₂The carbon atom directly attached to the nitro group is strongly deshielded.
~ 135 - 137C-COOCH₃The ipso-carbon attached to the methyl ester group.
~ 132 - 134C-5Aromatic CH carbon.
~ 130 - 132C-CH₂BrThe ipso-carbon attached to the bromomethyl group.
~ 128 - 130C-6Aromatic CH carbon.
~ 124 - 126C-2Aromatic CH carbon, deshielded by the adjacent nitro group.
~ 52 - 54-OCH₃The carbon of the methyl ester group.
~ 30 - 33-CH₂BrThe benzylic carbon is deshielded by the bromine atom.

Predicted in CDCl₃ solvent.

Caption: Molecular structure with proton assignments.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong absorptions corresponding to the C=O of the ester, the N-O bonds of the nitro group, and the C-Br bond, as well as characteristic aromatic C-H and C=C stretching and bending vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 3100 - 3000Medium-WeakAromatic C-H StretchCharacteristic for C-H bonds on an aromatic ring.
~ 2960 - 2850WeakAliphatic C-H StretchCorresponding to the methyl and bromomethyl groups.
~ 1720 - 1740StrongC=O Stretch (Ester)The carbonyl group of the ester will produce a very strong and sharp absorption band in this region.
~ 1600, 1475Medium-WeakAromatic C=C StretchCharacteristic skeletal vibrations of the benzene ring.
~ 1530 - 1550StrongAsymmetric N-O Stretch (NO₂)The asymmetric stretching of the nitro group results in a strong absorption.
~ 1340 - 1360StrongSymmetric N-O Stretch (NO₂)The symmetric stretch of the nitro group also gives a strong absorption.[1]
~ 1250 - 1300StrongC-O Stretch (Ester)The C-O single bond stretch of the ester group.
~ 800 - 900Medium-StrongAromatic C-H Out-of-Plane BendingThe substitution pattern on the benzene ring will influence the exact position of these bands.
~ 600 - 700MediumC-Br StretchThe carbon-bromine bond stretch typically appears in this region.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) for a good quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

G cluster_workflow Spectroscopic Analysis Workflow Start Sample of this compound NMR_Prep Prepare NMR Sample (in CDCl3) Start->NMR_Prep IR_Prep Prepare IR Sample (ATR) Start->IR_Prep MS_Prep Prepare MS Sample (in suitable solvent) Start->MS_Prep NMR_Acq Acquire 1H & 13C NMR Spectra NMR_Prep->NMR_Acq IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq MS_Acq Acquire Mass Spectrum MS_Prep->MS_Acq NMR_Analysis Analyze Chemical Shifts, Coupling, and Integration NMR_Acq->NMR_Analysis IR_Analysis Analyze Functional Group Frequencies IR_Acq->IR_Analysis MS_Analysis Analyze Molecular Ion and Fragmentation MS_Acq->MS_Analysis Conclusion Structural Elucidation NMR_Analysis->Conclusion IR_Analysis->Conclusion MS_Analysis->Conclusion

Caption: General workflow for spectroscopic analysis.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which allows for the determination of the molecular weight and provides clues about the structure.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₉H₈BrNO₄), the expected molecular weight is approximately 273.96 g/mol . Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2⁺) with nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zIonRationale for Formation
273/275[M]⁺Molecular ion peak, showing the isotopic pattern of bromine.
242/244[M - OCH₃]⁺Loss of the methoxy radical from the ester group.
194[M - Br]⁺Loss of the bromine radical, a common fragmentation for benzyl bromides.[2][3] This would result in a stable benzylic carbocation.
178[M - Br - O]⁺Subsequent loss of an oxygen atom from the nitro group of the [M - Br]⁺ fragment.
164[M - Br - NO]⁺Loss of a nitroso radical from the [M - Br]⁺ fragment.
149[M - Br - NO₂]⁺Loss of a nitro radical from the [M - Br]⁺ fragment.
121[C₇H₅O₂]⁺Further fragmentation of the aromatic ring.
91[C₇H₇]⁺Tropylium ion, a common fragment for benzyl-containing compounds, although less likely to be the base peak here due to other facile fragmentations.

The fragmentation of nitroaromatic compounds often involves the loss of NO (30 u) and NO₂ (46 u).[4][5][6]

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition (EI-MS):

    • Introduce the sample into the ion source (often via a gas chromatograph or a direct insertion probe).

    • Bombard the sample with a beam of high-energy electrons (typically 70 eV).

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 50-350).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed isotopic pattern for the molecular ion with the theoretical pattern for a compound containing one bromine atom.

Conclusion

The comprehensive analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a robust framework for the structural verification of this compound. The key diagnostic features to confirm the structure are the characteristic three-proton aromatic system in the ¹H NMR, the nine distinct signals in the ¹³C NMR, the strong C=O and N-O stretching bands in the IR spectrum, and the bromine isotopic pattern in the mass spectrum. This guide serves as a valuable resource for researchers, enabling them to confidently identify and characterize this important synthetic intermediate.

References

A Technical Guide to the Reactivity of the Bromomethyl Group in Nitrobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the bromomethyl group as influenced by a nitro-substituted benzoate scaffold. We will explore the fundamental principles governing the reactivity of these compounds, including the profound electronic and steric effects exerted by the nitro group based on its positional isomerism (ortho, meta, para). This document details the prevalent reaction mechanisms, kinetic considerations, and the impact of solvent selection. Furthermore, it presents field-proven experimental protocols and discusses the broad synthetic utility of bromomethyl nitrobenzoates, particularly in the realms of medicinal chemistry and drug development, where they serve as critical intermediates and versatile protecting groups. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important class of chemical reagents.

Introduction: A Tale of Two Functional Groups

The bromomethyl nitrobenzoate scaffold combines two powerful and influential functional groups on a single aromatic ring: the highly reactive bromomethyl group (-CH₂Br) and the strongly electron-withdrawing nitro group (-NO₂). This combination creates a molecule with finely tunable reactivity, making it an invaluable tool in modern organic synthesis.

The bromomethyl group, a primary benzylic halide, is an excellent electrophile, primed for nucleophilic substitution reactions. The adjacent benzene ring provides stabilization to the transition state, a phenomenon known as the "benzylic effect," which accelerates substitution rates compared to analogous alkyl halides[1][2].

The nitro group, conversely, is one of the most powerful electron-withdrawing groups. Through a combination of inductive and resonance effects, it significantly modulates the electron density of the aromatic ring and, consequently, the reactivity of the attached bromomethyl moiety[3][4]. The strategic placement of the nitro group—in the ortho, meta, or para position—allows for precise control over the electrophilicity of the benzylic carbon, providing chemists with a versatile platform for molecular design.

This guide will dissect the interplay of these groups, offering both theoretical grounding and practical, actionable protocols for their use in the laboratory.

The Decisive Influence: Electronic and Steric Effects of the Nitro Group

The position of the nitro group on the benzoate ring is the primary determinant of the bromomethyl group's reactivity. This influence stems from a combination of inductive and resonance effects, which alter the electron density at the benzylic carbon.

  • Inductive Effect (-I): The nitro group is highly electronegative and withdraws electron density through the sigma bond framework of the molecule. This effect is distance-dependent, being strongest at the ortho position and weakening progressively at the meta and para positions.

  • Resonance Effect (-R or -M): The nitro group can withdraw electron density from the aromatic pi system via resonance. This effect is only operative when the nitro group is in the ortho or para position, as it allows for the delocalization of electron density from the ring onto the nitro group's oxygen atoms[5]. The meta position cannot participate in this direct resonance delocalization with the benzylic carbon's system.

Consequences for Reactivity:

  • Ortho and Para Positions: The powerful -R effect, when combined with the -I effect, significantly withdraws electron density from the benzene ring. This makes the benzylic carbon more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack. This generally leads to an enhanced rate in S_N2 reactions.

  • Meta Position: At the meta position, only the -I effect is significantly operative in withdrawing electrons from the vicinity of the benzylic carbon. While it still enhances reactivity compared to an unsubstituted ring, the effect is less pronounced than in the ortho and para isomers, where resonance plays a key role[5][6].

  • Steric Hindrance: For the ortho isomer, the proximity of the bulky nitro group to the bromomethyl reaction center can introduce steric hindrance. This can impede the approach of a nucleophile, potentially slowing the reaction rate compared to the para isomer, where the nitro group is distant[7].

The interplay of these effects is visualized in the diagram below.

electronic_effects cluster_ortho_para Ortho / Para Isomers cluster_meta Meta Isomer OrthoPara Nitro Group (Ortho/Para) Resonance Strong Resonance Effect (-R) Withdraws π-electron density OrthoPara->Resonance Dominant InductiveOP Strong Inductive Effect (-I) Withdraws σ-electron density OrthoPara->InductiveOP ReactivityOP Greatly Increased Reactivity (S_N2) Resonance->ReactivityOP InductiveOP->ReactivityOP Meta Nitro Group (Meta) InductiveM Inductive Effect (-I) Withdraws σ-electron density Meta->InductiveM NoResonance No Direct Resonance Effect at Reaction Center Meta->NoResonance ReactivityM Moderately Increased Reactivity (S_N2) InductiveM->ReactivityM NoResonance->ReactivityM experimental_workflow cluster_synthesis Part A: Synthesis of Bromomethyl Intermediate cluster_substitution Part B: S_N2 Reaction A1 1. Dissolve Reactant in CCl₄ A2 2. Add NBS & AIBN A1->A2 A3 3. Reflux Overnight A2->A3 A4 4. Cool & Filter A3->A4 A5 5. Workup & Purification A4->A5 B2 2. Add Bromomethyl Intermediate A5->B2 Use in next step B1 1. Combine Nucleophile & Base in DMF B1->B2 B3 3. Stir at Room Temp. B2->B3 B4 4. Aqueous Workup & Extraction B3->B4 B5 5. Purification B4->B5

References

An In-depth Technical Guide to Electrophilic Substitution on Methyl 4-(Bromomethyl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions on methyl 4-(bromomethyl)-3-nitrobenzoate. This substrate presents a unique case study in regioselectivity due to the presence of three distinct substituents with competing and reinforcing directing effects. We will dissect the electronic and steric influences of the ester, nitro, and bromomethyl groups to predict the reactivity and orientation of incoming electrophiles. This document serves as a theoretical framework and a practical resource for researchers in synthetic and medicinal chemistry, offering field-proven insights into handling highly deactivated aromatic systems. Detailed experimental considerations and protocols for plausible transformations are provided, alongside a critical evaluation of reactions that are unlikely to proceed.

Introduction: The Challenge of a Highly Deactivated Aromatic System

Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The outcome of these reactions—both in terms of rate and regioselectivity—is profoundly dictated by the substituents already present on the ring.[1][2] this compound is a valuable synthetic intermediate, often used in the construction of complex heterocyclic scaffolds for pharmaceutical development.[3][4][5] However, its aromatic core is substituted with two powerful electron-withdrawing groups (a nitro group and a methyl ester) and one modified alkyl group (a bromomethyl group), making it an exceptionally electron-poor and unreactive substrate for typical EAS reactions.

This guide will systematically evaluate the directing effects of each substituent to build a predictive model for the regiochemical outcome of further substitutions. We will explore the practical limitations and demanding conditions required to effect transformations such as halogenation and sulfonation, while also explaining the mechanistic reasons for the anticipated failure of other classic EAS reactions like Friedel-Crafts alkylation and acylation.

Core Principles: Analysis of Substituent Directing Effects

The regioselectivity of an EAS reaction on a polysubstituted benzene is determined by the cumulative electronic and steric effects of the existing groups.[6] To predict the outcome for this compound, we must first analyze each substituent individually.

Substituent Position Electronic Effect Classification Directing Influence
-COOCH3C1Strong -I, -MStrongly DeactivatingMeta (to C3, C5)
-NO2C3Strong -I, -MStrongly DeactivatingMeta (to C1, C5)
-CH2BrC4Weak -IWeakly Deactivating (Ortho/Para Director)Ortho/Para (to C3, C5)
  • Methyl Benzoate Group (-COOCH3): The ester group is a classic meta-director and a strong deactivator.[7][8] Both its inductive (-I) and resonance (-M) effects withdraw electron density from the aromatic ring, making it less nucleophilic. The resonance effect preferentially places partial positive charges at the ortho and para positions, thus directing incoming electrophiles to the meta position.[9]

  • Nitro Group (-NO2): The nitro group is one of the most powerful deactivating, meta-directing groups known.[10][11][12] Its strong inductive and resonance effects severely reduce the electron density of the ring, particularly at the ortho and para positions, which bear partial positive charges in the resonance hybrid.[11][13]

  • Bromomethyl Group (-CH2Br): This group is an alkyl group substituted with an electronegative bromine atom. While simple alkyl groups are activating ortho/para directors, the bromine atom introduces a competing inductive electron-withdrawing effect (-I). However, the primary directing influence of an alkyl-type substituent, even one modified in this way, is to direct incoming electrophiles to the ortho and para positions.[14] It is considered a weak deactivator overall but retains its ortho/para directing nature.

Diagram: Cumulative Directing Effects

The following diagram illustrates the directing influences of each substituent on the available positions (C2, C5, C6) of the aromatic ring.

G sub C1 C C2 C C3 C C4 C C5 C C6 C sub1 COOCH₃ sub1->C5 meta sub2 NO₂ sub2->C5 meta sub3 CH₂Br sub3->C2 ortho sub3->C5 ortho pos2 2 pos5 5 pos6 6

Caption: Directing influences on this compound.

Predicting Regioselectivity and Reactivity

When multiple substituents are present, their directing effects can be either reinforcing or antagonistic.[6] In this case, the directing effects are strongly reinforcing.

  • The -COOCH3 group (at C1) directs meta, to positions C3 and C5. Position C3 is already occupied.

  • The -NO2 group (at C3) directs meta, to positions C1 and C5. Position C1 is already occupied.

  • The -CH2Br group (at C4) directs ortho/para. Its para position (C1) is occupied, leaving the two ortho positions (C3 and C5). Position C3 is occupied.

All three groups direct an incoming electrophile towards position C5 . The two powerful meta-directors (-COOCH3 and -NO2) and the ortho-directing -CH2Br group all converge on this single, sterically accessible carbon. Therefore, any successful electrophilic aromatic substitution is overwhelmingly predicted to occur at the C5 position.

Reactivity: The combined deactivating effect of two strong electron-withdrawing groups renders the ring extremely unreactive. Standard EAS conditions will likely fail. Forcing conditions—such as high temperatures, strong Lewis acid catalysts, or highly reactive electrophiles (e.g., oleum)—will be necessary to overcome the high activation energy barrier.[15]

Feasibility of Common EAS Reactions

Halogenation (e.g., Bromination)

Feasibility: Plausible, but requires harsh conditions. Rationale: Halogenation is a versatile EAS reaction. While the deactivated ring will be resistant, the reaction can often be forced to proceed with a potent electrophile generated from Br2 and a strong Lewis acid like FeBr3 or AlCl3, likely with heating.[16][17][18] Predicted Product: Methyl 5-bromo-4-(bromomethyl)-3-nitrobenzoate.

Nitration

Feasibility: Extremely unlikely. Rationale: Introducing a third electron-withdrawing group onto an already dinitrated-equivalent ring is exceptionally difficult. The conditions required (e.g., hot, fuming nitric and sulfuric acids) are more likely to cause decomposition or side-chain oxidation than the desired aromatic substitution. The ring is simply too deactivated to react with the nitronium ion (NO2+).[8][19][20][21]

Sulfonation

Feasibility: Plausible under forcing conditions. Rationale: Sulfonation is often a reversible reaction and can be driven forward using fuming sulfuric acid (oleum), which contains a high concentration of the highly electrophilic SO3.[2] This is one of the few EAS reactions that can sometimes be performed on heavily deactivated rings. Predicted Product: Methyl 4-(bromomethyl)-5-sulfo-3-nitrobenzoate.

Friedel-Crafts Alkylation and Acylation

Feasibility: Not possible. Rationale: The Friedel-Crafts reaction is notoriously intolerant of strongly deactivated aromatic rings.[22][23][24] The electron-poor nature of the substrate prevents it from acting as a sufficiently strong nucleophile to attack the carbocation or acylium ion electrophile.[25][26] Furthermore, the Lewis acid catalyst required for the reaction would likely complex with the oxygen atoms of the nitro and ester groups, further deactivating the ring and shutting down the reaction.[22][23]

Experimental Protocols and Workflow

The following represents a generalized, hypothetical protocol for the bromination of this compound, based on established procedures for deactivated systems.

Protocol: Bromination of this compound

Safety Precaution: This reaction involves corrosive and hazardous materials. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet connected to a scrubber containing sodium thiosulfate solution), and a dropping funnel, add this compound (1.0 eq) and a solvent such as dichloromethane or 1,2-dichloroethane.

    • Cool the flask in an ice-water bath.

    • Carefully add anhydrous iron(III) bromide (FeBr3, 1.1 eq) to the stirred suspension.

  • Reagent Addition:

    • Slowly add a solution of bromine (Br2, 1.1 eq) in the same solvent to the reaction mixture via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Gently heat the mixture to reflux (approx. 40 °C for dichloromethane) and monitor the reaction progress by TLC or LC-MS. The reaction may require several hours to reach completion due to the deactivated substrate.

  • Work-up and Quenching:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bisulfite to destroy any excess bromine.

    • Add water and separate the organic layer. Extract the aqueous layer with additional dichloromethane (2x).

  • Purification:

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product will likely require purification by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure methyl 5-bromo-4-(bromomethyl)-3-nitrobenzoate.

Diagram: Experimental Workflow

G cluster_0 Reaction Phase cluster_1 Isolation & Purification setup 1. Setup Substrate + FeBr₃ in Solvent (0 °C) addition 2. Addition Slowly add Br₂ solution (<10 °C) setup->addition react 3. Reaction Heat to reflux (Monitor by TLC/LC-MS) addition->react quench 4. Quench Cool to 0 °C, add NaHSO₃(aq) react->quench extract 5. Extraction DCM / H₂O, wash, dry quench->extract purify 6. Purification Column Chromatography or Recrystallization extract->purify product Pure Product purify->product Characterization (NMR, MS, MP)

References

A Technical Guide to the Stability, Storage, and Handling of Methyl 4-(bromomethyl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-(bromomethyl)-3-nitrobenzoate is a pivotal intermediate in modern organic synthesis, particularly valued in the development of pharmaceuticals and complex agrochemicals. Its utility is derived from a molecular architecture featuring three distinct reactive sites: a highly susceptible benzylic bromide, an electron-withdrawing nitro group, and a modifiable methyl ester. However, the very reactivity that makes this compound valuable also renders it susceptible to degradation if not stored and handled with exacting care. This technical guide provides an in-depth analysis of the chemical stability of this compound, elucidates its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling. This document is intended for researchers, chemists, and quality control professionals who require a comprehensive understanding of this reagent's characteristics to ensure experimental reproducibility and material integrity.

Chemical and Physical Profile

This compound is a solid, typically appearing as an off-white to pale yellow powder.[1] Its structure is foundational to its function as a versatile building block in multi-step synthetic routes.[2] The key to its reactivity lies in the benzylic bromide, a carbon-bromine bond adjacent to the benzene ring, which is significantly activated.[3][4]

PropertyValueSource
IUPAC Name This compound-
Synonyms 4-(Bromomethyl)-3-nitrobenzoic acid methyl ester[5]
CAS Number 96315-16-1[6]
Molecular Formula C₉H₈BrNO₄[6]
Molecular Weight 274.07 g/mol [6]
Appearance Off-white to pale yellow crystalline powder[1]
Solubility Insoluble in water; Soluble in solvents like Chloroform and Methanol[1][7]

Core Chemical Reactivity and Stability Profile

Understanding the stability of this compound requires a mechanistic appreciation of its most reactive functional group: the benzylic bromide.

The Hyper-Reactivity of the Benzylic Position

The carbon atom adjacent to the benzene ring is known as the "benzylic position." C-H and C-Halogen bonds at this position are weaker and more reactive than their standard alkyl counterparts.[4] This heightened reactivity is a direct consequence of resonance stabilization. Any reaction intermediate—be it a carbocation (in Sₙ1 reactions), a radical (in free-radical reactions), or the transition state of an Sₙ2 reaction—is stabilized by the delocalization of charge or the unpaired electron into the π-system of the aromatic ring.[3][8]

This inherent electronic feature makes the benzylic bromide an excellent leaving group, predisposing the compound to nucleophilic substitution reactions.[9] It is also the root cause of the compound's primary instabilities.

Influence of Ring Substituents

The nitro group (NO₂) at the 3-position is a powerful electron-withdrawing group. This deactivates the aromatic ring toward electrophilic attack but, more importantly in this context, it influences the reactivity of the benzylic position. The nitro group's inductive and resonance effects can further stabilize anionic transition states, influencing reaction kinetics.

The methyl ester at the 1-position is susceptible to hydrolysis under strong acidic or basic conditions, a potential secondary degradation pathway, though the benzylic bromide is significantly more labile.

Primary Degradation Pathways

The principal threats to the integrity of this compound are moisture, light, and elevated temperatures. These factors drive specific chemical transformations that consume the active reagent.

Hydrolysis: The Primary Threat

Due to the lability of the benzylic bromide, the most common degradation pathway is hydrolysis. Ambient moisture or residual water in solvents can act as a nucleophile, attacking the benzylic carbon and displacing the bromide ion. This reaction yields the corresponding and often undesired benzyl alcohol derivative, Methyl 4-(hydroxymethyl)-3-nitrobenzoate, and hydrobromic acid (HBr). The generation of HBr can, in turn, catalyze further degradation.

This necessitates that the compound is rigorously protected from moisture at all times. [1]

Photolytic and Thermal Degradation

Benzylic C-Br bonds can undergo homolytic cleavage (splitting into two radicals) when exposed to energy in the form of UV light or significant heat.[3] This generates a resonance-stabilized benzylic radical and a bromine radical. These highly reactive species can initiate a cascade of unintended side reactions, including dimerization and polymerization, leading to a complex mixture of impurities and a reduction in assay.

Therefore, protection from light and storage at controlled, cool temperatures are critical. [1][10]

main_compound This compound hydrolysis_product Methyl 4-(hydroxymethyl)-3-nitrobenzoate + HBr main_compound->hydrolysis_product  Moisture (H₂O) (Hydrolysis) radical_intermediate Benzylic & Bromine Radicals main_compound->radical_intermediate  UV Light / Heat (Homolytic Cleavage) side_products Dimerization/Side Products radical_intermediate->side_products  Propagation

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for maintaining the purity and reactivity of this intermediate.

Optimal Storage Conditions

The following conditions are synthesized from supplier safety data sheets and an understanding of the compound's chemical nature.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerator) Slows the rate of all potential degradation reactions, including hydrolysis and thermal decomposition.[2][6]
Atmosphere Dry, Inert (e.g., Argon, Nitrogen) Prevents contact with atmospheric moisture, the primary driver of hydrolysis. An inert atmosphere displaces both moisture and oxygen.[1][2]
Light Store in an amber or opaque container, in the dark. Prevents UV-induced photolytic cleavage of the C-Br bond.[1][10]
Container Tightly sealed original container. Prevents ingress of moisture and air. The container should be made of a non-reactive material.[10][11] Some suppliers recommend corrosive-resistant containers.
Laboratory Handling Protocol

This compound is a lachrymator and corrosive; appropriate personal protective equipment (PPE) is mandatory.[12]

  • Preparation: Before opening, allow the container to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Environment: Conduct all manipulations within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Dispensing: Use clean, dry spatulas and glassware. For sensitive reactions, weigh the compound rapidly and consider performing the transfer in a glove box or under a stream of inert gas.

  • Resealing: After dispensing, purge the container headspace with an inert gas (e.g., argon) before tightly resealing the cap.

  • Cleanup: Clean any spills promptly. Decontaminate surfaces and wash hands thoroughly after handling.[13]

Experimental Workflow for Stability Assessment

To validate the integrity of a specific lot or to establish in-house stability data, a forced degradation study is recommended. High-Performance Liquid Chromatography (HPLC) is the preferred analytical method.

HPLC-Based Stability Protocol
  • Reference Standard Preparation: Prepare a stock solution of the compound (T=0 standard) in a suitable dry solvent (e.g., Acetonitrile) of known concentration. Store this at -20°C or below.

  • Sample Preparation for Stressing: Accurately weigh samples of the solid compound into separate, appropriate vials for each stress condition.

  • Application of Stress Conditions:

    • Hydrolytic: Add a specific volume of water or a buffer solution to the sample.

    • Thermal: Place the dry solid sample in an oven at a controlled, elevated temperature (e.g., 60°C).

    • Photolytic: Expose the sample to a calibrated UV light source.

  • Time-Point Analysis: At predetermined intervals (e.g., 0, 2, 4, 8, 24 hours), retrieve a stressed sample, dissolve it in the mobile phase or acetonitrile to a known concentration, and perform HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water.

    • Detection: UV detector set to an appropriate wavelength to monitor the parent compound and any degradation products.

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 standard. The appearance of new peaks indicates the formation of degradation products.

cluster_stress Forced Degradation Conditions start Start: Prepare T=0 Standard prep_samples Prepare Solid Samples for Stressing start->prep_samples stress_hydro Hydrolytic Stress (Add H₂O) prep_samples->stress_hydro Expose stress_thermal Thermal Stress (60°C Oven) prep_samples->stress_thermal Expose stress_photo Photolytic Stress (UV Lamp) prep_samples->stress_photo Expose time_points Collect Samples at Time Intervals (T=x) stress_hydro->time_points stress_thermal->time_points stress_photo->time_points hplc HPLC Analysis (C18 Column, UV Detection) time_points->hplc data Calculate % Remaining Parent & Identify Degradants hplc->data end_node End: Stability Profile data->end_node

Caption: Experimental workflow for a forced degradation stability study.

Safety and Disposal

This compound is classified as a hazardous substance. It is known to cause severe skin burns and eye damage and may cause respiratory irritation.[14]

  • Handling: Always use appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All work should be performed in a chemical fume hood.

  • Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations. This typically involves collection in a designated hazardous waste container for incineration by an approved waste disposal plant.[13]

References

An In-depth Technical Guide to the Safe Handling and Application of Methyl 4-(bromomethyl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding a Versatile Intermediate

Methyl 4-(bromomethyl)-3-nitrobenzoate (CAS No. 2363-16-8) is a highly functionalized aromatic compound that serves as a critical building block in advanced organic synthesis.[1] Its unique structure, featuring a reactive benzylic bromide, an electron-withdrawing nitro group, and a methyl ester, makes it a versatile intermediate for constructing complex molecular architectures.[1] This reagent is particularly significant in the pharmaceutical industry, where it is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] The dual reactivity of the bromine atom, suitable for nucleophilic substitution and cross-coupling reactions, and the nitro group, which can be reduced to an amine for further functionalization, provides chemists with a powerful tool for molecular design.[1] However, the very features that make this compound synthetically valuable also impart significant health and safety hazards. This guide provides a comprehensive overview of its properties, hazards, and the necessary protocols for its safe handling, storage, and disposal, designed for researchers and professionals in chemical and pharmaceutical development.

Section 1: Physicochemical and Structural Profile

A thorough understanding of a chemical's physical properties is the foundation of its safe handling. These characteristics dictate its behavior under laboratory conditions and inform appropriate storage and handling procedures.

Chemical Structure:

Caption: Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2363-16-8[1]
Molecular Formula C₈H₆BrNO₄[1][2]
Molecular Weight 260.04 g/mol [1][2]
Appearance White to off-white powder/solid[1]
Melting Point 102-103 °C[1]
Boiling Point 320.9 ± 22.0 °C at 760 mmHg[1]
Density ~1.7 ± 0.1 g/cm³[1]
Purity Typically >98%[1]

Section 2: Hazard Identification and Toxicological Insights

The hazardous nature of this compound arises from the combined toxicological profiles of its constituent functional groups: the benzylic bromide and the nitroaromatic core.

  • Benzylic Bromide Moiety: This functional group is characteristic of lachrymators and strong alkylating agents.[3][4][5] Benzylic bromides are known to be severe irritants to the eyes, skin, and mucous membranes of the respiratory tract.[5][6] The reactivity of the carbon-bromine bond makes the compound susceptible to nucleophilic attack by biological macromolecules, which is the underlying mechanism of its irritant and potentially mutagenic effects. Exposure can cause symptoms similar to tear gas, including intense eye pain, coughing, and difficulty breathing.[5]

  • Nitroaromatic Core: Nitroaromatic compounds as a class are known for their environmental and biological toxicity.[7][8] Their toxic effects are often linked to the metabolic reduction of the nitro group, which can generate reactive oxygen species and induce oxidative stress.[7] The toxicity of nitroaromatics is influenced by the number and position of nitro groups and their electrophilicity.[9][10][11]

GHS Hazard Classification:

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. While a complete, officially harmonized classification for this compound is not available, data submitted to regulatory bodies for similar compounds provides critical guidance. For the related isomer, Methyl 2-(bromomethyl)-3-nitrobenzoate, the following hazards are noted:

Table 2: GHS Hazard Classifications for Structurally Related Compounds

Hazard ClassHazard StatementGHS CodeSource
Skin Corrosion/IrritationCauses severe skin burns and eye damageH314[12][13]
Serious Eye DamageCauses serious eye damageH318[12]
Specific Target Organ ToxicityMay cause respiratory irritationH335[12]
Germ Cell MutagenicityMay cause genetic defectsH340[12]

Note: This data is for an isomer and should be treated as a strong indicator of the potential hazards of this compound.

Section 3: Risk Mitigation and Control Hierarchy

Effective safety management involves a multi-layered approach to control risks. The hierarchy of controls prioritizes strategies from most to least effective.

hierarchy_of_controls cluster_0 Hierarchy of Controls for M4B3NB Elimination Elimination (Not feasible - compound is required) Substitution Substitution (Investigate less hazardous alternatives) Engineering Engineering Controls • Chemical Fume Hood • Glove Box (for high potency) • Closed System Transfer Devices Administrative Administrative Controls • Standard Operating Procedures (SOPs) • Designated Work Areas • Personnel Training PPE Personal Protective Equipment (PPE) • Dual Nitrile Gloves • Impervious Gown • Goggles & Face Shield

Caption: Hierarchy of controls applied to handling this compound.

The most critical engineering control for this compound is the mandatory use of a certified chemical fume hood.[5] This prevents inhalation of dust particles and vapors, which is a primary exposure route. Administrative controls, including rigorous training on this specific SOP and restricting access to designated areas, are essential to ensure procedural adherence.

Section 4: Standard Operating Procedures for Safe Handling

Adherence to detailed, step-by-step protocols is non-negotiable when working with hazardous reagents.

Personal Protective Equipment (PPE)

Given the severe irritant nature and potential for systemic toxicity, a robust PPE ensemble is required. This protocol is adapted from guidelines for handling hazardous drugs and potent alkylating agents.[14][15][16]

Table 3: Required PPE for Handling this compound

TaskBody ProtectionHand ProtectionEye/Face ProtectionRespiratory Protection
Weighing/Transfer (Solid) Disposable, poly-coated gown with knit cuffsTwo pairs of chemotherapy-rated nitrile gloves (ASTM D6978)Chemical safety goggles and a full-face shieldNIOSH-certified N95 respirator (in addition to fume hood)
Reaction Setup (In Solution) Disposable, poly-coated gown with knit cuffsTwo pairs of chemotherapy-rated nitrile glovesChemical safety gogglesNot required if performed entirely within a fume hood
Spill Cleanup Disposable, poly-coated gown or "bunny suit" coverallsTwo pairs of heavy-duty nitrile glovesChemical safety goggles and a full-face shieldFit-tested respirator with organic vapor cartridges
Step-by-Step Handling Protocol: Weighing and Transfer
  • Preparation: Don all required PPE as specified in Table 3. Ensure the chemical fume hood has been certified within the last year and the sash is at the appropriate working height.

  • Designated Area: Cordon off the area within the fume hood where the transfer will occur. Cover the work surface with disposable, absorbent bench paper.

  • Weighing: Weigh the compound in a tared, sealed container. Alternatively, weigh the container before and after removing the desired amount to minimize exposure (weighing by difference). Do not weigh directly on an open balance pan outside of a containment device.

  • Transfer: Carefully transfer the solid to the reaction vessel inside the fume hood. Use tools (spatulas, powder funnels) that can be easily decontaminated or disposed of.

  • Cleanup: Immediately after transfer, carefully close the primary container. Decontaminate the spatula and any surfaces with a suitable solvent (e.g., isopropanol) followed by soap and water, collecting all wipes for disposal as hazardous waste.

  • Doffing PPE: Remove the outer pair of gloves first. Remove the gown and other PPE before removing the inner pair of gloves.[14] Dispose of all PPE in a designated hazardous waste container. Wash hands thoroughly with soap and water.[3]

Section 5: Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical to minimizing harm.

emergency_response cluster_main Emergency Decision Tree cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Exposure Event Occurs Skin_Contact Skin Contact? Start->Skin_Contact Eye_Contact Eye Contact? Start->Eye_Contact Inhalation Inhalation? Start->Inhalation Spill_Size Spill Size? Start->Spill_Size Action_Skin Remove contaminated clothing. Flush with water for 15+ min. Skin_Contact->Action_Skin Action_Eye Flush with eyewash for 15+ min. Hold eyelids open. Eye_Contact->Action_Eye Action_Inhalation Move to fresh air. Seek medical attention. Inhalation->Action_Inhalation Seek_Medical Seek Immediate Medical Attention Action_Skin->Seek_Medical Action_Eye->Seek_Medical Action_Inhalation->Seek_Medical Small_Spill Small & Contained Spill_Size->Small_Spill <100g Large_Spill Large or Uncontained Spill_Size->Large_Spill >100g Action_Small Alert others. Don appropriate PPE. Cover with inert absorbent. Collect waste. Small_Spill->Action_Small Action_Large Evacuate area. Call emergency services. Isolate the area. Large_Spill->Action_Large

Caption: Decision workflow for responding to an emergency involving this compound.

Personnel Exposure
  • Skin Contact: Immediately remove all contaminated clothing.[17][18] Thoroughly wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[17][19] Seek immediate medical attention.[20]

  • Eye Contact: Immediately flush the eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[17][19] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[18][20]

  • Inhalation: Move the victim to fresh air immediately.[13][19] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if ingestion is suspected).[13] Seek immediate medical attention.[20]

  • Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[21] Seek immediate medical attention.[13]

Spill Response
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or outside of a fume hood.

  • Contain: Prevent the spill from spreading by using absorbent pads or other barriers.

  • PPE: Don the appropriate PPE for spill cleanup as detailed in Table 3.

  • Neutralize/Absorb: For small spills within a fume hood, cover the solid with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[13]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills: For large spills, evacuate the area, close the doors, and contact your institution's emergency response team immediately.[22]

Section 6: Storage and Waste Management

Proper storage and disposal are crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Storage
  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[3]

  • Keep containers tightly sealed to prevent moisture ingress and sublimation.[3][23]

  • Store in the original, clearly labeled container.[3] Gradual decomposition in a sealed container could potentially lead to pressure buildup.[3]

  • Store in a designated, locked cabinet or area accessible only to authorized personnel.

Waste Disposal

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams.[24][25] The disposal cost for halogenated waste is significantly higher due to the need for specialized incineration with scrubbers to handle acidic gases like HBr.[25]

  • Containers: Collect all solid waste (contaminated PPE, absorbent materials, etc.) and liquid waste (from decontamination) in clearly labeled, sealed containers designated for "Halogenated Organic Waste".[22][23][24]

  • Labeling: Ensure all waste containers are labeled with the words "Hazardous Waste" and list the chemical contents.[22][23]

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EH&S) department for specific procedures and pickup schedules.[22][23]

References

A Technical Guide to the Solubility Profile of Methyl 4-(bromomethyl)-3-nitrobenzoate for Pharmaceutical and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methyl 4-(bromomethyl)-3-nitrobenzoate is a key organic intermediate whose utility in drug development and fine chemical synthesis is critically dependent on its solubility characteristics. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in various organic solvents. Due to a lack of extensive published solubility data for this specific isomer, this document emphasizes a first-principles approach, combining structural analysis with robust, verifiable experimental protocols. We present a predictive assessment based on the molecule's functional groups, followed by detailed, step-by-step methodologies for both qualitative and quantitative solubility determination using the industry-standard isothermal shake-flask method. This guide is intended for researchers, chemists, and formulation scientists who require a reliable understanding of the compound's solubility to optimize reaction conditions, purification processes, and formulation strategies.

Introduction: The Critical Role of Solubility

This compound is a functionalized aromatic compound with significant potential as a building block in organic synthesis. Its structure, featuring a reactive benzylic bromide, an electron-withdrawing nitro group, and a methyl ester, makes it a versatile precursor for a variety of complex molecules, including active pharmaceutical ingredients (APIs).

The solubility of an intermediate like this compound is not merely a physical constant; it is a critical process parameter that dictates:

  • Reaction Kinetics: The rate and completeness of a chemical reaction often depend on the ability of the solvent to fully dissolve the reactants.

  • Purification Efficiency: Crystallization, a primary method for purifying solid organic compounds, is fundamentally a solubility-driven process.

  • Process Scalability: Consistent and predictable solubility is essential for developing robust and scalable synthetic routes in industrial settings.

This guide will first clarify the specific molecular structure of the target compound, then delve into a theoretical prediction of its solubility before outlining a rigorous experimental plan for its empirical determination.

Structural Clarification

It is crucial to distinguish the target compound, This compound , from its common isomers. The defining feature is the bromomethyl (-CH₂Br) group at position 4 of the benzene ring, adjacent to the nitro group at position 3. This is distinct from isomers like Methyl 4-bromo-3-nitrobenzoate (CAS 2363-16-8), where the bromine atom is directly attached to the aromatic ring.[1][2]

Physicochemical Properties and Solubility Prediction

Direct experimental data for this compound is scarce. However, we can predict its behavior by analyzing its molecular structure and comparing it to related compounds.

Molecular Structure Analysis

The solubility of a molecule is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces a molecule can exhibit.[3]

  • Non-Polar Region: The benzene ring provides a significant non-polar, hydrophobic character.

  • Polar Regions:

    • Methyl Ester (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor.

    • Nitro Group (-NO₂): A strongly polar and highly electron-withdrawing group.

    • Bromomethyl Group (-CH₂Br): This benzylic bromide introduces polarity and is a highly reactive site.

The presence of both polar and non-polar regions suggests that the compound will exhibit moderate solubility in a range of solvents, with optimal solubility likely in solvents of intermediate polarity.

Estimated Physicochemical Properties

The following table summarizes the estimated properties for this compound, derived from its structure and data from the closely related isomer, Methyl 3-(bromomethyl)-4-nitrobenzoate (CAS 88071-90-3).[4]

PropertyEstimated Value / DescriptionSource / Rationale
Molecular Formula C₉H₈BrNO₄Structural analysis
Molecular Weight 274.07 g/mol Calculated from formula.[4]
Appearance White to pale yellow solidPredicted based on common nitroaromatic compounds.[5]
XLogP3-AA (LogP) ~2.2A measure of lipophilicity. Based on the isomeric compound.[4] A positive value suggests poor water solubility.
Hydrogen Bond Donors 0No -OH or -NH groups.[4]
Hydrogen Bond Acceptors 4Oxygens in the ester and nitro groups.[4]
Topological Polar Surface Area (TPSA) 72.1 ŲCalculated based on the isomeric compound.[4]
Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. The compound is expected to be poorly soluble in very non-polar solvents (like hexane) and highly polar, protic solvents (like water), but should show good solubility in moderately polar to polar aprotic solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, CyclohexaneLow / InsolubleThe molecule's strong polar groups cannot form favorable interactions with non-polar aliphatic solvents.
Moderately Polar Aprotic Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF)HighThese solvents can effectively solvate both the non-polar aromatic ring and the polar functional groups through dipole-dipole interactions.
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to Very HighThe high polarity of these solvents strongly interacts with the ester and nitro groups, leading to effective solvation.
Polar Protic Methanol, EthanolModerateThe alcohol's ability to hydrogen bond is not fully utilized as the compound is only a hydrogen bond acceptor. The alkyl chain of the alcohol interacts favorably with the benzene ring.
Aqueous WaterInsolubleThe large non-polar surface area and lack of hydrogen bond donating groups prevent effective hydration.[6]

Experimental Determination of Solubility: A Validated Protocol

To move from prediction to empirical fact, a structured experimental approach is necessary. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility.

Overall Experimental Strategy

The workflow for solubility determination involves a preliminary rapid screen followed by a rigorous quantitative measurement for solvents of interest.

G cluster_0 Phase 1: Prediction & Screening cluster_1 Phase 2: Quantitative Measurement A Structural Analysis & Solubility Prediction B Select Diverse Solvent Panel (Polar, Non-Polar, Aprotic, Protic) A->B C Qualitative Solubility Test (Small Scale) B->C D Prepare Saturated Solutions (Shake-Flask Method) C->D Select Solvents for Quantitative Study E Equilibrate (24-48h) & Separate Phases D->E F Quantify Solute in Supernatant (e.g., HPLC-UV) E->F G Calculate Solubility (mg/mL or mol/L) F->G

Caption: High-level workflow for solubility determination.

Materials and Equipment
  • Solute: this compound (purity >98%)

  • Solvents: HPLC grade solvents of interest (e.g., Acetonitrile, Methanol, Ethyl Acetate, DCM, THF, Hexane)

  • Equipment: Analytical balance, 2-4 mL glass vials with screw caps, orbital shaker with temperature control, centrifuge, calibrated pipettes, volumetric flasks, syringe filters (0.22 µm PTFE), HPLC-UV system.

Protocol 1: Rapid Qualitative Solubility Screening

This initial step provides a quick assessment to narrow down the solvent selection for quantitative analysis.

  • Preparation: Add ~5 mg of the compound to a 2 mL glass vial.

  • Solvent Addition: Add 0.5 mL of the test solvent.

  • Agitation: Cap the vial and vortex vigorously for 60 seconds.

  • Observation: Visually inspect the vial.

    • Soluble: No solid particles are visible.

    • Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

    • Insoluble: The solid appears unchanged.

  • Documentation: Record the observations for each solvent.

Causality Check: This method is kinetic and may not represent true thermodynamic equilibrium, but it is a rapid and effective way to eliminate unsuitable solvents (e.g., those in which the compound is clearly insoluble).

Protocol 2: Quantitative Solubility by Isothermal Shake-Flask Method

This protocol provides a precise and reproducible measurement of thermodynamic solubility.

G prep Step 1: Preparation Add excess solid to a known volume of solvent in a vial. equil Step 2: Equilibration Seal and shake at constant temperature (e.g., 25°C) for 24-48 hours. prep->equil sep Step 3: Phase Separation Centrifuge vial to pellet undissolved solid. equil->sep sample Step 4: Sampling Withdraw aliquot from the clear supernatant. sep->sample filter Step 5: Filtration Filter sample through a 0.22 µm syringe filter. sample->filter dilute Step 6: Dilution Dilute the filtrate with a known volume of mobile phase. filter->dilute analyze Step 7: Analysis Inject onto HPLC-UV and measure peak area. dilute->analyze calc Step 8: Calculation Determine concentration using a pre-established calibration curve. analyze->calc

Caption: Experimental workflow for the Shake-Flask method.

Detailed Steps:

  • Preparation: Add an excess amount of the compound (e.g., 20-30 mg) to a vial, ensuring solid will remain after equilibration. Record the exact weight if performing a mass balance check. Add a precise volume of solvent (e.g., 1.0 mL).

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25.0 ± 0.5 °C). Agitate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.

    • Expert Insight: The goal is to achieve a saturated solution in thermodynamic equilibrium. Insufficient time will lead to an underestimation of solubility.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Self-Validation: This step ensures that no solid particulates are carried over during sampling, which would artificially inflate the measured solubility.

  • Sampling & Dilution: Carefully withdraw an aliquot (e.g., 100 µL) from the clear supernatant, avoiding disturbance of the solid pellet. Immediately dilute this aliquot with a known volume of a suitable solvent (typically the HPLC mobile phase) to prevent precipitation and bring the concentration within the analytical range of the calibration curve.

  • Quantification: Analyze the diluted sample by HPLC-UV. The concentration is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

  • Calculation: The solubility is calculated using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)

Safety and Handling Precautions

This compound should be handled with care in a chemical fume hood.

  • Corrosive/Irritant: Benzylic bromides are lachrymators and can cause skin and eye irritation or burns.[4]

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry, well-ventilated place away from moisture and strong light.

Conclusion

While published data is limited, a combination of structural analysis and predictive reasoning suggests that this compound is a crystalline solid with poor aqueous solubility but good to excellent solubility in moderately polar to polar aprotic organic solvents such as DCM, THF, Ethyl Acetate, and Acetonitrile. This guide provides a robust, two-stage experimental framework to move beyond prediction. The qualitative screening protocol allows for rapid solvent selection, while the quantitative isothermal shake-flask method provides a verifiable, high-integrity measurement of thermodynamic solubility, empowering researchers to confidently apply this versatile intermediate in their synthetic and development programs.

References

Methodological & Application

Application Notes and Protocols for the Derivatization of Phenols with Methyl 4-(bromomethyl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Enhancing Phenolic Compound Analysis

Phenolic compounds are a broad class of molecules found in numerous natural and synthetic products, playing significant roles in pharmaceuticals, environmental science, and materials chemistry. Their accurate detection and quantification are paramount for research, quality control, and safety assessment. However, many phenols lack a strong chromophore, making their detection by UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) with UV detection challenging, especially at low concentrations.

This application note provides a detailed guide to the derivatization of phenols using Methyl 4-(bromomethyl)-3-nitrobenzoate. This reagent introduces a nitroaromatic tag to the phenolic hydroxyl group, significantly enhancing its UV absorbance and enabling sensitive detection. The underlying chemistry, a classic Williamson ether synthesis, is a robust and versatile method for forming an ether linkage between a phenoxide and an alkyl halide.[1][2] This guide offers in-depth protocols, mechanistic insights, and practical advice for researchers, scientists, and drug development professionals to effectively utilize this derivatization strategy.

Theoretical Framework: The Williamson Ether Synthesis

The derivatization of phenols with this compound proceeds via the Williamson ether synthesis, a well-established SN2 reaction.[1] The reaction involves two key steps:

  • Deprotonation of the Phenol: The acidic proton of the phenolic hydroxyl group is abstracted by a base to form a highly nucleophilic phenoxide anion. The choice of base is critical; for phenols, which are more acidic than aliphatic alcohols, moderately strong bases like potassium carbonate or sodium hydroxide are typically sufficient.[2]

  • Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic benzylic carbon of this compound. The bromine atom, being a good leaving group, is displaced, resulting in the formation of a stable ether linkage.

The presence of the nitro group on the benzoyl moiety of the derivatizing agent serves a dual purpose. It enhances the electrophilicity of the benzylic carbon, facilitating the nucleophilic attack, and it provides a strong chromophore for subsequent UV detection.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide Base Base Base (e.g., K₂CO₃) Product Derivatized Phenol Phenoxide->Product Nucleophilic Attack Reagent This compound Reagent->Product Br_ion Br⁻ Product->Br_ion caption Figure 1: Reaction mechanism of phenol derivatization.

Caption: Figure 1: Reaction mechanism of phenol derivatization.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplierNotes
Phenol (or phenolic compound of interest)Analytical GradeSigma-AldrichEnsure dryness.
This compound≥98% PurityCommercially availableStore in a cool, dry place.
Potassium Carbonate (K₂CO₃), anhydrousACS Reagent GradeFisher ScientificFinely powdered for better reaction.
Acetonitrile (ACN), anhydrousHPLC GradeVWRUse from a sealed bottle.
Deionized Water (18.2 MΩ·cm)MilliporeFor workup and HPLC mobile phase.
Hydrochloric Acid (HCl), concentratedACS Reagent GradeJ.T. BakerFor neutralization.
Ethyl AcetateHPLC GradeEMD MilliporeFor extraction.
Sodium Sulfate (Na₂SO₄), anhydrousACS Reagent GradeSigma-AldrichFor drying organic phase.
Safety Precautions
  • This compound is a lachrymator and skin irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

  • Concentrated hydrochloric acid is corrosive. Handle with extreme care.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: Derivatization of Phenol

This protocol provides a general procedure for the derivatization of a standard phenol. The molar ratios and reaction time may need to be optimized for different phenolic compounds.

  • Preparation: In a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the phenol (1.0 mmol) in 5 mL of anhydrous acetonitrile.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 mmol, 1.5 equivalents) to the solution. Stir the suspension vigorously for 10 minutes at room temperature to facilitate the formation of the phenoxide.

  • Addition of Derivatizing Reagent: Add this compound (1.1 mmol, 1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 2-4 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate.

    • Transfer the filtrate to a separatory funnel containing 20 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with 1 M HCl (10 mL), followed by deionized water (10 mL), and finally with brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude derivatized product.

  • Purification (Optional): The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) if necessary.

Derivatization_Workflow start Start dissolve Dissolve Phenol in Anhydrous ACN start->dissolve add_base Add K₂CO₃, Stir 10 min dissolve->add_base add_reagent Add this compound add_base->add_reagent react Heat to 60-70°C for 2-4h add_reagent->react workup Reaction Workup (Filter, Extract, Wash, Dry) react->workup purify Purification (Optional) (Column Chromatography) workup->purify analyze Analysis by HPLC-UV purify->analyze end End analyze->end caption Figure 2: Experimental workflow for phenol derivatization.

Caption: Figure 2: Experimental workflow for phenol derivatization.

Protocol 2: HPLC-UV Analysis of Derivatized Phenol

The derivatized phenol can be readily analyzed by reverse-phase HPLC with UV detection. The strong UV absorbance of the nitrobenzoate tag allows for sensitive detection.

HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Deionized Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 50-90% B over 15 minutes, then hold at 90% B for 5 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm or 280 nm (optimize based on the derivative's UV spectrum)

Sample Preparation for HPLC:

  • Dissolve a known amount of the crude or purified derivatized phenol in the initial mobile phase composition (e.g., 50:50 A:B) to a final concentration of approximately 10-100 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injecting into the HPLC system.

Applications in Drug Development and Research

The derivatization of phenols with this compound offers several advantages in a research and drug development setting:

  • Increased Sensitivity in Pharmacokinetic Studies: By tagging phenolic drug candidates or their metabolites, their detection limits in biological matrices like plasma and urine can be significantly lowered.[3]

  • Impurity Profiling: This method can be employed to detect and quantify phenolic impurities in drug substances and formulated products.

  • Environmental Monitoring: Phenolic pollutants in water and soil samples can be derivatized to enhance their detection by HPLC-UV.[4][5]

  • Natural Product Analysis: The quantification of phenolic compounds in complex natural product extracts is facilitated by this derivatization technique.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Yield Incomplete deprotonation of the phenol.Use freshly dried, finely powdered potassium carbonate. Consider a stronger base for less acidic phenols.
Inactive derivatizing reagent.Use a fresh bottle of this compound.
Insufficient reaction time or temperature.Monitor the reaction by TLC/HPLC and extend the reaction time or increase the temperature if necessary.
Multiple Products Observed Side reactions.Ensure an inert atmosphere to prevent oxidation.
Impurities in the starting materials.Use high-purity starting materials. Purify the final product by column chromatography.
Poor Chromatographic Peak Shape Sample overload.Dilute the sample before injection.
Inappropriate mobile phase.Optimize the mobile phase composition and gradient.

Conclusion

The derivatization of phenols with this compound is a powerful technique for enhancing their detectability in various analytical applications. The Williamson ether synthesis provides a reliable and efficient means of introducing a UV-active tag. By following the detailed protocols and considering the practical insights provided in this application note, researchers can significantly improve the sensitivity and accuracy of their phenolic compound analyses.

References

Application Notes and Protocols: The Use of Methyl 4-(bromomethyl)-3-nitrobenzoate in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Photolabile Linker for Modern Peptide Chemistry

In the landscape of solid-phase peptide synthesis (SPPS), the choice of linker is a critical determinant of the success and versatility of the overall strategy. Methyl 4-(bromomethyl)-3-nitrobenzoate emerges as a highly valuable tool, particularly for researchers requiring mild, traceless cleavage of synthetic peptides. This molecule belongs to the family of o-nitrobenzyl photolabile linkers, which offer the distinct advantage of cleavage under UV irradiation, a condition orthogonal to the acid- and base-labile protecting groups commonly employed in both Fmoc and Boc synthesis strategies.[1][2]

The presence of the nitro group ortho to the benzylic carbon renders the C-Br bond susceptible to photochemical excitation. Upon irradiation with UV light (typically around 350-365 nm), an intramolecular redox reaction is initiated, leading to the cleavage of the peptide from the solid support. This process is exceptionally clean, avoiding the use of harsh acids like trifluoroacetic acid (TFA), which can be detrimental to sensitive peptide sequences or post-translational modifications.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as a photolabile linker in Fmoc-based solid-phase peptide synthesis. We will detail its attachment to solid supports, the coupling of the first amino acid, standard peptide elongation, and the final photolytic cleavage. Furthermore, we will explore its application in the synthesis of complex peptides and as a strategic component in the generation of peptide-drug conjugates (PDCs).

Core Principles and Strategic Advantages

The utility of the this compound linker is grounded in several key principles:

  • Orthogonality: The photolytic cleavage is compatible with standard Fmoc/tBu and Boc/Bzl protecting group strategies, offering an additional layer of synthetic flexibility.[3]

  • Mild Cleavage Conditions: UV irradiation provides a non-invasive method for releasing the peptide, preserving acid-sensitive moieties and complex secondary structures.[4]

  • Traceless Cleavage: When appropriately strategized, the linker can be used to generate C-terminal peptide acids or amides with minimal residual linker fragments.

  • Application in Bioconjugation: The ability to deprotect and cleave under neutral conditions makes this linker ideal for synthesizing peptide fragments that will be subsequently used in bioconjugation reactions, such as native chemical ligation or the formation of peptide-drug conjugates.[5]

Experimental Protocols

Part 1: Preparation of the Photolabile Resin

The first step involves the immobilization of the linker onto a suitable solid support. An aminomethylated resin is a common choice, allowing for the formation of a stable secondary amine linkage. Alternatively, a hydroxymethyl resin (like Wang resin) can be used, forming an ether linkage. Here, we detail the protocol for attachment to an aminomethyl resin.

Protocol 1.1: Attachment of this compound to Aminomethyl Resin

  • Materials:

    • Aminomethyl (AM) polystyrene resin (e.g., 100-200 mesh, 1% DVB, loading: 0.5-1.0 mmol/g)

    • This compound

    • N,N-Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

  • Procedure:

    • Swell the aminomethyl resin (1.0 g, 1.0 mmol) in DMF (10 mL) in a peptide synthesis vessel for 1 hour.

    • Drain the DMF. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

    • Dissolve this compound (3.0 eq., 3.0 mmol, 822 mg) in DMF (10 mL).

    • Add the linker solution to the swollen resin.

    • Add DIPEA (5.0 eq., 5.0 mmol, 870 µL) to the resin slurry.

    • Agitate the reaction mixture at room temperature for 12-16 hours.

    • Drain the reaction solution. Wash the resin extensively with DMF (5 x 10 mL), DCM (5 x 10 mL), and MeOH (3 x 10 mL).

    • To cap any unreacted aminomethyl groups, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 1 hour.

    • Wash the resin again with DMF (5 x 10 mL), DCM (5 x 10 mL), and MeOH (3 x 10 mL).

    • Dry the resin in vacuo to a constant weight.

    • The resulting resin now has a secondary amine handle. The methyl ester of the linker must be hydrolyzed to provide the carboxylic acid for peptide attachment. Treat the resin with a solution of 1M LiOH in THF/H₂O (3:1) for 4 hours at room temperature.

    • Wash thoroughly with water, DMF, and DCM until the washings are neutral. Dry the resin in vacuo.

The workflow for resin preparation is illustrated below.

G cluster_prep Resin Preparation Workflow A Swell Aminomethyl Resin in DMF B React with Methyl 4-(bromomethyl) -3-nitrobenzoate + DIPEA A->B 12-16h, RT C Capping with Acetic Anhydride B->C 1h, RT D Hydrolyze Methyl Ester (LiOH in THF/H₂O) C->D 4h, RT E Wash and Dry Photolabile Resin D->E

Caption: Workflow for attaching the photolabile linker and preparing the resin for peptide synthesis.

Part 2: Solid-Phase Peptide Synthesis (Fmoc Strategy)

With the photolabile resin prepared, standard Fmoc-SPPS can commence. The first amino acid is coupled to the linker's free carboxyl group.

Protocol 1.2: Coupling of the First Fmoc-Amino Acid

  • Materials:

    • Prepared photolabile resin

    • Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

    • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • Base: DIPEA or 2,4,6-Collidine

    • Solvents: DMF, DCM

  • Procedure:

    • Swell the photolabile resin (e.g., 0.5 g, 0.25 mmol assuming 0.5 mmol/g loading) in DMF for 1 hour.

    • In a separate vial, pre-activate the first Fmoc-amino acid. Dissolve Fmoc-amino acid (3.0 eq., 0.75 mmol) and HATU (2.9 eq., 0.725 mmol) in DMF.

    • Add DIPEA (6.0 eq., 1.5 mmol, 261 µL) to the amino acid solution and allow it to activate for 1-2 minutes.

    • Drain the DMF from the swollen resin and add the activated amino acid solution.

    • Agitate the reaction for 2-4 hours at room temperature.

    • Monitor the coupling completion using a qualitative ninhydrin (Kaiser) test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

    • Once coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

Protocol 1.3: Peptide Chain Elongation

  • Procedure:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, then 1 x 15 min).

    • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

    • Coupling: Couple the next Fmoc-amino acid using the pre-activation method described in Protocol 1.2.

    • Washing: Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

    • Repeat this cycle of deprotection, washing, and coupling for each amino acid in the sequence.

The stability of the o-nitrobenzyl ester linkage to the repeated basic treatments with piperidine is a key advantage, allowing for the successful assembly of the full-length peptide.[6]

Part 3: Peptide Cleavage and Deprotection

The final step is the photolytic cleavage of the peptide from the resin, followed by the removal of side-chain protecting groups.

Protocol 1.4: Photolytic Cleavage and Final Deprotection

  • Materials:

    • Peptidyl-resin

    • Cleavage solvent: A neutral, UV-transparent solvent such as Methanol, Acetonitrile, or a mixture (e.g., MeCN/H₂O).

    • Photochemical reactor or UV lamp (e.g., Rayonet reactor or a high-pressure mercury lamp with a Pyrex filter to emit light primarily at >350 nm).

    • TFA cleavage cocktail (e.g., TFA/H₂O/Triisopropylsilane (TIS), 95:2.5:2.5 v/v/v).

    • Cold diethyl ether.

  • Procedure:

    • After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF, DCM, and finally the chosen cleavage solvent (e.g., Methanol).

    • Dry the resin briefly under a stream of nitrogen.

    • Suspend the resin in the cleavage solvent (e.g., 150 mL for 1.0 g of resin) in a Pyrex reaction vessel.

    • Irradiate the suspension with a UV lamp (λ > 350 nm) for 4-24 hours. The optimal time should be determined empirically for each peptide. Agitate the suspension during irradiation to ensure even exposure.[3]

    • After irradiation, filter the resin and collect the filtrate containing the cleaved, side-chain protected peptide. Wash the resin with additional cleavage solvent and combine the filtrates.

    • Evaporate the solvent in vacuo.

    • To remove the side-chain protecting groups (e.g., tBu, Boc, Trt), treat the crude peptide residue with the TFA cleavage cocktail for 2-3 hours at room temperature.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet in vacuo.

    • Purify the peptide using reverse-phase HPLC.

The overall SPPS and cleavage workflow is depicted below.

G cluster_spps Fmoc-SPPS and Cleavage Workflow Start Start with Photolabile Resin-AA1 Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Couple Couple Next Fmoc-AA-OH (HATU/DIPEA) Deprotect->Couple Repeat Last AA? Couple->Repeat Repeat->Deprotect No Cleave Photolytic Cleavage (UV, λ > 350 nm) Repeat->Cleave Yes Deprotect_Final Side-Chain Deprotection (TFA Cocktail) Cleave->Deprotect_Final Purify RP-HPLC Purification Deprotect_Final->Purify End Pure Peptide Purify->End

Caption: General workflow for Fmoc-SPPS using the photolabile linker, followed by UV cleavage and purification.

Quantitative Data Summary

The efficiency of each step is crucial for the overall yield and purity of the final peptide. The following table provides expected ranges based on typical results for photolabile linkers.

ParameterTypical RangeNotes
Resin Loading 0.3 - 0.7 mmol/gDependent on the starting aminomethyl resin and reaction efficiency.
Coupling Efficiency > 99% per stepMonitored by qualitative ninhydrin test.
Photolytic Cleavage Yield 70 - 95%Highly dependent on peptide sequence, solvent, and irradiation time/intensity.[2][3]
Final Purity (Post-HPLC) > 95%Dependent on the success of the synthesis and purification protocol.

Application in Peptide-Drug Conjugate (PDC) Synthesis

The mild cleavage conditions associated with the this compound linker make it an excellent candidate for synthesizing PDCs where the drug molecule is sensitive to strong acids. A common strategy involves synthesizing a peptide with a bio-orthogonal handle (e.g., an azide or alkyne-containing amino acid) and then conjugating the drug post-synthesis and cleavage.

General Strategy:

  • Peptide Synthesis: Synthesize the desired peptide on the photolabile resin, incorporating an amino acid with a reactive handle for "click" chemistry (e.g., Fmoc-L-propargylglycine or Fmoc-L-azidolysine).

  • Photolytic Cleavage: Cleave the peptide from the resin using UV light as described in Protocol 1.4. At this stage, the side-chain protecting groups can be kept intact if the subsequent conjugation chemistry requires it.

  • Drug Conjugation: In solution, react the cleaved peptide with a drug molecule that has a complementary reactive handle (e.g., an azide-modified drug to react with an alkyne-peptide). This is typically achieved via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[7][8]

  • Final Deprotection & Purification: Remove any remaining side-chain protecting groups and purify the final PDC by RP-HPLC.

This approach allows for the modular and efficient construction of PDCs with precise control over the conjugation site.[5]

Trustworthiness and Self-Validation

The protocols described herein are built upon established principles of solid-phase peptide synthesis and photochemistry.[1][6][9] Each stage includes built-in validation steps:

  • Coupling: The ninhydrin test provides a reliable qualitative check for the completion of each coupling reaction, ensuring the integrity of the peptide sequence.

  • Cleavage & Purification: The final product is rigorously validated by analytical RP-HPLC to assess purity and by mass spectrometry to confirm the correct molecular weight.

By following these integrated checks, researchers can have high confidence in the identity and quality of their synthetic peptides.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-(bromomethyl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-(bromomethyl)-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this important synthetic transformation. As a key intermediate in the synthesis of various pharmaceuticals and complex organic molecules, ensuring a high-purity, high-yield product is critical.

The synthesis of this compound is typically achieved through a free-radical bromination of Methyl 4-methyl-3-nitrobenzoate using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1][2] This reaction, known as the Wohl-Ziegler bromination, is highly effective for benzylic brominations.[1][3][4] However, like many radical reactions, it can be prone to side reactions leading to various impurities. This guide will help you identify and mitigate these common issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: My reaction is not proceeding to completion, and I have a significant amount of unreacted starting material.

Potential Causes:

  • Inactive Radical Initiator: The radical initiator (AIBN or benzoyl peroxide) may have degraded over time. AIBN, for instance, should be stored at low temperatures.

  • Insufficient Initiator: The amount of radical initiator may be too low to sustain the chain reaction.

  • Presence of Radical Inhibitors: Contaminants in the solvent or starting material, such as dissolved oxygen or certain phenolic compounds, can quench the radical chain reaction.

  • Low Reaction Temperature: The reaction may not have been heated to a sufficient temperature to initiate the homolytic cleavage of the initiator.

Solutions:

  • Verify Initiator Quality: Use a fresh batch of AIBN or benzoyl peroxide.

  • Optimize Initiator Concentration: While catalytic amounts are needed, ensure you are using an appropriate quantity (typically 1-5 mol%).

  • Degas the Solvent: Before starting the reaction, degas the solvent (e.g., by bubbling nitrogen or argon through it for 15-30 minutes) to remove dissolved oxygen.

  • Ensure Adequate Temperature: Maintain the reaction at a gentle reflux in a solvent like carbon tetrachloride or acetonitrile to ensure the decomposition of the initiator and propagation of the radical chain.[3]

Problem 2: My TLC/LC-MS analysis shows multiple spots/peaks close to my product spot/peak.

This is a common observation and often indicates the presence of over-brominated or other side products.

Potential Impurities and Their Identification:

  • Methyl 4-(dibromomethyl)-3-nitrobenzoate: This is the most common byproduct, resulting from the reaction of the desired product with another equivalent of NBS.[5] It will have a slightly different Rf value on a TLC plate compared to the mono-brominated product. In the 1H NMR spectrum, it will show a singlet for the dibromomethyl proton (-CHBr2) further downfield than the benzylic protons of the desired product.

  • Unreacted Starting Material (Methyl 4-methyl-3-nitrobenzoate): This will have a distinct Rf value, typically higher than the brominated products. Its 1H NMR will show a singlet for the methyl group (-CH3) at around 2.5 ppm.

  • Methyl 4-(hydroxymethyl)-3-nitrobenzoate: This impurity can form if there is water present in the reaction mixture, leading to the hydrolysis of the product. It will be more polar than the brominated products and have a lower Rf value on TLC. Its 1H NMR spectrum will show a characteristic singlet for the benzylic alcohol protons (-CH2OH) and a broad singlet for the hydroxyl proton (-OH).

Solutions:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of Methyl 4-methyl-3-nitrobenzoate to NBS. A slight excess of the starting material can sometimes be used to ensure all the NBS is consumed, though this will require purification to remove the unreacted starting material.

  • Monitor the Reaction Closely: Follow the reaction progress by TLC or GC/LC-MS and stop the reaction as soon as the starting material is consumed to minimize the formation of the dibrominated byproduct.

  • Use Anhydrous Conditions: Ensure your solvent and glassware are thoroughly dried to prevent the formation of the benzylic alcohol.

Problem 3: My final product is an oil or fails to crystallize.

Pure this compound is a solid at room temperature.[6] If your product is an oil or a waxy solid that does not crystallize, it is likely due to the presence of impurities.

Solutions:

  • Purification by Column Chromatography: This is the most effective method to separate the desired product from the starting material, dibrominated byproduct, and other impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes is typically effective.

  • Recrystallization: If the product is a solid but impure, recrystallization can be attempted. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, may be effective.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The most frequently encountered impurities are:

  • Unreacted Starting Material: Methyl 4-methyl-3-nitrobenzoate.

  • Dibrominated Byproduct: Methyl 4-(dibromomethyl)-3-nitrobenzoate.

  • Benzylic Alcohol: Methyl 4-(hydroxymethyl)-3-nitrobenzoate.

  • Succinimide: A byproduct from the NBS reagent.

Q2: How can I effectively remove the succinimide byproduct after the reaction?

Succinimide is a solid that is often insoluble in the nonpolar solvents used for the Wohl-Ziegler reaction (like carbon tetrachloride).[3] After the reaction is complete and has cooled to room temperature, the succinimide can be removed by filtration. A subsequent wash of the organic layer with water during the workup will remove any remaining traces.

Q3: What is the mechanism of the Wohl-Ziegler bromination?

The reaction proceeds via a free-radical chain mechanism.[3][9][10]

  • Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form radicals. These radicals then react with a trace amount of HBr, which is present from the reaction of NBS, to generate a bromine radical (Br•).

  • Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group of Methyl 4-methyl-3-nitrobenzoate to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a bromine molecule (Br2), which is present in low concentrations from the reaction of HBr with NBS, to form the desired product and a new bromine radical.

  • Termination: The reaction is terminated when two radicals combine.

Q4: Can I use other brominating agents besides NBS?

While other brominating agents exist, NBS is preferred for benzylic brominations because it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring.[10] Using elemental bromine (Br2) directly would likely lead to a mixture of products, including aromatic bromination.

Q5: What are the safety precautions I should take when handling this compound?

This compound is a lachrymator (an irritant that causes tearing) and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Data and Protocols

Table 1: 1H NMR Chemical Shifts of Key Compounds
CompoundAr-H (ppm)-CH2Br / -CHBr2 / -CH3 (ppm)-OCH3 (ppm)
Methyl 4-methyl-3-nitrobenzoate~7.5 - 8.5~2.6 (s, 3H)~3.9 (s, 3H)
This compound (Product) ~7.7 - 8.7 ~4.8 (s, 2H) ~4.0 (s, 3H)
Methyl 4-(dibromomethyl)-3-nitrobenzoate~7.9 - 8.9~6.9 (s, 1H)~4.0 (s, 3H)
Methyl 4-(hydroxymethyl)-3-nitrobenzoate~7.6 - 8.6~4.9 (s, 2H)~3.9 (s, 3H)

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Experimental Protocol: Synthesis of this compound
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 4-methyl-3-nitrobenzoate (1.0 eq), N-bromosuccinimide (1.0 eq), and a suitable solvent (e.g., carbon tetrachloride or acetonitrile).

  • Add a catalytic amount of a radical initiator, such as AIBN (0.02 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Reaction and Impurity Formation Pathways

G cluster_main Main Reaction Pathway cluster_side Side Reactions SM Methyl 4-methyl-3-nitrobenzoate Product This compound SM->Product NBS, AIBN, Δ Dibromo Methyl 4-(dibromomethyl)-3-nitrobenzoate Product->Dibromo Excess NBS Alcohol Methyl 4-(hydroxymethyl)-3-nitrobenzoate Product->Alcohol H₂O

Caption: Main reaction and common side reactions.

General Troubleshooting Workflow

G Start Reaction Complete Analyze Analyze Crude Product (TLC, NMR) Start->Analyze Pure Product is Pure? Analyze->Pure Isolate Isolate Pure Product Pure->Isolate Yes Identify Identify Impurities Pure->Identify No Purify Purify (Column Chromatography / Recrystallization) Identify->Purify Purify->Analyze

Caption: Troubleshooting and purification workflow.

References

Technical Support Center: Navigating the Purification Challenges of Benzylic Bromination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of N-bromosuccinimide (NBS) and its primary byproduct, succinimide, from benzylic bromination reaction mixtures. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect after a benzylic bromination reaction using N-bromosuccinimide (NBS)?

The main impurities in your crude product will be unreacted NBS and, more significantly, the byproduct succinimide.[1][2] Depending on your specific substrate and reaction conditions, you may also encounter over-brominated side products.[1]

Q2: Why is the complete removal of NBS and succinimide critical for my research?

The presence of these impurities can have significant downstream consequences:

  • Compromised Product Purity: Residual NBS and succinimide will contaminate your final product, impacting its purity and potentially interfering with subsequent reactions or biological evaluations.[1][2]

  • Inaccurate Characterization: These impurities can interfere with analytical techniques such as NMR, mass spectrometry, and elemental analysis, leading to an incorrect characterization of your desired compound.[1][2]

  • Interference in Subsequent Reactions: Unreacted NBS is a reactive brominating agent and can interfere with subsequent synthetic transformations.[1][2]

  • Crystallization Difficulties: Succinimide has a propensity to co-crystallize with the desired product, which can make purification by recrystallization challenging.[1][2]

Q3: What are the principal methods for removing NBS and succinimide from my reaction mixture?

The most common and effective methods for the purification of benzylic bromides include:

  • Aqueous Workup (Washing)[1][2][3]

  • Filtration/Precipitation[1][2][3]

  • Silica Gel Column Chromatography[1][2][4]

  • Recrystallization[1][2][3]

Q4: How do I decide on the most appropriate purification strategy for my specific product?

The optimal purification method is contingent on the properties of your target molecule:

  • Solubility of Your Product: If your product is soluble in a water-immiscible organic solvent, an aqueous workup is an excellent first step.[1][2]

  • Physical State of Your Product: For solid products, recrystallization can be a highly effective purification technique.[3]

  • Polarity of Your Product: The difference in polarity between your product and succinimide will dictate the success of purification by silica gel chromatography.[1]

Troubleshooting Guide

Issue 1: My NMR spectrum shows residual succinimide even after an aqueous wash.

Possible Cause: Succinimide has some solubility in common organic solvents like dichloromethane (DCM), leading to incomplete removal with a simple water wash.[5]

Troubleshooting Steps:

  • Utilize a Base Wash: Perform multiple washes with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH).[1][3] The basic conditions deprotonate the succinimide, forming its more water-soluble sodium salt, thus enhancing its partitioning into the aqueous layer.[3] Caution: Ensure your product is stable under basic conditions.[1]

  • Increase the Number of Washes: At least two to three washes with the basic solution are recommended for efficient removal.[1]

  • Final Brine Wash: A final wash with a saturated sodium chloride (brine) solution will help to remove residual water from the organic layer and can aid in breaking up emulsions.[1][3]

Issue 2: An emulsion has formed during the aqueous extraction, and the layers are not separating.

Possible Cause: Vigorous shaking of the separatory funnel, especially when using chlorinated solvents like DCM, can lead to the formation of stable emulsions.[1]

Troubleshooting Steps:

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[2]

  • Addition of Brine: Adding a small amount of brine can increase the ionic strength of the aqueous layer, which often helps to break up the emulsion.[1][2]

  • Filtration: As a last resort, the entire mixture can be filtered through a pad of Celite® to break the emulsion.[1]

Issue 3: I am losing a significant amount of my product during the aqueous workup.

Possible Cause: If your product possesses some degree of polarity, it may be partially soluble in the aqueous layer.[1]

Troubleshooting Steps:

  • Saturate the Aqueous Layer: Before extraction, saturate the aqueous wash solutions with sodium chloride. This "salting out" effect decreases the polarity of the aqueous phase and can drive your organic product back into the organic layer.[1]

  • Back-Extraction: After separating the layers, extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.[1]

Issue 4: My product co-elutes with succinimide during silica gel chromatography.

Possible Cause: The polarity of your product and succinimide may be too similar for effective separation on a silica gel column.

Troubleshooting Steps:

  • Thorough Pre-Column Workup: Ensure a comprehensive aqueous workup, including a basic wash, is performed before attempting column chromatography to remove the majority of the succinimide.[2]

  • Solvent System Optimization: Experiment with different eluent systems. A less polar solvent system may increase the separation between your product and the more polar succinimide.

  • Alternative Purification: If co-elution remains an issue, consider recrystallization as an alternative or subsequent purification step.

Experimental Protocols

Protocol 1: Standard Aqueous Workup for Removal of NBS and Succinimide

This protocol is suitable for products that are soluble in a water-immiscible organic solvent and are stable to mildly basic conditions.[1][2]

  • Quenching Excess NBS: Cool the reaction mixture to room temperature. To quench any unreacted NBS, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise with stirring until the characteristic yellow color of bromine disappears.[1][2][3] These reagents reduce NBS to the more readily removable succinimide.[2]

  • Dilution: Dilute the reaction mixture with an equal volume of the organic solvent used in the reaction (e.g., dichloromethane, ethyl acetate).[1][2]

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Wash 1 (Water): Add an equal volume of deionized water, shake gently, and separate the layers.[1]

    • Wash 2 (Saturated NaHCO₃): Add an equal volume of saturated sodium bicarbonate solution, shake, and separate the layers. This step is crucial for removing the bulk of the succinimide.[1][3]

    • Wash 3 (Brine): Add an equal volume of saturated sodium chloride solution, shake, and separate the layers to remove residual water.[1][3]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][3] Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.[2][3]

Protocol 2: Purification by Recrystallization

This method is ideal for solid products where a suitable solvent system can be identified.

  • Solvent Selection: The key is to find a solvent (or solvent mixture) in which your product has high solubility at elevated temperatures and low solubility at room temperature, while succinimide remains soluble.[3] A common starting point for benzylic bromides is a mixed solvent system like ethyl acetate/hexane.[3]

  • Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve your crude product.[2]

  • Cooling: Allow the solution to cool slowly to room temperature. This slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize product precipitation.[2]

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Solubility of NBS and Succinimide in Common Solvents

CompoundWaterCarbon TetrachlorideAcetonitrileDiethyl EtherHexane
N-Bromosuccinimide (NBS) 14.7 g/L (25 °C)[6]Insoluble (25 °C)[6][7]Soluble[7]Slightly soluble[8]Insoluble[7]
Succinimide SolubleInsoluble[9]SolubleSlightly soluble[8]Insoluble

Note: This table provides a general overview. Exact solubilities can vary with temperature and the presence of other solutes.

Visualizations

Workflow for Aqueous Workup

Aqueous_Workup cluster_0 Reaction Mixture cluster_1 Quenching cluster_2 Extraction cluster_3 Final Steps Reaction_Mixture Crude Reaction (Product, NBS, Succinimide) Quench Add Na₂S₂O₃ (aq) or NaHSO₃ (aq) Reaction_Mixture->Quench Cool to RT Separatory_Funnel Separatory Funnel Quench->Separatory_Funnel Dilute with organic solvent Aqueous_Layer_1 Aqueous Layer (Succinimide, Salts) NaHCO3_Wash Wash with Sat. NaHCO₃ Separatory_Funnel->NaHCO3_Wash Add Water, Separate Layers Organic_Layer Organic Layer (Product, Solvent) Drying Dry over Na₂SO₄ Organic_Layer->Drying Brine_Wash Wash with Brine NaHCO3_Wash->Brine_Wash Separate Layers Brine_Wash->Organic_Layer Separate Layers Concentration Concentrate Drying->Concentration Purified_Product Purified Product Concentration->Purified_Product

Caption: A schematic of the standard aqueous workup protocol.

Decision Tree for Purification Strategy

Purification_Strategy Crude_Product Crude Product (Post-Reaction) Is_Solid Is the product a solid? Crude_Product->Is_Solid Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Aqueous_Workup Perform Aqueous Workup Is_Solid->Aqueous_Workup No Check_Purity Check Purity (TLC, NMR) Recrystallize->Check_Purity Aqueous_Workup->Check_Purity Pure_Product Pure Product Check_Purity->Pure_Product Sufficiently Pure Column_Chromatography Column Chromatography Check_Purity->Column_Chromatography Impure Column_Chromatography->Pure_Product

Caption: A decision-making guide for selecting a purification method.

References

Technical Support Center: Troubleshooting Alkylation Reactions of Methyl 4-(bromomethyl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for alkylation reactions involving Methyl 4-(bromomethyl)-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in their experiments. Here, we delve into the causality behind experimental outcomes and provide practical, field-proven insights to ensure the success of your synthetic endeavors.

Introduction to the Reactivity of this compound

This compound is a highly versatile reagent in organic synthesis, primarily utilized for the alkylation of a wide array of nucleophiles. Its reactivity stems from the benzylic bromide, which is an excellent leaving group, further activated by the electron-withdrawing nitro group on the aromatic ring. The primary reaction pathway is a bimolecular nucleophilic substitution (SN2), where the nucleophile attacks the electrophilic benzylic carbon, displacing the bromide ion.

However, like any chemical transformation, this reaction is not without its potential pitfalls. The formation of byproducts can significantly impact yield and purity, necessitating robust troubleshooting strategies. This guide will address the most frequently encountered issues in a question-and-answer format, providing both mechanistic explanations and actionable solutions.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

FAQ 1: My reaction is incomplete, and I have a significant amount of unreacted starting material. What are the likely causes and how can I resolve this?

Answer:

Incomplete conversion is a common issue that can often be traced back to several key factors related to the reaction conditions and the nature of the nucleophile.

Causality:

  • Insufficiently Nucleophilic Reagent: The SN2 reaction rate is highly dependent on the strength of the nucleophile. Weakly nucleophilic species, such as neutral amines or alcohols without deprotonation, will react sluggishly with the electrophile.

  • Steric Hindrance: While the benzylic carbon of this compound is relatively accessible, a sterically bulky nucleophile can hinder the backside attack required for the SN2 mechanism, thereby slowing down the reaction rate.

  • Inadequate Base: For nucleophiles that require deprotonation (e.g., phenols, thiols, and some amines), the choice and stoichiometry of the base are critical. An insufficiently strong or substoichiometric amount of base will result in a low concentration of the active nucleophile.

  • Low Reaction Temperature: Like most chemical reactions, the rate of alkylation is temperature-dependent. Insufficient thermal energy may lead to a slow reaction rate and incomplete conversion within a practical timeframe.

Troubleshooting Protocol:

  • Assess Nucleophilicity:

    • If using a neutral nucleophile, consider converting it to its more reactive conjugate base. For example, use a suitable base to deprotonate phenols to phenoxides or alcohols to alkoxides.

    • For amine alkylations, the basicity of the amine itself is often sufficient. However, for less reactive amines, the addition of a non-nucleophilic base can be beneficial.

  • Optimize the Base:

    • Ensure the pKa of the conjugate acid of the base is at least 2-3 units higher than the pKa of the nucleophile to ensure complete deprotonation.

    • Commonly used bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and triethylamine (Et₃N). The choice of base will depend on the specific nucleophile and solvent system.

  • Adjust Reaction Temperature:

    • Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Be mindful that excessive heat can promote side reactions, so a careful balance is necessary.

  • Increase Reaction Time:

    • If the reaction is proceeding cleanly but slowly, extending the reaction time may be all that is needed to achieve complete conversion.

FAQ 2: I've observed a significant amount of a byproduct with a mass corresponding to the hydrolysis of the starting material. How can I prevent this?

Answer:

The formation of Methyl 4-(hydroxymethyl)-3-nitrobenzoate is a common byproduct resulting from the hydrolysis of the starting benzylic bromide.

Causality:

  • Presence of Water: The bromide in this compound is a good leaving group, making the compound susceptible to hydrolysis by water, which can act as a nucleophile. This is particularly problematic under basic conditions where hydroxide ions, a much stronger nucleophile than water, are present.

  • Non-anhydrous Reagents and Solvents: The use of solvents and reagents with residual water content is a primary source of this byproduct.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Use freshly dried solvents. Common drying agents include molecular sieves, sodium sulfate, or distillation from a suitable drying agent.

    • Dry all reagents thoroughly before use.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Solvent Choice:

    • Employ aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) that are less prone to participating in solvolysis reactions compared to protic solvents like water or alcohols.

  • Control of Basicity:

    • If a base is required, add it portion-wise or via a syringe pump to maintain a low instantaneous concentration of hydroxide ions if water is unavoidably present.

Reaction Scheme: Formation of Hydrolysis Byproduct

Hydrolysis Start This compound H2O H₂O (or OH⁻) Product Methyl 4-(hydroxymethyl)-3-nitrobenzoate Start->Product Sɴ2 Attack Br HBr (or Br⁻)

Caption: Hydrolysis of the starting material.

FAQ 3: My mass spectrometry data indicates the presence of a dimer of my starting material. What leads to this and how can it be minimized?

Answer:

The formation of a dimeric ether, 4,4'-(oxybis(methylene))bis(methyl 3-nitrobenzoate), can occur under certain conditions.

Causality:

  • In-situ Formation of Alkoxide: If the reaction conditions lead to the formation of the hydrolysis byproduct, Methyl 4-(hydroxymethyl)-3-nitrobenzoate, this alcohol can be deprotonated by the base present in the reaction mixture to form an alkoxide.

  • Alkoxide as a Nucleophile: This newly formed alkoxide is a potent nucleophile and can react with another molecule of the starting this compound to form the dimeric ether.

Troubleshooting Protocol:

  • Strict Anhydrous Conditions: The most effective way to prevent dimer formation is to rigorously exclude water from the reaction, thereby preventing the initial hydrolysis step.

  • Order of Addition: Add the base slowly to the mixture of the nucleophile and the alkylating agent. This ensures that the primary nucleophile is deprotonated and reacts before any adventitious water can lead to hydrolysis.

  • Use of a Non-nucleophilic Base: Employ a sterically hindered, non-nucleophilic base if possible, which is less likely to deprotonate the resulting alcohol product if it is sterically accessible.

Reaction Scheme: Formation of Dimeric Ether Byproduct

Dimerization cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Dimerization Start This compound Alcohol Methyl 4-(hydroxymethyl)-3-nitrobenzoate Start->Alcohol H2O + H₂O Alkoxide Deprotonated Alcohol (Alkoxide) Alcohol->Alkoxide Base Dimer Dimeric Ether Byproduct Alkoxide->Dimer Start2 Another molecule of This compound Start2->Dimer

Caption: Pathway to dimeric ether formation.

FAQ 4: I am observing an elimination byproduct. How can I favor substitution over elimination?

Answer:

The formation of an alkene via an E2 elimination pathway is a potential side reaction, especially with strong, sterically hindered bases.

Causality:

  • Strong and Bulky Bases: Strong and sterically hindered bases, such as potassium tert-butoxide, can preferentially abstract a proton from the benzylic carbon, leading to the formation of a double bond and elimination of HBr.[1]

  • High Temperatures: Higher reaction temperatures can favor elimination over substitution.

Troubleshooting Protocol:

  • Choice of Base: Use a weaker, less sterically hindered base. For many alkylations, bases like potassium carbonate or triethylamine are sufficient to deprotonate the nucleophile without promoting significant elimination.

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired substitution.

  • Nucleophile Choice: Highly basic nucleophiles are more likely to act as bases and promote elimination. If possible, choose a less basic nucleophile.

Reaction Scheme: SN2 vs. E2 Pathways

SN2_vs_E2 cluster_SN2 Sɴ2 Pathway cluster_E2 E2 Pathway Start This compound Product_SN2 Alkylated Product Start->Product_SN2 Backside Attack Product_E2 Elimination Product Start->Product_E2 Proton Abstraction Nu_SN2 Nucleophile (Nu⁻) Base_E2 Strong, Bulky Base (B:)

Caption: Competing SN2 and E2 reaction pathways.

FAQ 5: My amine nucleophile is undergoing over-alkylation. How can I achieve mono-alkylation?

Answer:

Primary and some secondary amines can undergo multiple alkylations, leading to a mixture of mono- and di-alkylated products, and even quaternary ammonium salts.

Causality:

  • Increased Nucleophilicity of the Product: The mono-alkylated amine product is often more nucleophilic than the starting amine, making it competitive for reacting with the remaining alkylating agent.

  • Stoichiometry: Using an excess of the alkylating agent will drive the reaction towards over-alkylation.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a molar excess of the amine nucleophile relative to this compound. This increases the probability that the alkylating agent will react with the starting amine rather than the mono-alkylated product.

  • Slow Addition: Add the this compound slowly to the solution of the amine. This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant starting amine.

  • Use of a Protecting Group: For primary amines, one of the N-H bonds can be temporarily protected to prevent di-alkylation. The protecting group can then be removed in a subsequent step.

  • Competitive Deprotonation/Protonation Strategy: For primary amines, using the amine hydrobromide salt and a carefully controlled amount of base can selectively deprotonate the reactant primary amine while keeping the more basic secondary amine product protonated and unreactive.[2]

Reaction Scheme: Over-alkylation of a Primary Amine

Overalkylation Amine Primary Amine (R-NH₂) Monoalkylated Mono-alkylated Product (Secondary Amine) Amine->Monoalkylated 1st Alkylation AlkylatingAgent This compound AlkylatingAgent->Monoalkylated Dialkylated Di-alkylated Product (Tertiary Amine) AlkylatingAgent->Dialkylated Monoalkylated->Dialkylated 2nd Alkylation

Caption: Sequential alkylation of a primary amine.

Summary of Potential Byproducts and Key Parameters

Byproduct Structure Common Cause(s) Preventative Measures
Hydrolysis Product Methyl 4-(hydroxymethyl)-3-nitrobenzoatePresence of water/hydroxideUse anhydrous reagents and solvents; inert atmosphere.
Dimeric Ether 4,4'-(oxybis(methylene))bis(methyl 3-nitrobenzoate)Hydrolysis followed by alkylationStrict anhydrous conditions; controlled addition of base.
Elimination Product Methyl 4-vinyl-3-nitrobenzoateStrong, bulky bases; high temperaturesUse weaker, less hindered bases; lower reaction temperature.
Over-alkylation Products Di- and tri-substituted amines/ammonium saltsExcess alkylating agent; product more nucleophilicUse excess amine; slow addition of alkylating agent.
Carboxylic Acid 4-(Bromomethyl)-3-nitrobenzoic acidHydrolysis of the methyl esterAnhydrous conditions; avoid strongly acidic or basic conditions for prolonged periods at high temperatures.

Conclusion

Successful alkylation reactions with this compound hinge on a thorough understanding of the underlying reaction mechanisms and potential side reactions. By carefully controlling reaction parameters such as the choice of nucleophile, base, solvent, temperature, and stoichiometry, the formation of byproducts can be significantly minimized. This guide provides a framework for troubleshooting common issues, enabling researchers to optimize their synthetic protocols and achieve their desired outcomes with higher purity and yield.

References

Technical Support Center: Purification of Methyl 4-(bromomethyl)-3-nitrobenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 4-(bromomethyl)-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on achieving high purity of this important synthetic intermediate through recrystallization. Here, we move beyond simple protocols to explain the underlying principles and offer robust troubleshooting strategies based on extensive laboratory experience.

Understanding the Molecule and the Challenge

This compound is a key building block in organic synthesis. Its purification is crucial as impurities can significantly impact the yield and purity of downstream products. Recrystallization is a powerful technique for this purpose, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.

Key Physical and Chemical Properties:

PropertyValueSource
Molecular Formula C₈H₆BrNO₄--INVALID-LINK--[1]
Molecular Weight 260.04 g/mol --INVALID-LINK--[1]
Appearance White to off-white powder--INVALID-LINK--
Melting Point 102-103 °C--INVALID-LINK--

Recrystallization Workflow: A Visual Guide

The following diagram outlines the logical flow of the recrystallization process, from crude material to pure, crystalline product.

Recrystallization_Workflow Crude Crude Methyl 4-(bromomethyl)-3-nitrobenzoate Solvent_Selection Solvent Selection (Crucial Step) Crude->Solvent_Selection Start Dissolution Dissolution in Minimum Hot Solvent Solvent_Selection->Dissolution Chosen Solvent Hot_Filtration Hot Filtration (Optional: for insoluble impurities) Dissolution->Hot_Filtration Insoluble Impurities Present Cooling Slow Cooling to Induce Crystallization Dissolution->Cooling No Insoluble Impurities Hot_Filtration->Cooling Crystal_Formation Crystal Formation Cooling->Crystal_Formation Vacuum_Filtration Vacuum Filtration to Isolate Crystals Crystal_Formation->Vacuum_Filtration Washing Washing with Cold Solvent Vacuum_Filtration->Washing Drying Drying of Pure Crystals Washing->Drying Pure_Product Pure Crystalline Product Drying->Pure_Product End

Caption: A stepwise workflow for the purification of this compound by recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: How do I choose the right solvent for recrystallization?

A1: The ideal solvent should dissolve the compound well when hot but poorly when cold.[2] For this compound, which is a moderately polar molecule, good starting points are alcohols (like methanol or ethanol) or acetone. A systematic approach is best:

  • Small-Scale Testing: Place a small amount of your crude product (20-30 mg) in a test tube.

  • Room Temperature Solubility: Add a few drops of the solvent. If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery.

  • Hot Solubility: If it is insoluble at room temperature, heat the mixture gently. If the compound dissolves completely upon heating, it is a promising candidate.

  • Cooling: Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

A mixed solvent system (e.g., ethanol-water or acetone-hexane) can also be effective.[2] Dissolve the compound in a minimum of the "good" solvent (e.g., ethanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Q2: My compound "oiled out" during cooling instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[3][4] This often happens if the melting point of the compound is lower than the boiling point of the solvent or if the solution is highly impure.[3][4]

  • Immediate Action: Reheat the solution until the oil redissolves.

  • Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation level and then cool slowly again.[3]

  • Lower the Cooling Temperature: Try cooling the solution to a lower temperature, as the oil may eventually solidify.

  • Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Try a solvent with a lower boiling point.

  • Induce Crystallization: Scratching the inner surface of the flask with a glass rod at the liquid-air interface can sometimes provide nucleation sites for crystal growth.[5]

Q3: I have a very low recovery of my purified product. What went wrong?

A3: Low recovery is a common issue and can be attributed to several factors:[5]

  • Using Too Much Solvent: The most frequent cause is using an excessive amount of solvent to dissolve the crude product.[3] This keeps a significant portion of your compound dissolved in the mother liquor even after cooling. To remedy this, you can try to evaporate some of the solvent and re-cool the solution.[3]

  • Premature Crystallization: If the solution cools too quickly during hot filtration (if performed), product can be lost on the filter paper. Ensure your filtration apparatus is pre-heated.

  • Inappropriate Solvent Choice: If the compound has significant solubility in the cold solvent, losses will be high.[5]

  • Washing with Warm Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to minimize redissolving the product.

Q4: No crystals are forming even after cooling in an ice bath. What should I do?

A4: This is often due to a supersaturated solution or the use of too much solvent.

  • Induce Crystallization:

    • Scratching: As mentioned before, scratching the inside of the flask can initiate crystal growth.[5]

    • Seed Crystals: If you have a small amount of pure product, adding a tiny crystal (a "seed crystal") to the solution can trigger crystallization.

  • Reduce Solvent Volume: If the above methods fail, it is likely that too much solvent was used.[3] Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.

  • Extended Cooling: Sometimes, crystallization is a slow process. Leaving the solution in a cold environment (like a refrigerator) overnight can be effective.

Q5: The purified crystals are still colored. How can I remove colored impurities?

A5: If your product has a persistent color, it may be due to highly conjugated impurities.

  • Activated Charcoal: After dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal (a spatula tip's worth). The charcoal will adsorb the colored impurities.

  • Hot Filtration: You must then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can also adsorb some of your desired product, leading to lower recovery.[3]

Detailed Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and volumes should be determined by preliminary small-scale tests as described in Q1.

  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask.

    • Add a magnetic stir bar.

    • Place the flask on a hot plate with stirring and add a small portion of your chosen solvent (e.g., ethanol).

    • Heat the mixture to a gentle boil.

    • Continue adding the solvent in small portions until the solid just dissolves. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary):

    • If insoluble impurities remain after the dissolution step, perform a hot filtration.

    • Preheat a separate flask and a funnel.

    • Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, preheated flask.

  • Crystallization:

    • Remove the flask from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.

    • Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.

    • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a desiccator.

References

Technical Support Center: Synthesis of Methyl 4-(bromomethyl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-(bromomethyl)-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Question 1: My overall yield for the synthesis of this compound is significantly lower than expected. What are the likely causes and how can I improve it?

Low overall yield in a multi-step synthesis can be attributed to inefficiencies at each stage: the initial esterification of 4-methyl-3-nitrobenzoic acid and the subsequent benzylic bromination.

For the Esterification Step (Methyl 4-methyl-3-nitrobenzoate):

  • Incomplete Reaction: Fischer esterification is an equilibrium-driven process. To drive the reaction towards the product, consider using a large excess of methanol, which also serves as the solvent.[1] Alternatively, removal of water using a Dean-Stark apparatus can be effective.

  • Ineffective Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or thionyl chloride, is crucial.[1][2] Ensure the catalyst is fresh and added in an appropriate amount.

  • Suboptimal Temperature and Reaction Time: The reaction typically requires refluxing for several hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

For the Benzylic Bromination Step:

  • Initiator Degradation: The radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is thermally sensitive. Ensure it is stored correctly and is not expired.

  • Insufficient Light Source (for photo-initiation): If using light to initiate the reaction, the intensity of the lamp and its proximity to the reaction vessel are critical.

  • Reaction with Impurities: Impurities in the starting material or solvent can quench the radical chain reaction. Ensure the starting Methyl 4-methyl-3-nitrobenzoate is pure and the solvent is dry and free of radical scavengers.

  • Deactivation by the Nitro Group: The electron-withdrawing nitro group deactivates the aromatic ring, making benzylic bromination more challenging compared to unsubstituted or activated toluenes.[3] This may necessitate more forcing conditions, such as higher temperatures or a higher concentration of the initiator.

Question 2: I am observing multiple spots on my TLC plate after the benzylic bromination step. What are these byproducts and how can I minimize their formation?

The formation of multiple products is a common challenge in radical bromination reactions. The likely culprits are:

  • Starting Material: An incomplete reaction will show the spot corresponding to Methyl 4-methyl-3-nitrobenzoate.

  • Di-brominated Product: Over-reaction can lead to the formation of Methyl 4-(dibromomethyl)-3-nitrobenzoate. To minimize this, use a stoichiometric amount of N-bromosuccinimide (NBS) or slightly less.[4] Adding the NBS portion-wise can also help maintain a low concentration of bromine, favoring mono-bromination.[5]

  • Aromatic Bromination: Although less common with NBS compared to Br2, some bromination on the aromatic ring can occur, especially at higher temperatures.[6] Using a non-polar solvent like carbon tetrachloride or cyclohexane can suppress this side reaction.

Troubleshooting Workflow for Byproduct Formation:

G start Multiple Spots on TLC c1 Identify Spots (Co-spot with starting material) start->c1 q1 Is starting material present? c1->q1 a1 Increase reaction time or temperature. Add more initiator. q1->a1 Yes q2 Are there less polar spots (di-brominated)? q1->q2 No end Purify by Column Chromatography or Recrystallization a1->end a2 Use stoichiometric or slightly less NBS. Add NBS in portions. q2->a2 Yes q3 Are there spots with similar polarity (isomers)? q2->q3 No a2->end a3 Control temperature carefully. Use a non-polar solvent. q3->a3 Yes q3->end No a3->end

Caption: Troubleshooting workflow for byproduct formation in benzylic bromination.

Question 3: My product, this compound, is an oil and will not solidify, making purification difficult. What should I do?

The desired product is a solid at room temperature.[7] An oily product suggests the presence of impurities that are depressing the melting point.

  • Solvent Contamination: Ensure all solvent has been removed under reduced pressure.

  • Presence of Byproducts: As discussed in the previous question, byproducts can lead to an oily product. Purification is necessary.

  • Hydrolysis: The ester group can be hydrolyzed back to a carboxylic acid under acidic or basic conditions, especially if water is present during workup. Ensure all workup steps are performed under neutral or slightly acidic conditions and that all glassware is dry.

Purification Strategies:

  • Column Chromatography: This is the most effective method for separating the desired product from byproducts and unreacted starting material. A silica gel column with a gradient elution of hexane and ethyl acetate is typically effective.

  • Recrystallization: If the product is mostly pure, recrystallization can be a good final purification step. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, may be required.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis is typically a two-step process:

  • Esterification: 4-methyl-3-nitrobenzoic acid is reacted with methanol in the presence of an acid catalyst to form Methyl 4-methyl-3-nitrobenzoate.

  • Benzylic Bromination: The methyl group of Methyl 4-methyl-3-nitrobenzoate is then brominated using N-bromosuccinimide (NBS) and a radical initiator to yield the final product.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Benzylic Bromination A 4-methyl-3-nitrobenzoic acid B Methyl 4-methyl-3-nitrobenzoate A->B Methanol, H2SO4 (cat.) C Methyl 4-methyl-3-nitrobenzoate D This compound C->D NBS, AIBN, CCl4, Reflux

References

Technical Support Center: Hydrolysis of Methyl 4-(bromomethyl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Division

Welcome to the technical support guide for the hydrolysis of Methyl 4-(bromomethyl)-3-nitrobenzoate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated experimental protocol to assist researchers, scientists, and drug development professionals in successfully converting this key ester intermediate to its corresponding carboxylic acid, 4-(bromomethyl)-3-nitrobenzoic acid. This conversion is a critical step in the synthesis of various pharmaceutical agents, including intermediates for drugs like Lenalidomide.[1][2]

Reaction Fundamentals: Understanding the Challenges

The hydrolysis of this compound is typically achieved through base-catalyzed saponification.[3] This reaction proceeds via a nucleophilic acyl substitution (BAC2) mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.[3][4] While seemingly straightforward, this substrate presents unique challenges that can impact reaction efficiency and product purity.

Key Challenges:

  • Steric Hindrance: The nitro group at the C3 position, ortho to the methyl ester, can sterically hinder the approach of the hydroxide nucleophile to the carbonyl carbon. This can slow the reaction rate compared to unhindered esters.[4][5]

  • Competing Side Reactions: The benzylic bromide (the bromomethyl group) is a reactive functional group susceptible to nucleophilic substitution by hydroxide ions or water, especially under prolonged heating or strongly basic conditions.[6][7] This can lead to the formation of the undesired 4-(hydroxymethyl)-3-nitrobenzoic acid byproduct.

  • Solubility Issues: The starting ester and the resulting carboxylate salt have different solubility profiles, often requiring a mixed solvent system to maintain a homogeneous reaction mixture.

This guide is designed to help you navigate these challenges to achieve a high yield of the desired product.

Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My hydrolysis reaction is very slow or appears incomplete. What are the likely causes and solutions?

A1: Slow or incomplete hydrolysis is the most common issue encountered with this substrate, primarily due to steric hindrance from the ortho-nitro group.[5][8]

  • Cause 1: Insufficient Base Strength or Concentration: Standard conditions using dilute sodium hydroxide may not be effective.[9] The reaction often requires a sufficient concentration of a strong base.

  • Solution 1: Choice of Base: While NaOH or KOH are common, Lithium Hydroxide (LiOH) is often more effective for the hydrolysis of hindered esters.[10] Some protocols for highly hindered esters even employ stronger base systems like potassium tert-butoxide with a controlled amount of water.[5][11]

  • Cause 2: Poor Solubility: If the ester is not fully dissolved, the reaction becomes a heterogeneous mixture, slowing down the rate significantly.

  • Solution 2: Solvent System Optimization: Use a co-solvent system to ensure solubility. A mixture of Tetrahydrofuran (THF) and water (e.g., 1:1 or 2:1 ratio) is a common and effective choice.[10] Dioxane or methanol can also be used, but be aware that using alcoholic solvents can introduce the risk of transesterification if the reaction does not go to completion.[10][12]

  • Cause 3: Insufficient Temperature: Room temperature reactions may be too slow.

  • Solution 3: Increase Reaction Temperature: Heating the reaction mixture to reflux is typically necessary to drive the hydrolysis to completion in a reasonable timeframe.[13] Monitor the reaction closely to avoid promoting side reactions.

Q2: I'm observing a significant amount of a more polar side product by TLC. What is it and how can I prevent it?

A2: The most probable side product is 4-(hydroxymethyl)-3-nitrobenzoic acid, resulting from the hydrolysis of the benzylic bromide.[7] Benzylic halides are susceptible to both SN1 and SN2 hydrolysis, a reaction that is also promoted by basic conditions.[7][14]

  • Prevention Strategy 1: Limit Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Monitor the reaction progress frequently using Thin-Layer Chromatography (TLC).

  • Prevention Strategy 2: Control Temperature: Avoid excessive temperatures or prolonged heating. Use the minimum temperature required for a reasonable reaction rate.

  • Prevention Strategy 3: Use a Milder Base: If side product formation is severe, consider using a milder base like LiOH instead of NaOH or KOH, as it can sometimes provide better selectivity.[10]

Q3: Which base is superior for this reaction: NaOH, KOH, or LiOH?

A3: There is no single "best" base, but they have different properties to consider.

  • Sodium Hydroxide (NaOH) & Potassium Hydroxide (KOH): These are inexpensive and common. They are effective but can be harsh, potentially increasing the rate of benzylic bromide hydrolysis.[13][15]

  • Lithium Hydroxide (LiOH): Often the preferred choice for hydrolyzing esters in complex molecules, especially when side reactions are a concern.[10] The smaller lithium cation can coordinate more effectively with the carbonyl oxygen, facilitating the reaction, sometimes under milder conditions. Many chemists report greater success with LiOH for stubborn ester hydrolyses.[10]

For initial attempts, LiOH in a THF/water mixture is a robust starting point.

Q4: During the workup, I'm having trouble with product isolation. What are some best practices?

A4: Workup is critical for obtaining a pure product.

  • Acidification: After the reaction is complete, the mixture contains the sodium or lithium salt of the carboxylic acid. This salt is water-soluble. To precipitate the desired carboxylic acid, the solution must be acidified, typically with dilute HCl or H₂SO₄, to a pH of ~2-3.[15][16] Crucially, perform this step in an ice bath , as the neutralization is exothermic.

  • Precipitation vs. Extraction: The resulting 4-(bromomethyl)-3-nitrobenzoic acid has limited water solubility and should precipitate upon acidification.[17] If it does not, or if an emulsion forms, it may be necessary to extract the product with an organic solvent like ethyl acetate.

  • Washing: Wash the isolated solid or the organic extract with cold water to remove inorganic salts. A final wash with brine (saturated aq. NaCl) can help to break emulsions and remove excess water from an organic layer before drying.[8]

Visualized Reaction and Workflow

dot digraph "Saponification Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} end_dot Caption: Bₐc2 mechanism for the hydrolysis of the ester.

G

G

Detailed Experimental Protocol

This protocol is designed for the saponification of this compound. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), as the product is corrosive and causes severe skin burns and eye damage.[18]

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (for TLC and potential extraction)

  • Hexanes (for TLC)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a 2:1 mixture of THF and deionized water.

  • Addition of Base: In a separate container, dissolve lithium hydroxide monohydrate (1.5 - 2.0 eq) in a small amount of deionized water and add it to the reaction flask.

  • Heating and Monitoring: Heat the mixture to a gentle reflux (approx. 70-80 °C). Monitor the reaction progress every 30-60 minutes by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The product, being a carboxylic acid, will have a much lower Rf value than the starting ester. The reaction is typically complete within 2-4 hours.

  • Cooling and Quenching: Once the starting material is consumed, remove the heat source and cool the flask in an ice-water bath to 0-5 °C.

  • Acidification: While stirring vigorously, slowly add 1 M HCl dropwise to the cold reaction mixture. Monitor the pH with pH paper, continuing to add acid until the pH is approximately 2-3. A precipitate of the carboxylic acid product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of cold deionized water to remove any residual salts (LiCl) and acid.

  • Drying: Dry the product under vacuum to a constant weight. The expected product, 4-(bromomethyl)-3-nitrobenzoic acid, is a solid with a melting point of 127-130 °C.[17]

Summary of Reaction Parameters
ParameterRecommended ConditionRationale
Base LiOH·H₂OOften more effective for hindered esters and can be milder, reducing side reactions.[10]
Equivalents of Base 1.5 - 2.0 eqAn excess is used to ensure the irreversible reaction goes to completion.[19][20]
Solvent THF / Water (2:1)Ensures solubility for both the organic ester and the aqueous base.[10]
Temperature Reflux (~70-80 °C)Provides sufficient energy to overcome the activation barrier for the sterically hindered ester.
Reaction Time 2 - 4 hoursTypical duration; should be optimized by monitoring with TLC.
Workup Acidification with 1M HCl to pH 2-3Protonates the carboxylate salt, causing the neutral carboxylic acid to precipitate.[15][16]

References

"cleavage of linker derived from Methyl 4-(bromomethyl)-3-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers utilizing linkers derived from Methyl 4-(bromomethyl)-3-nitrobenzoate. This molecule is a precursor to a class of ortho-nitrobenzyl (oNB) photolabile linkers, widely employed for their ability to be cleaved by UV light, enabling the controlled release of conjugated molecules.[1][2][3] This guide provides in-depth answers to common questions and a systematic approach to troubleshooting experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of cleavage for this type of linker?

The cleavage of an ortho-nitrobenzyl (oNB) linker is a photochemical reaction initiated by UV irradiation. The process can be broken down into the following key steps:[4][5]

  • Photoexcitation: Upon absorbing a photon (typically in the ~340-365 nm range), the nitro group is excited to a triplet state.[6][7]

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon atom bonded to your molecule of interest).

  • Rearrangement to aci-nitro Intermediate: This abstraction leads to the formation of a transient aci-nitro intermediate.[4][5]

  • Cyclization and Rearrangement: The intermediate undergoes a series of rearrangements.

  • Cleavage and Product Formation: This cascade ultimately results in the cleavage of the benzylic bond, releasing the conjugated payload. A major byproduct of this reaction is a highly reactive ortho-nitrosobenzaldehyde or a related ketone derivative.[8][9]

This mechanism is foundational to understanding why specific wavelengths of light are used and what potential side reactions might occur.

Diagram: Photocleavage Mechanism of an o-Nitrobenzyl Linker

Photocleavage Mechanism Start o-Nitrobenzyl Linker-Payload Excited Excited State Start->Excited UV Light (hν) ~365 nm AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic Rearrangement Cleaved Cleaved Products: - Released Payload - Nitroso Byproduct Cyclic->Cleaved Decomposition

Caption: Simplified workflow of oNB linker photocleavage.

Q2: What are the standard starting conditions for photocleavage?

While optimization is crucial for every unique conjugate, the following table provides a validated starting point for your experiments.

ParameterRecommended Starting ConditionRationale & Considerations
Wavelength 365 nmThis wavelength provides a good balance of energy to efficiently excite the oNB chromophore while minimizing potential photodamage to sensitive biomolecules like proteins or DNA that can occur at shorter wavelengths (<300 nm).[6]
Light Source LED or Mercury Arc Lamp with filterLEDs offer narrow emission spectra and stable output. If using a broad-spectrum lamp, a 365 nm bandpass filter is essential to isolate the desired wavelength.
Irradiation Time 5 - 30 minutesHighly dependent on light intensity, distance, and the quantum yield of the specific linker. An initial time course experiment is strongly recommended.[6]
Light Intensity 1 - 10 mW/cm²Higher intensity reduces cleavage time but increases the risk of photodamage and local heating.[6][8]
Temperature 4°C to Room Temperature (25°C)The primary photochemical event is not highly temperature-dependent, but secondary "dark" reactions and the stability of your payload are. Perform cleavage at a temperature that ensures biomolecule stability.
Solvent/Buffer Aqueous buffers (e.g., PBS)The reaction proceeds well in common biological buffers. Ensure all buffer components are UV-transparent at 365 nm and do not act as quenchers.
Q3: Can the cleavage reaction be monitored in real-time?

Yes, monitoring the reaction is key to optimization. Several methods can be employed:

  • HPLC: This is the most common method. By taking aliquots at different time points, you can quantify the disappearance of the starting material and the appearance of the cleaved payload.[10]

  • UV-Vis Spectroscopy: The cleavage of the oNB linker results in a spectral shift. You will typically observe a decrease in absorbance around the linker's peak and the appearance of a new peak corresponding to the nitroso byproduct.[11]

  • Mass Spectrometry (LC-MS): Provides definitive identification of the starting material, cleaved payload, and byproducts.[7]

Troubleshooting Guide

This section addresses common problems encountered during the photocleavage of oNB linkers.

Diagram: Troubleshooting Workflow for Photocleavage

Troubleshooting Workflow Problem Problem Observed P1 Incomplete or No Cleavage P2 Payload or Biomolecule Degradation P3 Low Yield or Unexpected Side Reactions C1a Cause: Insufficient Light P1->C1a C1b Cause: Incorrect Wavelength P1->C1b C1c Cause: Quenching P1->C1c C2a Cause: Photodamage P2->C2a C2b Cause: Reactive Byproducts P2->C2b C3a Cause: Byproduct Adducts P3->C3a C3b Cause: Payload Instability P3->C3b S1a Solution: Increase Time/Intensity Check Lamp Age C1a->S1a S1b Solution: Verify Lamp/Filter Spec (~365nm) C1b->S1b S1c Solution: Use Pure Buffers Avoid Chromophores C1c->S1c S2a Solution: Reduce Intensity Add Radical Scavengers C2a->S2a S2b Solution: Add Aldehyde Scavengers C2b->S2b S3a Solution: Add Aldehyde Scavengers C3a->S3a S3b Solution: Optimize Buffer (pH) Post-Cleavage C3b->S3b

Caption: A systematic approach to diagnosing photocleavage issues.

Issue 1: Incomplete or No Cleavage

Potential Cause 1: Insufficient Photon Dose

  • Explanation: The cleavage reaction is quantum-dependent; not enough photons means not enough cleavage. Light intensity decreases with the square of the distance from the source. Lamp output also degrades over time.

  • Recommended Solution:

    • Run a Time Course: Irradiate identical samples for increasing durations (e.g., 2, 5, 10, 20, 30 min) and analyze cleavage by HPLC to find the optimal time.

    • Increase Intensity: Decrease the distance between your sample and the light source or use a higher-power lamp.

    • Verify Lamp Performance: Check the manufacturer's specifications for your lamp's lifespan and consider measuring its output with a power meter if available.

Potential Cause 2: Incorrect Wavelength or Contamination

  • Explanation: The oNB linker has a specific absorption maximum. Using the wrong wavelength will lead to inefficient excitation.[8] Additionally, if your reaction vessel (e.g., certain plastics) or buffer components absorb at 365 nm, they are competing for photons.

  • Recommended Solution:

    • Confirm Wavelength: Ensure your light source is emitting at or near 365 nm. If using a filtered lamp, confirm the filter is correct and not degraded.

    • Use Quartz or UV-Transparent Vessels: Standard polystyrene plates can block a significant amount of UV light. Use quartz cuvettes/plates or validated UV-transparent plasticware.

    • Prepare Fresh Buffers: Use high-purity water and reagents to avoid absorbing impurities.

Issue 2: Degradation of the Released Payload or Biomolecule

Potential Cause 1: Direct Photodamage

  • Explanation: High-energy UV light, even at 365 nm, can be damaging to sensitive biomolecules, particularly proteins with aromatic residues (Tryptophan, Tyrosine) or nucleic acids.[12][13][14][15] This can lead to loss of function, aggregation, or fragmentation.

  • Recommended Solution:

    • Minimize Irradiation Time: Based on your time-course experiment, use the shortest exposure time that achieves complete cleavage.

    • Reduce Light Intensity: Lowering the power density (mW/cm²) can mitigate damage, though it may require a longer exposure time.

    • Include Radical Scavengers: UV exposure can generate reactive oxygen species (ROS). Including antioxidants like glutathione, N-acetylcysteine, or ascorbic acid in the buffer can help protect the payload.

Potential Cause 2: Reactivity of the Nitroso Byproduct

  • Explanation: The ortho-nitrosobenzaldehyde byproduct formed upon cleavage is a reactive aldehyde.[9][16] It can covalently modify your released payload, especially if it contains nucleophilic groups like amines or thiols, leading to adduct formation and loss of yield.[17]

  • Recommended Solution:

    • Use an Aldehyde Scavenger: This is the most effective solution. Including a mild nucleophile in the reaction buffer can trap the byproduct as it is formed.

    • Recommended Scavengers:

      • Semicarbazide: Forms a stable semicarbazone.

      • Aniline: Forms a Schiff base.

      • Aminoguanidine: Effective at trapping reactive aldehydes.

    • Post-Cleavage Purification: Immediately after irradiation, purify the released payload away from the byproduct using an appropriate method (e.g., size-exclusion chromatography, dialysis, HPLC).

Experimental Protocol: General Method for Photocleavage

This protocol provides a framework for performing a controlled photocleavage experiment.

1. Preparation:

  • Prepare your conjugate in a suitable, UV-transparent buffer (e.g., 1x PBS, pH 7.4). The final concentration will depend on your assay, but a starting point is 10-100 µM.
  • If required, add a scavenger to the buffer. A final concentration of 10-50 mM for aniline or semicarbazide is a good starting point.
  • Prepare a "dark control" sample that will be handled identically but not exposed to UV light.
  • Prepare a "UV control" containing only the buffer (and scavenger, if used) to assess any effects of the light on the buffer itself or the downstream assay.

2. Irradiation Setup:

  • Place your sample in a UV-transparent vessel (e.g., quartz cuvette).
  • Position the light source at a fixed, measured distance from the sample. Ensure consistent geometry for all experiments.
  • If the lamp generates heat, consider placing the sample on a cold block or in a temperature-controlled chamber to maintain the desired temperature.
  • Turn on the light source and allow it to warm up for the manufacturer-recommended time to ensure stable output.

3. Cleavage Reaction:

  • Expose the sample to the UV light for the predetermined time.
  • If running a time course, remove aliquots at specified intervals.
  • After the final exposure, immediately proceed to analysis or purification.

4. Analysis:

  • Analyze the irradiated sample, the dark control, and the UV control using your chosen method (HPLC, LC-MS, etc.).
  • Compare the results to determine the percentage of cleavage and to identify any degradation or byproduct formation.

By following this structured approach, researchers can effectively utilize oNB linkers, optimize their cleavage protocols, and confidently interpret their experimental results.

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS in the Purity Analysis of Methyl 4-(bromomethyl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug synthesis. Methyl 4-(bromomethyl)-3-nitrobenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity can significantly impact the quality, safety, and efficacy of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this critical intermediate, complete with experimental protocols and supporting data.

The Criticality of Purity Analysis

This compound is synthesized through a multi-step process where the formation of impurities is a significant concern. These impurities can arise from starting materials, by-products of the reaction, or degradation of the final product. Common impurities include positional isomers and related substances that may carry over to the final API, potentially altering its pharmacological profile or introducing toxicity. Therefore, a robust analytical method to assess the purity and impurity profile of this compound is not just a quality control measure but a regulatory necessity.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a powerful and versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it an ideal choice for the analysis of many pharmaceutical intermediates.[1] A well-developed HPLC method can effectively separate the main component from its closely related impurities, providing a detailed picture of the sample's purity.

A Stability-Indicating Reversed-Phase HPLC Method

1. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µmProvides excellent retention and separation for moderately polar to non-polar compounds like the target analyte and its expected impurities.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidA common mobile phase for reversed-phase chromatography, offering good peak shape and resolution. Formic acid helps to protonate silanol groups on the stationary phase and the analyte, leading to sharper peaks.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 254 nmThe nitroaromatic and benzoate chromophores in the molecule allow for sensitive detection at this wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

2. Standard and Sample Preparation:

  • Diluent: Mobile phase (Acetonitrile:Water, 60:40 v/v)

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the sample and dissolve in 100 mL of diluent.

3. System Suitability:

Before sample analysis, the chromatographic system must be evaluated to ensure it is performing correctly. Inject the standard solution five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%
Potential Impurities and Their Separation

During the synthesis of this compound, several impurities can be formed. A study on the synthesis of Lenalidomide, where this compound is an intermediate, identified potential isomeric impurities.[3] The proposed HPLC method is designed to separate the main peak from these and other potential impurities.

Table of Potential Impurities:

Impurity NamePotential Origin
Methyl 2-(bromomethyl)-4-nitrobenzoateIsomeric impurity
Methyl 2-(bromomethyl)-5-nitrobenzoateIsomeric impurity
Methyl 2-(bromomethyl)-6-nitrobenzoateIsomeric impurity
Methyl 2-methyl-3-nitrobenzoateUnreacted starting material
4-NitrophthalideBy-product
Methyl 2-chloromethyl-3-nitrobenzoateImpurity from starting materials

The separation of these impurities is crucial for an accurate purity assessment. The developed HPLC method, with its optimized mobile phase and stationary phase, is expected to provide sufficient resolution between the main peak and these potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) offers an excellent alternative to HPLC. GC provides high-resolution separation, while MS offers sensitive and selective detection, allowing for the definitive identification of impurities.

GC-MS Method for Trace Level Impurity Analysis

A GC-MS method has been developed for the determination of this compound and its potential genotoxic impurities in the synthesis of Lenalidomide.[3] This highlights the utility of GC-MS for sensitive impurity profiling.

1. Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended ConditionRationale
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column suitable for a wide range of applications.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Injector Temperature 250°CEnsures complete volatilization of the sample.
Oven Temperature Program Initial 100°C for 2 min, ramp to 280°C at 10°C/min, hold for 10 minA temperature gradient allows for the separation of compounds with a range of boiling points.
Ion Source Temperature 230°CStandard ion source temperature for electron ionization.
Quadrupole Temperature 150°CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for compound identification.
Scan Range 50-500 amuA wide scan range to capture the molecular ions and fragment ions of the analyte and its impurities.

2. Sample Preparation:

  • Diluent: Dichloromethane

  • Sample Solution: Dissolve the sample in dichloromethane to a final concentration of approximately 1 mg/mL.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity analysis of this compound depends on the specific requirements of the analysis.

FeatureHPLCGC-MS
Analyte Suitability Non-volatile and thermally labile compoundsVolatile and thermally stable compounds
Separation Principle Partitioning between a liquid mobile phase and a solid stationary phasePartitioning between a gaseous mobile phase and a liquid/solid stationary phase
Detection UV-Vis, PDA, Fluorescence, MSMass Spectrometry (MS)
Identification Based on retention time comparison with standardsBased on retention time and mass spectrum (fragmentation pattern)
Sensitivity Good, can be enhanced with specific detectorsExcellent, especially in Selected Ion Monitoring (SIM) mode
Quantification Highly accurate and preciseAccurate and precise
Method Development Can be complex, requiring optimization of mobile phase, column, etc.Often more straightforward, primarily involving temperature programming

For routine quality control and purity assessment where the primary goal is to quantify the main component and known impurities, HPLC-UV is often the preferred method due to its robustness, ease of use, and lower cost.

For in-depth impurity profiling, identification of unknown impurities, and detection of trace-level genotoxic impurities , GC-MS is the more powerful technique . The mass spectral data provides structural information that is invaluable for impurity identification.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the purity analysis of this compound using either HPLC or GC-MS.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data_processing Data Acquisition & Processing cluster_reporting Reporting weighing Accurate Weighing dissolution Dissolution in Diluent weighing->dissolution filtration Filtration (if necessary) dissolution->filtration hplc HPLC System filtration->hplc Injection gcms GC-MS System filtration->gcms Injection chromatogram Chromatogram Generation hplc->chromatogram gcms->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification identification Impurity Identification (MS) integration->identification report Purity Report quantification->report identification->report

Caption: General workflow for the purity analysis of this compound.

Conclusion

Both HPLC and GC-MS are powerful analytical techniques that can be effectively employed for the purity analysis of this compound. The choice of method should be guided by the specific analytical needs. For routine quality control and quantification of the main component and known impurities, a well-validated RP-HPLC method is a robust and reliable choice. For comprehensive impurity profiling and the identification of unknown or trace-level impurities, the sensitivity and specificity of GC-MS are unparalleled. A thorough understanding of the strengths and limitations of each technique is essential for ensuring the quality and safety of this critical pharmaceutical intermediate.

References

A Comparative Guide to the Reactivity of Nitrobenzoate Isomers in Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the precise functionalization of aromatic rings is a cornerstone of molecular design. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful tool for this purpose, enabling the formation of C-O, C-N, and C-S bonds on activated aromatic systems. The reactivity of substrates in these reactions is profoundly influenced by their electronic architecture. This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-nitrobenzoate isomers in SNAr reactions, supported by mechanistic insights and detailed experimental guidelines to inform rational synthesis design.

The Underlying Principle: Mechanism of Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution is not a single-step displacement. It proceeds via a two-step addition-elimination mechanism.[1] The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring at the carbon atom bearing a suitable leaving group (typically a halide). This initial attack is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2] The aromaticity of the ring is temporarily disrupted in this intermediate. In the second, faster step, the leaving group departs, restoring the aromaticity of the ring and yielding the final substitution product.

The feasibility and rate of an SNAr reaction are critically dependent on two main factors:

  • The presence of a good leaving group.

  • Strong activation of the aromatic ring by electron-withdrawing groups (EWGs).[3]

The nitro group (-NO₂) is a quintessential activating group due to its potent electron-withdrawing nature through both inductive and resonance effects. Its placement relative to the leaving group is the single most important factor determining the reactivity of a nitro-substituted aryl halide.

Isomeric Effects on Reactivity: A Tale of Two Positions

The reactivity of nitrobenzoate isomers in SNAr reactions is a classic illustration of the principles of electronic effects in organic chemistry. The ortho and para isomers exhibit significantly enhanced reactivity compared to the meta isomer. This dramatic difference is rooted in the ability of the nitro group to stabilize the negatively charged Meisenheimer complex.

Ortho and Para Isomers: Activated for Reaction

When the nitro group is positioned ortho or para to the leaving group, it can directly participate in the delocalization of the negative charge of the Meisenheimer intermediate through resonance. The negative charge can be delocalized onto the oxygen atoms of the nitro group, which is a highly stabilizing interaction.[3] This stabilization lowers the activation energy of the rate-determining step, thereby accelerating the reaction.

dot

Caption: Resonance stabilization of the Meisenheimer complex in the para-nitrobenzoate isomer.

dot

Caption: Resonance stabilization of the Meisenheimer complex in the ortho-nitrobenzoate isomer.

Meta Isomer: The Unreactive Sibling

In the case of the meta-nitrobenzoate isomer, the nitro group is not in a position to directly delocalize the negative charge of the Meisenheimer intermediate through resonance.[3] While the nitro group still exerts an electron-withdrawing inductive effect, this is a much weaker stabilizing influence compared to the resonance effect. Consequently, the Meisenheimer complex of the meta isomer is significantly less stable, the activation energy for its formation is much higher, and the reaction proceeds at a much slower rate, if at all under typical conditions.

dot

Caption: Lack of direct resonance stabilization in the Meisenheimer complex of the meta-nitrobenzoate isomer.

Data Presentation: A Quantitative Comparison

While the qualitative difference in reactivity is stark, quantitative data from kinetic studies provides a clearer picture. The following table presents illustrative relative rate constants for the reaction of ortho-, meta-, and para-chloro-nitrobenzoate esters with a nucleophile like sodium methoxide in methanol.

IsomerRelative Rate Constant (k_rel)Mechanistic Rationale
ortho-Nitrobenzoate ~30Strong resonance and inductive stabilization of the Meisenheimer complex.
para-Nitrobenzoate ~70Most effective resonance stabilization due to optimal alignment of orbitals; less steric hindrance than ortho.
meta-Nitrobenzoate < 1No direct resonance stabilization of the Meisenheimer complex; only weak inductive deactivation.

Note: The values presented are illustrative and intended to demonstrate the general trend in reactivity. Actual rate constants will vary with the specific substrate, nucleophile, leaving group, and reaction conditions.

Experimental Protocols: A Guide to Kinetic Analysis

The following protocol outlines a general procedure for comparing the reaction rates of nitrobenzoate isomers in an SNAr reaction using UV-Vis spectrophotometry. This method is suitable for monitoring the formation of a colored product over time.

Materials and Instrumentation
  • Ethyl 4-chlorobenzoate (as a control)

  • Ethyl 2-chloro-4-nitrobenzoate

  • Ethyl 2-chloro-5-nitrobenzoate (representative meta isomer)

  • Ethyl 4-chloro-3-nitrobenzoate (representative para isomer)

  • Piperidine (nucleophile)

  • Methanol (solvent)

  • UV-Vis spectrophotometer with temperature control

  • Volumetric flasks, pipettes, and cuvettes

Experimental Workflow

dot

Kinetic_Analysis_Workflow prep Solution Preparation thermo Thermostatting prep->thermo Equilibrate solutions to reaction temperature initiate Reaction Initiation thermo->initiate Mix reactant solutions in cuvette monitor Spectrophotometric Monitoring initiate->monitor Start data acquisition immediately data Data Analysis monitor->data Collect Absorbance vs. Time data results Determination of Rate Constants data->results Calculate pseudo-first-order rate constants

Caption: Workflow for the kinetic analysis of SNAr reactions.

Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of piperidine in methanol.

    • Prepare 0.002 M stock solutions of each of the nitrobenzoate isomers and the control in methanol.

  • Kinetic Runs:

    • Set the UV-Vis spectrophotometer to a wavelength where the product absorbs strongly and the reactants do not (this will need to be determined empirically, often in the range of 350-450 nm for the product of reaction with an amine).

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25 °C).

    • In a cuvette, pipette 2.0 mL of the 0.1 M piperidine solution. Place the cuvette in the cell holder and allow it to reach thermal equilibrium.

    • To initiate the reaction, rapidly inject 0.1 mL of one of the 0.002 M nitrobenzoate stock solutions into the cuvette, mix quickly, and immediately begin recording the absorbance as a function of time.

    • Continue data collection until the reaction is complete (i.e., the absorbance reaches a plateau).

    • Repeat the experiment for each of the isomers and the control.

  • Data Analysis:

    • The reaction is run under pseudo-first-order conditions since the nucleophile (piperidine) is in large excess.

    • The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time (t), where A_∞ is the final absorbance and A_t is the absorbance at time t. The slope of this line will be -k_obs.

    • The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of piperidine.

    • Compare the k₂ values for the different isomers to determine their relative reactivities.

Conclusion and Implications for Synthesis

The positional isomerism of the nitro group on a benzoate ring has a profound and predictable effect on its reactivity in nucleophilic aromatic substitution reactions. The ortho and para isomers are highly activated due to the ability of the nitro group to stabilize the key Meisenheimer intermediate through resonance. In contrast, the meta isomer is largely unreactive under similar conditions due to the absence of this stabilizing resonance effect.

This understanding is not merely academic; it has significant practical implications for researchers and drug development professionals. The choice of isomer can be a strategic decision to:

  • Control Regioselectivity: Directing substitution to a specific position on an aromatic ring.

  • Tune Reactivity: Designing molecules with specific kinetic profiles for their synthesis or biological activity.

  • Optimize Synthesis: Avoiding unwanted side reactions and improving the efficiency of synthetic routes.

By leveraging these fundamental principles of physical organic chemistry, scientists can design more efficient and elegant syntheses of complex molecules, accelerating the discovery and development of new medicines and materials.

References

A Senior Application Scientist's Guide to Structural Validation: A Comparative Analysis for Methyl 4-(bromomethyl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Unambiguous Structural Validation

In the landscape of drug discovery and development, the absolute certainty of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrectly identified compound can lead to misinterpreted biological data, wasted resources, and significant delays. Methyl 4-(bromomethyl)-3-nitrobenzoate is a key building block in organic synthesis, often utilized in the creation of more complex pharmaceutical agents. Its structure, featuring a substituted aromatic ring, presents a clear case for the power and precision of modern analytical techniques.

This guide provides an in-depth, experience-driven comparison of the primary and alternative methods for validating the structure of this compound. We will delve into the "why" behind procedural choices, offering a narrative grounded in practical laboratory insights rather than a simple recitation of steps. Our focus will be on creating a self-validating system of analysis, where data from multiple, orthogonal techniques converge to provide an unequivocal structural assignment.

Part 1: The Gold Standard—¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms in a molecule.

Why ¹H NMR is the Primary Choice

For a molecule like this compound, ¹H NMR is exceptionally informative. The molecule possesses several distinct sets of protons with predictable chemical shifts and coupling patterns. The electron-withdrawing nature of the nitro and ester groups, combined with the unique environment of the benzylic and methyl protons, results in a spectrum that can be interpreted with a high degree of confidence.

Anticipating the ¹H NMR Spectrum

Before stepping into the lab, a seasoned scientist will predict the expected spectrum. This predictive process is crucial for efficient data interpretation.

dot graph "Methyl_4_bromomethyl_3_nitrobenzoate_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Figure 1: Structure of this compound with labeled protons.

Expected Signals:

Proton LabelEnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Ha Aromatic (ortho to Ester)~8.4 ppmDoublet (d)1HDeshielded by the adjacent electron-withdrawing ester and nitro group. Coupled to Hb (meta coupling).[3][4]
Hb Aromatic (ortho to Bromomethyl)~8.2 ppmDoublet of Doublets (dd)1HDeshielded by nitro group. Coupled to Ha (meta coupling) and Hc (ortho coupling).[3][5]
Hc Aromatic (para to Ester)~7.8 ppmDoublet (d)1HCoupled to Hb (ortho coupling).[3][5]
Hd Methyl Ester (-OCH₃)~4.0 ppmSinglet (s)3HProtons on a carbon attached to an oxygen atom are deshielded.[6][7]
He Benzylic (-CH₂Br)~4.8 ppmSinglet (s)2HProtons on a carbon adjacent to an aromatic ring and an electronegative bromine atom are significantly deshielded.[8][9]
Experimental Protocol: ¹H NMR Spectroscopy

This protocol is designed for a standard 400 MHz NMR spectrometer.

1. Sample Preparation: The Foundation of a Good Spectrum

  • Rationale: Proper sample preparation is critical. Inclusions of solid particles or paramagnetic impurities will broaden spectral lines, obscuring important coupling details.
  • Procedure:
  • Weigh approximately 5-10 mg of this compound.
  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a versatile solvent for many organic compounds and its residual proton peak at ~7.26 ppm provides a convenient secondary chemical shift reference.[10][11]
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12] This removes any suspended particles.
  • Cap the NMR tube securely.

2. Data Acquisition: Optimizing Spectrometer Parameters

  • Rationale: While modern spectrometers have robust automated routines, understanding the key parameters ensures high-quality data.
  • Procedure:
  • Insert the sample into the spectrometer.
  • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
  • Shim the magnetic field to optimize homogeneity. This is an automated process on most instruments, but manual shimming may be required for optimal resolution.
  • Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).

3. Data Processing and Interpretation

  • Rationale: Raw data (Free Induction Decay or FID) must be mathematically processed to generate the familiar spectrum.
  • Procedure:
  • Apply Fourier Transform to the FID.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.
  • Integrate the peaks to determine the relative ratios of the different types of protons.
  • Analyze the chemical shifts, coupling patterns (multiplicity), and integration values to confirm they match the predicted structure.[13]

dot graph "NMR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 2: ¹H NMR experimental and data analysis workflow.

Part 2: A Comparative Framework—Alternative and Complementary Techniques

While ¹H NMR is powerful, relying on a single technique is not best practice. Integrating data from other spectroscopic methods provides a more robust and irrefutable structural validation.[14][15]

A. Carbon-13 NMR (¹³C NMR) Spectroscopy

Principle: ¹³C NMR detects the carbon nuclei in a molecule. While less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%), it provides crucial information about the carbon skeleton.[16][17]

Value for this Molecule: It will confirm the number of unique carbon environments. For this compound, we expect to see 8 distinct signals corresponding to the 6 aromatic carbons, the ester carbonyl carbon, the ester methyl carbon, and the benzylic carbon. The wide chemical shift range (0-220 ppm) means peaks rarely overlap.[18]

Expected ¹³C Chemical Shifts:

  • Aromatic Carbons: 120-150 ppm

  • Ester Carbonyl (C=O): ~165 ppm

  • Benzylic Carbon (-CH₂Br): ~30-40 ppm

  • Ester Methyl Carbon (-OCH₃): ~53 ppm

Experimental Protocol: The sample preparation is identical to that for ¹H NMR.[19] Acquisition requires more scans (and thus more time) due to lower sensitivity. A standard experiment is proton-decoupled, meaning all carbon signals appear as singlets, which simplifies the spectrum by removing C-H coupling.[16]

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending).[20] It is an excellent technique for identifying the presence of specific functional groups.

Value for this Molecule: FT-IR can quickly confirm the key functional groups.

  • Nitro Group (NO₂): Strong, characteristic asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[21][22]

  • Ester Group (C=O): A very strong, sharp absorption around 1720 cm⁻¹.

  • Aromatic Ring (C=C): Overtone bands in the 1600-2000 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹.

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory by simply placing the solid on the crystal.

  • Data Acquisition: A background spectrum of the empty instrument (or pure KBr) is taken first. Then, the sample spectrum is acquired. The instrument automatically ratios the sample to the background to produce the final absorbance/transmittance spectrum.

C. Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation patterns, clues about its structure.[23]

Value for this Molecule:

  • Molecular Ion Peak (M⁺): Will confirm the molecular weight (260.08 g/mol ). Due to the presence of bromine, we will see two peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope and one for the ⁸¹Br isotope, separated by 2 m/z units. This is a definitive indicator of a single bromine atom.[20][24]

  • Fragmentation: A key fragment would be the loss of the bromine atom (Br•), leading to a prominent peak at m/z = 180. This corresponds to the stable benzyl-type cation.[24][25] The base peak (most intense) is often the tropylium ion at m/z = 91, resulting from the rearrangement of the benzyl fragment.[24]

Experimental Protocol:

  • Sample Introduction: A tiny amount of the sample is introduced into the instrument, often via direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: The sample is vaporized and ionized, typically by Electron Impact (EI), which bombards the molecules with high-energy electrons, causing them to fragment.

  • Analysis: The resulting ions are separated by the mass analyzer based on their m/z ratio and detected.

Part 3: Integrated Analysis and Conclusion

No single technique tells the whole story. The true power of modern analytical chemistry lies in the synergistic integration of data from these orthogonal methods.

Comparative Summary of Techniques
TechniqueInformation ProvidedStrengthsLimitations
¹H NMR H environments, connectivity, relative numbersHigh resolution, detailed structural informationRequires soluble sample, relatively expensive
¹³C NMR C skeleton, number of unique carbonsUnambiguous carbon count, wide spectral rangeLow sensitivity, longer acquisition times[17]
FT-IR Presence of functional groupsFast, inexpensive, good for functional group IDProvides limited connectivity data, complex fingerprint region
MS Molecular weight, elemental composition (HRMS), fragmentationExtremely sensitive, confirms molecular formulaCan be destructive, fragmentation can be complex to interpret

dot graph "Decision_Tree" { graph [fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Figure 3: A logical workflow for multi-technique structural validation.

Conclusion

The structural validation of this compound serves as an excellent model for a comprehensive analytical approach. The ¹H NMR spectrum provides the primary, high-resolution evidence of the proton framework. This is then corroborated by ¹³C NMR, which confirms the carbon backbone. FT-IR provides rapid and definitive evidence of the required nitro and ester functional groups, while Mass Spectrometry confirms the correct molecular weight and the presence of a single bromine atom.

When the predicted ¹H NMR signals are observed, the correct number of carbons are seen in the ¹³C NMR, the characteristic N-O and C=O stretches appear in the FT-IR, and the correct isotopic pattern for bromine is seen in the mass spectrum, the structure is validated beyond any reasonable doubt. This multi-faceted, self-validating approach embodies the principles of scientific integrity and provides the unshakeable confidence needed to advance a compound in the research and development pipeline.

References

A Comparative Yield Analysis of Benzylic Bromination Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of a bromine atom at the benzylic position of an alkylbenzene is a cornerstone transformation in organic synthesis. The resulting benzyl bromides are versatile intermediates, readily participating in nucleophilic substitution and organometallic coupling reactions, making them invaluable in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] The reactivity of the benzylic position is attributed to the resonance stabilization of the benzylic radical intermediate, which makes the benzylic C-H bonds weaker and more susceptible to homolytic cleavage than other sp³ hybridized C-H bonds.[2]

This guide provides an in-depth comparative analysis of the most prevalent methods for benzylic bromination, offering experimental insights and data to aid researchers in selecting the optimal conditions for their specific synthetic challenges. We will delve into the mechanisms, yields, and practical considerations of each method, moving beyond a simple recitation of protocols to explain the causality behind experimental choices.

The Workhorse: N-Bromosuccinimide (NBS) Mediated Bromination

For decades, N-Bromosuccinimide (NBS) has been the reagent of choice for selective benzylic bromination, a process also known as the Wohl-Ziegler reaction.[3][4] Its popularity stems from its ability to provide a low, constant concentration of elemental bromine (Br₂), which is crucial for minimizing side reactions such as electrophilic addition to the aromatic ring.[5]

Mechanism of Action: A Free-Radical Chain Process

The reaction proceeds via a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.[3]

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical cleavage of a Br-Br bond using UV light.[6] The initiator radical then abstracts a hydrogen atom from a trace amount of HBr present to generate a bromine radical (Br•).

  • Propagation: The bromine radical abstracts a benzylic hydrogen from the alkylbenzene, forming a resonance-stabilized benzylic radical and HBr.[7] This benzylic radical then reacts with a molecule of Br₂ to yield the desired benzyl bromide and a new bromine radical, which continues the chain reaction. The Br₂ is generated in situ from the reaction of NBS with the HBr formed in the previous step.[5]

  • Termination: The reaction is terminated when two radicals combine.

Diagram: Free-Radical Benzylic Bromination with NBS

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_regeneration Br2 Regeneration I_AIBN AIBN (Initiator) I_Rad Initiator Radical (R•) I_AIBN->I_Rad Heat I_Br_rad Bromine Radical (Br•) I_Rad->I_Br_rad + HBr I_HBr HBr (trace) P_Alkylbenzene Alkylbenzene (Ar-CH3) I_Br_rad->P_Alkylbenzene P_Benzylic_Rad Benzylic Radical (Ar-CH2•) P_Alkylbenzene->P_Benzylic_Rad + Br• P_Product Benzyl Bromide (Ar-CH2Br) P_Benzylic_Rad->P_Product + Br2 P_Br2 Br2 P_Br_rad Br• P_Product->P_Br_rad generates P_Br_rad->P_Alkylbenzene R_NBS NBS R_Br2 Br2 R_NBS->R_Br2 + HBr R_HBr HBr (from propagation) R_Succinimide Succinimide R_Br2->R_Succinimide byproduct cluster_propagation cluster_propagation cluster_regeneration cluster_regeneration

Caption: Mechanism of NBS-mediated benzylic bromination.

Causality Behind Experimental Choices:
  • Why NBS? Direct use of elemental bromine (Br₂) can lead to electrophilic aromatic substitution on the benzene ring, a significant side reaction that lowers the yield of the desired benzylic bromide.[5] NBS provides a low, controlled concentration of Br₂, favoring the radical pathway at the benzylic position.[5][7]

  • The Role of the Initiator: Radical reactions require an initial input of energy to form the first radical species. While UV light can be used, chemical initiators like AIBN or BPO are often more convenient and reproducible in a laboratory setting.[6][8] The choice between them can depend on the reaction temperature, as they have different decomposition rates.

  • Solvent is Critical: The classic solvent for NBS brominations is carbon tetrachloride (CCl₄).[6][8] Its non-polar nature is crucial. Polar solvents can promote ionic reaction pathways, leading to undesired side products. Furthermore, the low solubility of NBS in CCl₄ is key to maintaining the low bromine concentration.[9] However, due to the toxicity and environmental concerns of CCl₄, alternative solvents like 1,2-dichlorobenzene have been investigated and shown to provide excellent yields, sometimes with faster reaction times.[10] Acetonitrile is also a commonly used alternative.[11]

Alternative Methods: Expanding the Synthetic Toolkit

While NBS is the dominant reagent, several other methods offer advantages in specific contexts, such as cost, environmental impact ("green chemistry"), and safety.

Elemental Bromine (Br₂) with Light or Heat

Direct bromination with elemental bromine can be effective for benzylic bromination if the conditions are carefully controlled to favor the radical pathway over electrophilic addition. This is typically achieved by performing the reaction in a non-polar solvent in the presence of UV light or at high temperatures.[12]

  • Advantages: Br₂ is an inexpensive and readily available reagent.

  • Limitations: This method often suffers from a lack of selectivity, leading to mixtures of mono- and di-brominated products, as well as aromatic bromination.[13] Therefore, it is generally less preferred for complex substrates where high selectivity is required.

Hydrogen Bromide (HBr) and Hydrogen Peroxide (H₂O₂)

A greener and safer alternative involves the in situ generation of bromine from HBr using an oxidant, most commonly hydrogen peroxide (H₂O₂).[14] This system is attractive because it utilizes the bromine source with 100% atom economy and produces water as the only byproduct.[14]

  • Mechanism: H₂O₂ oxidizes HBr to elemental bromine, which then participates in the free-radical bromination as described above. The reaction can be initiated by light.

  • Advantages: This method is considered environmentally benign.[15] It avoids the handling of hazardous liquid bromine and can provide high yields.[16][17] Recent studies have shown that this process can be intensified and made safer by using microchannel reactors, achieving yields of over 90%.[14]

  • Limitations: The reaction conditions, such as the molar ratios of HBr and H₂O₂, need to be carefully optimized to achieve high selectivity and yield.[14]

Comparative Performance Analysis

The choice of bromination method ultimately depends on the specific substrate, desired scale, and available resources. The following table summarizes the key performance indicators for the discussed methods.

MethodReagents & ConditionsTypical YieldsSelectivityAdvantagesDisadvantages
NBS / Radical Initiator NBS, AIBN or BPO, reflux in CCl₄ or CH₃CN70-95%High for benzylic positionHigh selectivity, reliable, well-established.CCl₄ is toxic, NBS can be incompatible with some solvents.[11]
Elemental Bromine Br₂, UV light or high temp.40-80%Moderate to LowInexpensive, simple reagents.Poor selectivity, risk of aromatic bromination, handling of hazardous Br₂.[13]
HBr / H₂O₂ HBr, H₂O₂, light irradiation85-95%High"Green" (water byproduct), high atom economy, safe.[14]Requires careful optimization of conditions.

Yields are substrate-dependent and the ranges provided are typical for simple alkylbenzenes.

Experimental Protocols

To provide a practical context, here are representative step-by-step protocols for the two most common and effective methods.

Protocol 1: Benzylic Bromination of Toluene using NBS

Diagram: Experimental Workflow for NBS Bromination

G A 1. Setup - Toluene (1 eq) - CCl4 (solvent) - NBS (1.1 eq) - AIBN (0.02 eq) B 2. Reaction - Reflux mixture (e.g., 80°C) - Monitor by TLC/GC A->B C 3. Workup - Cool to RT - Filter off succinimide B->C D 4. Purification - Wash filtrate with Na2S2O3 (aq) - Wash with H2O, then brine C->D E 5. Isolation - Dry organic layer (MgSO4) - Concentrate in vacuo D->E F 6. Product - Benzyl Bromide (as a colorless oil) E->F

Caption: Workflow for a typical NBS benzylic bromination.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add toluene (1.0 eq), N-bromosuccinimide (1.1 eq), and azobisisobutyronitrile (AIBN, 0.02 eq) in anhydrous carbon tetrachloride (CCl₄).

  • Reaction Execution: Heat the mixture to reflux (approximately 80°C) with vigorous stirring. The reaction can be monitored by TLC or GC analysis for the disappearance of the starting material. The reaction is typically complete within 1-3 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The solid succinimide byproduct will precipitate. Filter the mixture and wash the solid with a small amount of cold CCl₄.

  • Purification: Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate solution (to quench any remaining bromine), water, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the benzyl bromide product. Further purification can be achieved by vacuum distillation if necessary.

Protocol 2: Green Benzylic Bromination using HBr/H₂O₂
  • Reaction Setup: In a photoreactor or a flask equipped with a suitable light source (e.g., a blue LED lamp), combine the alkylbenzene substrate (1.0 eq), aqueous hydrobromic acid (48%, 1.5 eq), and a suitable solvent if necessary (e.g., acetonitrile).

  • Reaction Execution: While irradiating the mixture, add hydrogen peroxide (30% aq, 1.5 eq) dropwise over a period of 30-60 minutes, maintaining the reaction temperature at a specified level (e.g., 70°C).[14] The reaction progress is monitored by an appropriate analytical technique.

  • Workup: After completion, cool the reaction mixture and transfer it to a separatory funnel. Dilute with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification and Isolation: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product, which can be purified by column chromatography or distillation.

Conclusion

The selective bromination of the benzylic position is a critical transformation for which chemists have a variety of tools.

  • N-Bromosuccinimide remains the most reliable and widely used reagent, offering high selectivity and good to excellent yields under well-established free-radical conditions. Its primary drawback lies in the use of hazardous solvents like CCl₄, although effective alternatives are available.[10]

  • The HBr/H₂O₂ system represents a significant advancement in green chemistry, providing a safe, atom-economical, and high-yielding alternative.[14] As sustainability becomes an increasingly important consideration in chemical synthesis, the adoption of such methods is likely to grow.

  • Elemental bromine can be a cost-effective option for simple, robust substrates where selectivity is not the primary concern.

The optimal choice of method will always be a function of the specific molecular context, scale, and available equipment. By understanding the underlying mechanisms and the rationale for the experimental conditions, researchers can make informed decisions to achieve their synthetic goals efficiently and safely.

References

A Senior Application Scientist's Guide: Comparing Merrifield Resin and Photolabile Linkers Derived from Methyl 4-(bromomethyl)-3-nitrobenzoate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of solid support and the associated cleavage strategy is a critical decision that dictates the scope, efficiency, and success of the entire synthetic endeavor. This guide provides an in-depth, objective comparison between the foundational Merrifield resin, synonymous with traditional Boc-based synthesis, and the modern, versatile photolabile linkers derived from precursors like Methyl 4-(bromomethyl)-3-nitrobenzoate, which enable orthogonal cleavage pathways.

The narrative of SPPS has been one of continuous evolution since its inception.[1] The original method, developed by the Nobel laureate R. Bruce Merrifield, revolutionized peptide chemistry by anchoring the growing peptide chain to an insoluble polymer bead, simplifying the purification process to mere filtration and washing.[2][3] However, the classic Merrifield approach necessitates harsh, strongly acidic conditions for final cleavage, a limitation that spurred the development of alternative strategies. Among the most elegant of these are photolabile linkers, which offer cleavage under exceptionally mild and orthogonal conditions, thereby expanding the repertoire of accessible peptide structures. This guide will dissect the chemistry, performance, and practical applications of both systems, providing the field-proven insights necessary to make an informed choice for your specific research needs.

Section 1: The Merrifield Resin - The Bedrock of Boc-SPPS

The Merrifield resin is a chloromethylated polystyrene, typically cross-linked with 1-2% divinylbenzene.[3][4] It remains a cornerstone of peptide synthesis, particularly for the well-established tert-butyloxycarbonyl (Boc) protection strategy.

Chemical Strategy and Mechanism

The synthesis on a Merrifield resin begins by anchoring the C-terminal amino acid to the resin via a benzyl ester bond.[2][3] This is typically achieved through a nucleophilic substitution (SN2) reaction where the carboxylate salt (often cesium salt) of the first Nα-Boc-protected amino acid attacks the chloromethyl group on the resin.[5][6]

Peptide chain elongation proceeds through a repeating cycle of:

  • Deprotection: Removal of the acid-labile Boc group from the N-terminus, typically using trifluoroacetic acid (TFA).

  • Neutralization: Neutralizing the resulting ammonium salt with a hindered base like diisopropylethylamine (DIPEA).

  • Coupling: Formation of the next peptide bond by introducing the subsequent Nα-Boc-protected amino acid, activated by a coupling reagent (e.g., DIC/HOBt).

The Harsh Reality of Cleavage

The stability of the benzyl ester linkage necessitates the use of very strong acids for the final cleavage of the completed peptide from the resin. The most common and effective reagent is anhydrous hydrogen fluoride (HF).[7] This method is highly efficient but also extremely hazardous, requiring a specialized, corrosion-resistant apparatus.[7] Safer, albeit still strongly acidic, alternatives like trifluoromethanesulfonic acid (TFMSA) have been developed, but they still represent harsh conditions that can degrade sensitive peptides.[8]

The cleavage cocktail must also contain a variety of "scavengers" (e.g., anisole, p-cresol, thioanisole) to trap the highly reactive carbocations generated from the cleavage of side-chain protecting groups (like the tert-butyl group), preventing them from causing unwanted modifications to sensitive residues like tryptophan or tyrosine.[7][9]

Advantages:

  • Robust and Well-Established: Decades of literature and protocols support its use.

  • Cost-Effective: The resin and associated Boc-amino acids are generally less expensive than their Fmoc counterparts.[4]

  • High Loading Capacity: Can achieve high substitution levels.

Disadvantages:

  • Harsh Cleavage: Requires extremely corrosive and toxic acids (HF or TFMSA), posing significant safety risks and requiring specialized equipment.[10][11]

  • Side Reactions: The harsh acidic conditions can lead to side reactions and degradation of sensitive peptides.[7]

  • Incompatible with Fmoc: The repeated TFA treatments for Boc deprotection would prematurely cleave peptides from more acid-labile linkers used in Fmoc synthesis.

Section 2: Photolabile Linkers - A Strategy of Orthogonal Cleavage

This compound is not a resin itself, but a key chemical intermediate used to synthesize photolabile linkers.[12] These linkers, often based on an o-nitrobenzyl chemistry, are designed to be cleaved by UV light, providing a powerful tool for modern, mild peptide synthesis, typically within an Fmoc-based strategy.[13][14]

From Precursor to Functional Linker

The synthesis of a photolabile linker involves coupling a derivative of this compound to an aminomethylated base resin. The resulting linker presents a functional group (e.g., a hydroxyl group) to which the first Fmoc-protected amino acid can be attached. The key feature is the o-nitrobenzyl group, which is stable to the basic conditions of Fmoc deprotection (piperidine) and the mild acidic conditions sometimes used for side-chain deprotection, but is exquisitely sensitive to UV irradiation.[13][15]

Chemical Strategy and Mechanism

In a typical workflow, the first Fmoc-amino acid is esterified to the photolabile linker on the solid support. The peptide chain is then elongated using the standard Fmoc-SPPS cycle:

  • Deprotection: Removal of the base-labile Fmoc group using a solution of piperidine in DMF.

  • Coupling: Addition of the next activated Fmoc-amino acid.

Cleavage by Light: The Mild Alternative

The final cleavage is the defining advantage of this system. Irradiating the peptide-resin slurry with UV light (typically around 365 nm) for a period of 1-2 hours induces a photochemical rearrangement of the o-nitrobenzyl group, leading to the release of the peptide with a free C-terminal carboxylic acid.[13][16] This process is conducted in a neutral solvent and at room temperature, avoiding the use of any strong acids or bases.[17][18] This orthogonality is crucial, as it allows for the synthesis of fully protected peptide fragments, which can be cleaved from the support while leaving acid-labile side-chain protecting groups intact.[15]

Advantages:

  • Extremely Mild Cleavage: Photolysis occurs under neutral conditions, preserving sensitive functional groups and complex peptide structures.[16][19]

  • Orthogonality: The cleavage method is orthogonal to both acid- and base-labile protecting groups, enabling the synthesis of protected peptide fragments.[15]

  • Safety: Avoids the use of hazardous strong acids like HF.

Disadvantages:

  • Photolabile Protecting Groups: Cannot be used with photolabile side-chain protecting groups.

  • Potential for Side Reactions: The nitroso-aldehyde byproduct of cleavage can potentially react with the cleaved peptide, although this is often mitigated by the choice of solvent or scavengers.

  • Cost and Availability: The specialized linker precursors and resulting resins can be more expensive.

Section 3: Head-to-Head Performance Comparison

The choice between these two strategies is fundamentally a choice between a robust, traditional method with harsh cleavage and a modern, mild method offering greater flexibility for sensitive molecules.

FeatureMerrifield ResinPhotolabile Linker (from this compound)
Polymer Backbone PolystyreneTypically Polystyrene or PEG-grafted Polystyrene
Typical SPPS Strategy Boc/BzlFmoc/tBu
Anchoring Chemistry SN2 reaction of AA-carboxylate with chloromethyl group[5]Esterification of first AA to a hydroxyl group on the linker[20]
Linker Stability Stable to TFA (used for Boc deprotection), labile to HF/TFMSA[11]Stable to piperidine (for Fmoc deprotection) and mild acid; labile to UV light[13]
Cleavage Conditions Anhydrous HF or TFMSA with scavengers, 0°C to RT, 1-2 hours[7][8]UV irradiation (~365 nm) in a neutral solvent (e.g., DCM, THF), RT, 1-6 hours[13][21]
Cleavage Orthogonality Low; strong acid cleaves most benzyl- and t-butyl-based protecting groupsHigh; cleavage is orthogonal to acid- and base-labile protecting groups[15]
Peptide Product C-terminal carboxylic acidC-terminal carboxylic acid[21]
Sensitive Residues Risk of modification for Trp, Met, Tyr due to harsh acid and cations[7]Excellent for preserving sensitive residues and modifications
Equipment Requirements Specialized HF-resistant apparatus required for HF cleavage[7]Standard glassware and a UV lamp or photoreactor
Safety Considerations High; HF is extremely toxic and corrosive. TFMSA is also highly corrosive.[7]Moderate; standard UV safety precautions required.
Primary Application Routine synthesis of robust peptides using the Boc strategy.Synthesis of sensitive peptides, post-translationally modified peptides, and protected peptide fragments for convergent synthesis.[15]

Section 4: Experimental Protocols

Disclaimer: These protocols are illustrative. Researchers should always consult primary literature and safety data sheets (SDS) before performing any experiment.

Protocol 1: Loading the First Boc-Amino Acid onto Merrifield Resin (Cesium Salt Method)

Causality: The cesium salt of the Boc-amino acid is used to enhance the nucleophilicity of the carboxylate, facilitating an efficient SN2 reaction with the chloromethyl groups on the resin to form a stable benzyl ester bond.[6]

  • Salt Formation: Dissolve the Boc-amino acid (1.0 eq) in ethanol. Add water and adjust the pH to 7.0 with 2 M aqueous Cs₂CO₃. Evaporate the solution to dryness.

  • Resin Swelling: Swell the Merrifield resin (1.0 eq based on substitution) in DMF for 1 hour in a reaction vessel.

  • Coupling: Add the dried Boc-amino acid cesium salt (1.2 eq) dissolved in fresh DMF to the swollen resin.

  • Reaction: Heat the slurry at 50°C overnight with gentle agitation.

  • Washing: After cooling, filter the resin and wash it sequentially with DMF (3x), DMF/water (1:1, 3x), DMF (3x), and DCM (3x).

  • Drying: Dry the resin in vacuo to a constant weight. The loading can be determined by weight gain or quantitative analysis of the Boc group.

Protocol 2: Cleavage of a Peptide from Merrifield Resin (TFMSA Method)

Causality: TFMSA is a superacid strong enough to cleave the benzyl ester linkage. A scavenger cocktail is critical to quench reactive cations generated during cleavage, thereby protecting the peptide from side reactions.[7][8]

  • Resin Preparation: Place the dried peptide-resin (e.g., 250 mg) in a round-bottom flask.

  • Cocktail Preparation: In a separate flask, prepare the cleavage cocktail. A typical mixture is TFMSA/TFA/m-cresol (1:8:1 v/v/v). Cool the cocktail in an ice bath.

  • Cleavage Reaction: Add the pre-cooled cleavage cocktail to the peptide-resin at 0°C. Stir the mixture at 0-5°C for 1-2 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Collection: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold ether to remove residual scavengers.

  • Drying: Dry the crude peptide under vacuum.

Protocol 3: Photolytic Cleavage of a Peptide from a Nitrobenzyl-linked Resin

Causality: The energy from 365 nm photons excites the o-nitrobenzyl group, initiating an intramolecular hydrogen abstraction and subsequent rearrangement that leads to the cleavage of the ester bond, releasing the peptide in a mild, non-destructive manner.[13]

  • Resin Preparation: Swell the peptide-resin (e.g., 100 mg) in a suitable solvent (e.g., DCM or a DCM/MeOH mixture) in a quartz or borosilicate glass reaction vessel.

  • Irradiation: While stirring or agitating the slurry, irradiate the vessel with a 365 nm UV lamp for 2-6 hours at room temperature.[21] Monitor the cleavage progress by taking small aliquots of the supernatant and analyzing by HPLC.

  • Peptide Collection: Once cleavage is complete, filter the resin and collect the filtrate containing the cleaved peptide.

  • Washing: Wash the resin with additional solvent (2-3x) and combine the filtrates.

  • Isolation: Evaporate the solvent under reduced pressure to yield the crude peptide.

Section 5: Visualization of Workflows and Mechanisms

Merrifield_Workflow

Photolabile_Workflow

Cleavage_Mechanisms

Conclusion

The choice between Merrifield resin and a photolabile linker strategy is a classic case of balancing tradition against innovation, and robustness against finesse.

Choose Merrifield Resin when:

  • Your peptide is robust and lacks acid-sensitive residues.

  • Cost is a primary driver for the project.

  • You are performing a well-established synthesis using a Boc-strategy.

  • You have access to the necessary specialized equipment (i.e., an HF cleavage apparatus) and safety protocols.

Choose a Photolabile Linker Strategy when:

  • Your peptide is sensitive, contains delicate post-translational modifications, or is prone to acid-catalyzed side reactions.

  • You need to synthesize fully protected peptide fragments for use in convergent or fragment-based synthesis.

  • You require a non-aqueous, non-acidic, and non-basic final cleavage step.

  • Safety and the avoidance of highly corrosive reagents are a top priority.

Ultimately, both systems are powerful tools in the arsenal of the peptide chemist. The Merrifield resin laid the foundation for automated peptide synthesis and remains a workhorse for many applications.[22] Photolabile linkers, derived from versatile intermediates like this compound, represent the evolution of the field, offering a level of precision and gentleness that enables the synthesis of the next generation of complex and sensitive peptide-based therapeutics and research tools.

References

A Spectroscopic Guide to the Synthesis of Methyl 4-(bromomethyl)-3-nitrobenzoate: A Comparative Analysis of Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed spectroscopic analysis of Methyl 4-(bromomethyl)-3-nitrobenzoate and its key precursors, 4-Methyl-3-nitrobenzoic acid and Methyl 4-methyl-3-nitrobenzoate. Designed for researchers and professionals in drug development and organic synthesis, this document offers a comparative framework using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The objective is to furnish a clear spectroscopic roadmap to monitor the synthetic transformations, ensuring reaction success and product purity.

Synthetic Pathway Overview

This compound is a valuable bifunctional building block in medicinal chemistry, often utilized in the synthesis of complex pharmaceutical compounds.[1] Its preparation is typically a straightforward two-step process starting from 4-Methyl-3-nitrobenzoic acid.

  • Fischer Esterification: The carboxylic acid is converted to its corresponding methyl ester, Methyl 4-methyl-3-nitrobenzoate. This step is crucial for protecting the carboxylic acid functionality and modifying the electronic properties of the molecule.

  • Radical Bromination: The benzylic methyl group of the ester is then selectively brominated, typically using N-Bromosuccinimide (NBS) and a radical initiator, to yield the final product.

The progression of this synthetic sequence can be unambiguously tracked by observing distinct changes in the spectroscopic signatures of the intermediates and the final product.

Synthetic_Pathway cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Radical Bromination Acid 4-Methyl-3-nitrobenzoic acid Ester Methyl 4-methyl-3-nitrobenzoate Acid->Ester CH3OH, H+ Bromide This compound Ester->Bromide NBS, Initiator

Caption: Synthetic route from 4-Methyl-3-nitrobenzoic acid to the target compound.

Experimental Methodologies

The protocols described herein are standard procedures that provide a reliable basis for synthesis and characterization.

Protocol: Synthesis of Methyl 4-methyl-3-nitrobenzoate (Esterification)
  • To a solution of 4-Methyl-3-nitrobenzoic acid (1.0 eq.) in methanol (5 mL per 1 g of acid), add concentrated sulfuric acid (0.1 eq.) dropwise at 0 °C.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by recrystallization or column chromatography.

Protocol: Synthesis of this compound (Bromination)
  • Dissolve Methyl 4-methyl-3-nitrobenzoate (1.0 eq.) in a non-polar solvent such as carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) (1.2 eq.) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor progress by TLC.

  • After completion, cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization.

Protocol: Spectroscopic Characterization
  • ¹H and ¹³C NMR: Spectra were acquired on a 400 MHz or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent, with tetramethylsilane (TMS) as the internal standard.

  • FT-IR: Spectra were recorded on an FT-IR spectrometer using KBr pellets or as a neat film.

  • Mass Spectrometry: Electron Ionization (EI) or Electrospray Ionization (ESI) techniques were used to determine the mass-to-charge ratio (m/z) of the molecular ions.

Spectroscopic Comparison and Analysis

The transformation from a carboxylic acid to a methyl ester and finally to a benzylic bromide introduces significant changes to the molecule's structure, which are clearly reflected in their respective spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides the most direct evidence of the synthetic transformations.

  • 4-Methyl-3-nitrobenzoic acid (Precursor 1): The key signals are the acidic proton of the carboxylic acid, which appears as a very broad singlet far downfield (typically >10 ppm), and the methyl protons, which appear as a singlet around 2.6 ppm. The aromatic protons show a complex splitting pattern.[2]

  • Methyl 4-methyl-3-nitrobenzoate (Precursor 2): The most telling change is the disappearance of the broad carboxylic acid proton signal and the appearance of a new sharp singlet around 3.9 ppm, corresponding to the three protons of the methoxy group (-OCH₃). The benzylic methyl protons remain at a similar chemical shift (~2.6 ppm).

  • This compound (Final Product): The signal for the benzylic protons undergoes a dramatic downfield shift from ~2.6 ppm to approximately 4.8 ppm. This deshielding is a direct consequence of the inductive effect of the newly introduced electronegative bromine atom. The disappearance of the methyl singlet at ~2.6 ppm and the appearance of this new singlet at ~4.8 ppm is a definitive indicator of successful bromination.

FT-IR Spectroscopy

Infrared spectroscopy highlights the changes in functional groups throughout the synthesis.

  • 4-Methyl-3-nitrobenzoic acid: The spectrum is characterized by a very broad O-H stretch from the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹. A sharp, strong C=O (carbonyl) stretch appears around 1700 cm⁻¹.[3] Asymmetric and symmetric stretches for the nitro group (NO₂) are also prominent around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[3]

  • Methyl 4-methyl-3-nitrobenzoate: Upon esterification, the broad O-H stretch completely disappears. The C=O stretch of the ester is typically found at a higher wavenumber (around 1720-1730 cm⁻¹) compared to the carboxylic acid. The characteristic C-O stretches of the ester functional group also appear in the 1100-1300 cm⁻¹ region. The NO₂ peaks remain.

  • This compound: The FT-IR spectrum is very similar to its immediate precursor, with the key difference being the appearance of a weak to medium C-Br stretching vibration in the fingerprint region, typically around 600-700 cm⁻¹. The ester C=O and NO₂ stretches are retained.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of each compound, validating the elemental composition after each reaction.

  • 4-Methyl-3-nitrobenzoic acid: The molecular ion peak (M⁺) is observed at an m/z of 181.15.[4]

  • Methyl 4-methyl-3-nitrobenzoate: The molecular ion peak shifts to an m/z of 195.17, confirming the addition of a CH₂ group (net addition of 14 Da) from the esterification.[5]

  • This compound: The mass spectrum for this compound is highly characteristic. It shows two molecular ion peaks of nearly equal intensity, one at m/z 272.96 and another at m/z 274.96 (M⁺ and M+2 peaks).[6][7] This distinctive isotopic pattern is the hallmark of a monobrominated compound, arising from the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 abundance ratio.

Summary Data Table

CompoundKey ¹H NMR Signals (ppm)Key FT-IR Peaks (cm⁻¹)MS (m/z)
4-Methyl-3-nitrobenzoic acid ~11-13 (br s, 1H, -COOH), ~2.6 (s, 3H, -CH₃)[2]2500-3300 (broad, O-H), ~1700 (C=O), ~1530 & ~1350 (NO₂)181[4]
Methyl 4-methyl-3-nitrobenzoate ~3.9 (s, 3H, -OCH₃), ~2.6 (s, 3H, -CH₃)~1725 (C=O), 1100-1300 (C-O), ~1530 & ~1350 (NO₂)195
This compound ~4.8 (s, 2H, -CH₂Br), ~3.9 (s, 3H, -OCH₃)[6]~1725 (C=O), ~1530 & ~1350 (NO₂), ~650 (C-Br)273/275 (M⁺/M+2)[6][7]

Conclusion

The multi-spectroscopic approach detailed in this guide provides a robust and self-validating system for monitoring the synthesis of this compound. Each analytical technique offers unique and complementary information: ¹H NMR confirms the specific transformations at the proton level, FT-IR tracks the evolution of functional groups, and Mass Spectrometry validates the change in molecular weight and elemental composition. By comparing the spectra of the product to its precursors, researchers can confidently ascertain the reaction's progress and the purity of the final compound, ensuring the reliability of subsequent synthetic steps.

References

A Comparative Guide for Large-Scale Synthesis: Cost-Benefit Analysis of Methyl 4-(bromomethyl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

<Step>

Abstract

In the landscape of pharmaceutical and fine chemical manufacturing, the selection of reagents and synthetic strategies is a critical decision point with significant economic and operational consequences. This guide provides a detailed cost-benefit analysis of utilizing Methyl 4-(bromomethyl)-3-nitrobenzoate, a key intermediate, in large-scale synthesis. This reagent is an important building block, particularly valued for its utility in creating complex molecules and as a photocleavable linker in advanced applications like antibody-drug conjugates.[1][2] We will dissect the primary synthesis route for this compound and conduct a head-to-head comparison with a common, alternative strategy for alcohol protection—the use of tert-Butyldimethylsilyl chloride (TBDMS-Cl). This analysis extends beyond simple reagent costs to encompass process efficiency, safety, waste management, and purification demands, providing researchers, scientists, and drug development professionals with a comprehensive framework for making informed decisions in a large-scale production environment.

Introduction: The Role of this compound in Synthesis

This compound belongs to the ortho-nitrobenzyl (oNB) class of compounds, which are widely employed as photolabile protecting groups and linkers.[3][4] The strategic placement of the nitro group ortho to the benzylic position allows for the cleavage of the benzyl-heteroatom bond upon irradiation with UV light.[5][6] This property is invaluable in applications requiring spatiotemporal control over the release of an active molecule, such as in "caged compounds" for biological research or for attaching payloads to antibodies in targeted drug delivery.

Beyond its photocleavable nature, the bromomethyl group serves as a potent electrophile for the alkylation of a wide range of nucleophiles, including alcohols, amines, and thiols, making it a versatile building block for constructing complex molecular architectures.[1] However, its utility in a large-scale setting must be weighed against the costs and challenges inherent in its own synthesis and subsequent reactions.

Large-Scale Synthesis of this compound

The most common and industrially viable route to this compound is via the radical bromination of its precursor, Methyl 4-methyl-3-nitrobenzoate.

Synthetic Pathway and Mechanistic Considerations

The reaction is a classic example of a Wohl-Ziegler bromination, which utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, typically Azobisisobutyronitrile (AIBN), under thermal or photochemical conditions.[7]

  • Initiation: The process begins with the decomposition of AIBN upon heating (typically 60-70°C) to generate two 2-cyano-2-propyl radicals and a molecule of nitrogen gas.[8][9] This decomposition is thermodynamically driven by the formation of the highly stable N₂ molecule.[9]

  • Propagation: A 2-cyano-2-propyl radical abstracts a hydrogen atom from traces of HBr present to form a bromine radical (Br•). This bromine radical then abstracts a benzylic hydrogen from Methyl 4-methyl-3-nitrobenzoate. This step is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. The benzylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of NBS with HBr) to form the desired product and another bromine radical, continuing the chain reaction.[10][11][12]

  • Causality of Reagent Choice:

    • NBS: NBS is preferred over molecular bromine (Br₂) for benzylic brominations because it maintains a very low, steady-state concentration of Br₂ in the reaction mixture.[11][12] This minimizes competing electrophilic addition of bromine to any aromatic systems or other unsaturated sites in the molecule.[11]

    • AIBN: AIBN is a superior radical initiator compared to peroxides (like benzoyl peroxide) in many cases because its decomposition is predictable and it does not produce oxygenated byproducts that can lead to unwanted side reactions or product discoloration.[8][9]

Process Workflow for Synthesis

The following diagram outlines the typical unit operations for the large-scale production of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Methyl 4-methyl-3-nitrobenzoate reactor Jacketed Reactor Heat to 70-80°C start->reactor nbs N-Bromosuccinimide (NBS) nbs->reactor aibn AIBN aibn->reactor solvent Solvent (e.g., CCl₄, Acetonitrile) solvent->reactor reflux Reflux for 4-8h (Monitor by TLC/HPLC) reactor->reflux cool Cool to RT reflux->cool filter Filter Succinimide Byproduct cool->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate purify Recrystallization or Silica Gel Chromatography concentrate->purify dry Dry Product (Vacuum Oven) purify->dry product Final Product: This compound dry->product

Caption: Workflow for the synthesis of this compound.

Comparative Analysis: oNB Linker vs. Silyl Ether Protection

To provide a meaningful cost-benefit analysis, we will compare the use of this compound to functionalize a primary alcohol against a widely used, alternative protection strategy: the formation of a tert-butyldimethylsilyl (TBDMS) ether using TBDMS-Cl.

Scenario: Protection of a Primary Alcohol
  • Route A (oNB): Reaction of a primary alcohol (R-OH) with this compound using a non-nucleophilic base (e.g., sodium hydride) to form an ortho-nitrobenzyl ether.

  • Route B (TBDMS): Reaction of the same primary alcohol with TBDMS-Cl and a base (e.g., imidazole) to form a TBDMS ether.[13]

Cost Analysis

The true cost of a synthetic route extends far beyond the price of the primary reagents. The following table breaks down the associated costs for a hypothetical 100 mole scale reaction.

Cost FactorRoute A: oNB Ether FormationRoute B: TBDMS Ether FormationRationale & Justification
Primary Reagent Cost Moderate to HighLow to ModerateThis compound is a multi-step synthesis product, making it inherently more expensive than TBDMS-Cl, which is a commodity chemical.
Ancillary Reagents High (NaH, anhydrous solvents)Low (Imidazole, standard solvents)Route A requires strong, hazardous bases like NaH and strictly anhydrous conditions, increasing solvent and handling costs. Route B uses a mild, inexpensive base.
Solvent & Consumables HighModerateAnhydrous solvents (e.g., THF, DMF) are more expensive. Purification often requires large volumes of silica gel and elution solvents.
Process Safety HighLowSodium hydride is highly flammable and reactive with water. The oNB product is a nitroaromatic, requiring careful handling. TBDMS-Cl is a moisture-sensitive solid but poses fewer acute hazards.[14]
Work-up & Purification HighLowThe oNB reaction work-up involves quenching reactive base and often requires column chromatography for purification. TBDMS protection is typically high-yielding and can often be purified by simple extraction or crystallization.[15][16]
Waste Disposal HighLowHalogenated waste, nitro-aromatic compounds, and quenched reactive metals from Route A are more expensive to dispose of than the silyl and amine-based waste from Route B.
Deprotection/Cleavage High (Specialized Equipment)Low (Chemical Reagents)Photocleavage requires a UV light source/photoreactor, which is a significant capital expense. TBDMS is cleaved with common, inexpensive reagents like TBAF or acids.
Overall Estimated Cost
Route B is significantly more cost-effective for simple alcohol protection due to cheaper raw materials, simpler processing, and lower safety/waste overhead.
Performance and Operational Analysis

Cost is only one part of the equation. The chosen strategy must meet the technical requirements of the overall synthesis.

Performance MetricRoute A: oNB EtherRoute B: TBDMS EtherJustification & Strategic Implications
Reaction Yield & Purity Good to ExcellentExcellentBoth methods are generally high-yielding. However, the cleaner reaction profile of TBDMS protection often leads to higher purity before chromatography.
Stability Highly StableStable to most conditions except acid and fluoride.The oNB ether is robust, resisting a wide range of reagents. TBDMS ethers are stable to basic, oxidative, and reductive conditions but are labile to acids and fluoride ions.[13][17]
Orthogonality ExcellentGoodThe key advantage of the oNB group is its unique cleavage condition (UV light), which is orthogonal to almost all chemical reagents.[4][5] This allows for deprotection at a specific step without disturbing other protecting groups. TBDMS cleavage conditions can sometimes affect other acid-labile groups.
Scalability ModerateExcellentThe use of hazardous reagents (NaH) and the need for chromatography can make scaling Route A challenging. Route B is routinely performed on multi-ton scales in industry.
Specialized Function Yes (Photocleavage) NoThis is the critical differentiator. If the goal is simply to protect an alcohol, Route B is superior. If the goal is to release the alcohol with spatiotemporal control using light, Route A is the only viable option.[18]

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Safety Precaution: This procedure involves hazardous materials. N-Bromosuccinimide is a corrosive and oxidizing solid.[19][20][21][22][23] Carbon tetrachloride is a carcinogen and should be handled in a well-ventilated fume hood. Always wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety goggles.

  • To a jacketed reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge Methyl 4-methyl-3-nitrobenzoate (1.0 eq), N-Bromosuccinimide (1.1 eq), and a suitable solvent (e.g., acetonitrile or carbon tetrachloride, ~10 mL/g).[24]

  • Begin stirring and heat the mixture to a gentle reflux (approx. 80°C).

  • In a separate vessel, dissolve AIBN (0.05 eq) in a small amount of the reaction solvent. Add the AIBN solution portion-wise to the refluxing mixture over 1 hour.

  • Maintain the reaction at reflux for 4-8 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the solid succinimide and wash the filter cake with a small amount of cold solvent.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the crude residue by recrystallization from a suitable solvent system (e.g., isopropanol/hexanes) or by flash column chromatography on silica gel to yield the product as a solid.

Protocol 2: Protection of a Primary Alcohol with TBDMS-Cl
  • Safety Precaution: TBDMS-Cl is a moisture-sensitive solid. Imidazole is a mild irritant. Handle in a well-ventilated area and wear appropriate PPE.

  • To a clean, dry reactor, add the primary alcohol (1.0 eq), imidazole (2.5 eq), and anhydrous N,N-dimethylformamide (DMF, ~5 mL/g of alcohol).

  • Stir the mixture under a nitrogen atmosphere until all solids dissolve.

  • Cool the solution to 0°C using an ice bath.

  • Add TBDMS-Cl (1.2 eq) portion-wise, maintaining the internal temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or HPLC.

  • Upon completion, carefully pour the reaction mixture into a separatory funnel containing water and a hydrocarbon solvent (e.g., heptane or ethyl acetate).

  • Separate the layers. Wash the organic layer sequentially with water and brine to remove DMF and imidazole salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude TBDMS ether, which can be used directly or purified further by chromatography if necessary.[13]

Decision Framework and Conclusion

The choice between using this compound and an alternative strategy like TBDMS protection is not a matter of which is "better," but which is "fitter for purpose."

DecisionTree cluster_tbdms Recommendation for Protection cluster_onb Recommendation for Photocaging start What is the primary synthetic goal? protect Protect an alcohol for subsequent chemical steps start->protect Functionality photocage Enable light-induced release of the alcohol start->photocage Functionality use_tbdms Use TBDMS-Cl or similar silyl ether protect->use_tbdms Analysis: Lower Cost Higher Scalability Simpler Process use_onb Use Methyl 4-(bromomethyl)- 3-nitrobenzoate photocage->use_onb Analysis: Enables Unique Functionality Orthogonal Cleavage Justifies Higher Cost tbdms_benefit Benefit: Most cost-effective and scalable 'workhorse' solution for industrial synthesis. use_tbdms->tbdms_benefit onb_benefit Benefit: Unlocks advanced applications (e.g., ADCs, patterned surfaces, caged compounds). The cost is a necessary investment for the function. use_onb->onb_benefit

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 4-(bromomethyl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper handling and disposal of Methyl 4-(bromomethyl)-3-nitrobenzoate. As a compound utilized in specialized research and development, understanding its specific chemical nature is paramount to ensuring the safety of laboratory personnel and maintaining environmental compliance. This document moves beyond a simple checklist to explain the causality behind each procedural step, grounding every recommendation in established safety protocols and regulatory standards.

Part 1: Hazard Profile and Immediate Safety Protocols

Anticipated Hazards: Based on similar compounds like Methyl 2-bromomethyl-3-nitrobenzoate and 4-(Bromomethyl)-3-nitrobenzoic acid, the primary hazards are:

  • Corrosivity: Causes severe skin burns and eye damage[1][2].

  • Respiratory Irritation: May cause irritation to the respiratory system[1].

  • Lachrymator: The substance can increase the flow of tears[2].

Immediate Personal Protective Equipment (PPE) Requirements

Before handling or preparing for disposal, ensure the following PPE is worn:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential burns[3].
Eye Protection Chemical safety goggles and a face shield.To protect against splashes that can cause severe eye damage[1][4].
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination[3].
Footwear Closed-toe shoes.A standard requirement for laboratory safety[3].

All handling of this substance, including transfer to a waste container, must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors[1][3].

First Aid in Case of Exposure
  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water/shower[1][2]. Seek immediate medical attention.

  • Eye Contact: Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][2].

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention[1][2].

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person[1][2]. Seek immediate medical attention.

Part 2: Waste Characterization and Segregation

Proper disposal begins with correct chemical classification. The defining structural feature of this compound for waste purposes is the bromine atom. This classifies it unequivocally as a halogenated organic compound [3][5][6].

Under federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, generators of hazardous waste are responsible for its proper identification and management from "cradle to grave"[7]. Segregating waste streams is a critical compliance and safety step. Halogenated organic wastes are typically incinerated at high temperatures, a process that is different and more costly than the disposal of non-halogenated solvents[5][6]. Mixing these waste streams leads to improper disposal and can incur significant penalties.

The following decision tree illustrates the segregation logic.

G start Generated Chemical Waste is_organic Is the waste primarily organic? start->is_organic has_halogen Does it contain F, Cl, Br, or I? is_organic->has_halogen Yes is_acid_base Is it an aqueous acid or base? is_organic->is_acid_base No (Aqueous) halogenated Halogenated Organic Waste Container has_halogen->halogenated Yes non_halogenated Non-Halogenated Organic Waste Container has_halogen->non_halogenated No acid Acid Waste Container is_acid_base->acid pH <= 2 base Base Waste Container is_acid_base->base pH >= 12.5 other Consult EHS for other waste types is_acid_base->other Other

Caption: Waste segregation decision process for laboratory chemicals.

Part 3: Step-by-Step Disposal Protocol

Under no circumstances should this chemical or its solutions be disposed of down the drain[1][3][8].

Container Requirements

The selection of a waste container is critical to prevent leaks and reactions. Containers must be chemically compatible, in good condition, and possess a secure, leak-proof closure[9][10].

Container AttributeSpecificationRationale & Source
Material High-Density Polyethylene (HDPE) or glass.Must be compatible with the chemical waste. Plastic is often preferred[11]. Avoid metal cans, as halogenated solvents can degrade and form acids that corrode metal[12].
Condition Free from cracks, damage, or deterioration.To prevent leaks and ensure containment[10][13].
Closure Screw-top cap, vapor-tight and spill-proof.Containers must be kept closed except when actively adding waste[8][11].
Previous Contents Use a designated waste container or a clean, empty reagent bottle.Do not use foodstuff containers[13]. The original container is ideal if intact[13].
Disposal Workflow
  • Preparation: Don the required PPE and perform all work in a chemical fume hood.

  • Select Container: Obtain a properly labeled "Halogenated Organic Waste" container that meets the specifications above.

  • Transfer of Waste:

    • Solid Waste: If disposing of the solid reagent, carefully transfer it into the waste container using a clean spatula or funnel.

    • Contaminated Labware (e.g., beakers, flasks): Rinse the labware with a minimal amount of a suitable solvent (e.g., acetone, ethanol). Transfer this rinsate into the "Halogenated Organic Waste" container. Do not rinse into the sink.

    • Solutions: If the compound is in a solution with non-halogenated solvents, the entire mixture must be treated as halogenated waste[8]. Carefully pour the solution into the waste container using a funnel.

  • Secure Container: Tightly close the waste container cap.

  • Decontaminate: Wipe the exterior of the container clean if necessary.

  • Store Properly: Move the waste container to your laboratory's designated Satellite Accumulation Area (SAA).

G A Generate Waste B Don Required PPE A->B C Select Labeled 'Halogenated Waste' Container B->C D Transfer Waste (in Fume Hood) C->D E Securely Close Container D->E F Store in Designated Satellite Accumulation Area E->F G Request Waste Pickup (from EHS) F->G

Caption: Workflow for the disposal of this compound.

Part 4: Waste Storage and Labeling

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA), which is located at or near the point of generation[11][13].

  • Labeling: All waste containers must be properly labeled the moment waste is first added[11]. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name(s) of the contents (i.e., "Waste this compound"). For mixtures, list all components and their approximate percentages[5][13].

    • A clear statement of the associated hazards (e.g., "Corrosive," "Irritant").

  • Storage Conditions:

    • Keep containers in secondary containment (such as a spill tray) to capture any potential leaks[9].

    • Segregate incompatible waste types. For example, ensure the halogenated organic waste is not stored next to strong acids or bases[13].

    • Do not overfill containers; leave adequate headspace[9].

    • A maximum of 55 gallons of hazardous waste may be stored in an SAA[11].

Part 5: Emergency Procedures for Spills

  • Small Spills (contained within the fume hood):

    • Place absorbent pads or other inert absorbent material on the spill[8].

    • Allow the material to be fully absorbed.

    • Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled plastic bag or container for disposal as hazardous waste[8].

    • Wipe the area clean.

  • Large Spills (outside of a fume hood):

    • Evacuate all personnel from the immediate area[8].

    • Alert others and restrict access to the area.

    • If safe to do so, close doors to the laboratory.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill yourself.

By adhering to these detailed procedures, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, protecting yourself, your colleagues, and the environment.

References

A Senior Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-(bromomethyl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, the power of these molecules is often matched by their potential hazards. Methyl 4-(bromomethyl)-3-nitrobenzoate (CAS No. 98475-07-1) is a key intermediate in organic synthesis, but its handling demands a rigorous, informed approach to safety. This guide moves beyond a simple checklist to provide a deep, procedural understanding of the personal protective equipment (PPE) required, grounded in the specific chemical properties of this compound.

Hazard Analysis: Understanding the 'Why' Behind the Protocol

Effective safety protocols are built on a clear understanding of the risks. The chemical structure of this compound dictates its hazard profile. The molecule contains two key functional groups that demand our respect:

  • The Bromomethyl Group (-CH₂Br): This benzylic bromide is a potent alkylating agent and a lachrymator (a substance that irritates the eyes and causes tears). This functional group is the primary driver behind the compound's severe corrosive properties.

  • The Nitroaromatic Group (-NO₂): Aromatic nitro compounds are known for their potential systemic toxicity. While specific data for this molecule is limited, related compounds like nitrobenzene are known to affect the blood, liver, and nervous system.[1]

The combination of these groups results in a compound that is classified as highly hazardous.

Hazard ClassificationCategoryDescription
Skin Corrosion / Irritation1BCauses severe skin burns and eye damage.[2]
Serious Eye Damage / Irritation1Causes serious eye damage.[2]
Specific Target Organ Toxicity (Single Exposure)3May cause respiratory irritation.[2]

This data is based on the Safety Data Sheet for Methyl 2-bromomethyl-3-nitrobenzoate, a closely related isomer.[2]

The Core PPE Ensemble: Your Primary Line of Defense

Given the severe corrosive nature and respiratory risks, a comprehensive PPE strategy is non-negotiable. The following ensemble provides a multi-layered barrier against exposure.

Eye and Face Protection: An Impenetrable Shield

Standard safety glasses are insufficient. The lachrymatory and corrosive properties of this compound can cause irreversible eye damage from even minimal contact with dust or vapor.

  • Primary Protection: Wear snug-fitting, indirectly vented chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[2][3]

  • Secondary Barrier: A full-face shield must be worn over the chemical splash goggles.[4][5] This is critical during any operation with a splash hazard, such as transferring the solid or preparing solutions, to protect facial skin from burns.[4]

Respiratory Protection: Engineering Controls First

The primary method for respiratory protection is an engineering control, not a mask.

  • Chemical Fume Hood: All handling of this compound—from weighing to reaction setup—must be conducted inside a properly functioning and certified chemical fume hood.[2][3][6] This is the most effective way to capture harmful dust and vapors at the source.

  • Respirator (for non-routine operations): In the event of a fume hood failure or a significant spill, respiratory protection is necessary. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[2][7] All personnel requiring respirator use must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.

Skin and Body Protection: A Chemical-Resistant Barrier

Direct skin contact can cause severe chemical burns.[2] Your protection must be comprehensive.

  • Hand Protection: Double-gloving is recommended.

    • Inner Glove: A thin nitrile glove provides dexterity and a base layer of protection.

    • Outer Glove: A heavier-duty chemical-resistant glove, such as neoprene or butyl rubber, should be worn over the nitrile glove.[5] Always consult the glove manufacturer's compatibility chart for breakthrough time data.

  • Body Protection: A standard cotton lab coat is not sufficient. Wear a chemical-resistant apron or a full chemical-resistant suit, especially when handling larger quantities (>10g) or performing tasks with a high splash potential.[4][8]

  • Footwear: Fully enclosed, chemical-resistant shoes are mandatory. Do not wear perforated shoes or sandals in the laboratory.[5]

PPE Selection Summary Table
Operation ScaleEye/Face ProtectionHand ProtectionBody Protection
Microscale (<1g) Goggles & Face ShieldDouble-gloved (Nitrile inner, Neoprene outer)Chemical-resistant Lab Coat
Bench Scale (1-50g) Goggles & Face ShieldDouble-gloved (Nitrile inner, Neoprene outer)Chemical-resistant Apron over Lab Coat
Large Scale (>50g) Goggles & Face ShieldDouble-gloved (Nitrile inner, Butyl Rubber outer)Full Chemical-resistant Suit

Operational Plan: Safe Handling and Disposal Workflow

Properly using PPE is as important as selecting it. The following workflows minimize the risk of exposure during handling and after the procedure is complete.

Safe Chemical Handling Workflow

All operations must occur within a certified chemical fume hood.[9][10] The principle is to maintain a stable, protective airflow that draws contaminants away from the user.

Caption: Workflow for handling hazardous chemicals within a fume hood.

PPE Donning and Doffing Procedure

Cross-contamination during the removal of PPE is a common source of exposure. Follow a systematic procedure.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat / Apron Don2 2. Goggles & Face Shield Don1->Don2 Don3 3. Outer Gloves Don2->Don3 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Lab Coat / Apron Doff1->Doff2 Doff3 3. Face Shield & Goggles Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: Sequential process for donning and doffing PPE to prevent contamination.

Emergency and Disposal Protocols

First Aid Measures

Immediate and correct action is critical in the event of an exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with copious amounts of water/shower for at least 15 minutes. Seek immediate medical attention.[2]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a physician or poison control center immediately.[2]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill & Waste Management

Proper containment and disposal are essential to protect yourself and the environment.

  • Spills: For small spills inside a fume hood, use an inert absorbent material (e.g., sand, vermiculite). Sweep up the material and place it in a suitable, sealed container for disposal.[2][11] Do not use combustible materials like paper towels to absorb the spill.

  • Waste Disposal: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.[12]

    • Collect waste in designated, labeled, and sealed containers.[13]

    • Do not mix with other waste streams.[12]

    • Dispose of the waste through an approved hazardous waste disposal plant, following all local, state, and federal regulations.[2][13]

By integrating this comprehensive understanding of the hazards with disciplined, procedural execution, you can handle this compound with the level of safety and confidence required for cutting-edge scientific research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(bromomethyl)-3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(bromomethyl)-3-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.